FUBP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOYJSEPPNFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of FUBP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of FUBP1-IN-1, a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of gene expression, notably of the proto-oncogene MYC, and its aberrant expression is implicated in various cancers.[1][2] This document details the biochemical and cellular effects of this compound, presenting key quantitative data and experimental methodologies to support further research and development in this area.
Core Mechanism of Action: Inhibition of FUBP1-FUSE Interaction
This compound functions as a potent inhibitor of the interaction between FUBP1 and its single-stranded DNA target, the Far Upstream Element (FUSE).[1][3] By disrupting this binding, this compound modulates the transcriptional regulation of FUBP1 target genes. The primary assay used to quantify this inhibition is a bead-based proximity assay (AlphaScreen), with validation by Surface Plasmon Resonance (SPR).[4]
dot
References
- 1. Pyrazolo[1,5a]pyrimidines as a new class of FUSE binding protein 1 (FUBP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Introduction to FUBP1 as a Therapeutic Target
An in-depth technical guide to the discovery and development of FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitor's discovery, mechanism of action, synthesis, and preclinical evaluation. The primary research underpinning this guide is the 2022 publication in the Journal of Medicinal Chemistry by Dobrovolskaite et al., titled "Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function," where this compound is referred to as compound 9 .
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, most notably for the proto-oncogene c-Myc. By binding to the single-stranded FUSE DNA sequence in the c-Myc promoter, FUBP1 activates its transcription, promoting cell proliferation and survival.[1] FUBP1's role in upregulating c-Myc and downregulating the cell cycle inhibitor p21 makes it an attractive target for cancer therapy.[1] The development of small molecule inhibitors against FUBP1 aims to reprogram cancer cells towards an anti-cancer phenotype.[1]
Discovery of this compound
This compound was discovered through a high-throughput screening of a library containing over 300,000 compounds.[1] The initial screen aimed to identify molecules that could potentiate the activity of the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO).[1] This effort led to the identification of a novel class of anthranilic acid derivatives, with this compound (compound 9) emerging as a lead compound that targets FUBP1.[1]
References
The Role of FUBP1-IN-1 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA and RNA binding protein that plays a pivotal role in the regulation of gene expression. It is a master regulator of transcription, splicing, and translation, influencing a wide array of cellular processes including proliferation, apoptosis, and cell migration. FUBP1 can function as both an oncoprotein and a tumor suppressor, depending on the cellular context. Its most well-characterized function is the regulation of the proto-oncogene c-MYC through binding to the FUSE sequence in its promoter. Given its significant role in cellular homeostasis and disease, FUBP1 has emerged as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the role of FUBP1 in cell signaling, with a particular focus on the effects of its inhibitor, FUBP1-IN-1.
This compound and Other Inhibitors
This compound is a potent inhibitor of FUBP1 that disrupts the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[1] Other molecules have also been identified as inhibitors of FUBP1, including Benzoyl anthranilic acid, UCF699, camptothecin (CPT), and its analog SN-38. These inhibitors modulate the expression of FUBP1 target genes, offering potential therapeutic avenues for cancers where FUBP1 is overexpressed.
Quantitative Data on FUBP1 Inhibition
The inhibition of FUBP1 leads to significant changes in the expression of its downstream target genes. The following tables summarize the quantitative effects of FUBP1 inhibitors and FUBP1 knockdown on the mRNA levels of key target genes.
| Target Gene | Treatment | Cell Line | Change in mRNA Expression | Reference |
| p21 | SN-38 | Hep3B | Significant Increase | [2] |
| BIK | SN-38 | Hep3B | Significant Increase | [2] |
| CCND2 | SN-38 | Hep3B | Decrease | [2] |
| TCTP | SN-38 | Hep3B | Decrease | [2] |
| p21 | Camptothecin | Hep3B, HepG2 | Significant Increase | [2] |
| BIK | Camptothecin | Hep3B, HepG2 | Significant Increase | [2] |
| c-MYC | FUBP1 Knockdown | K562 | Significant Decrease (P=0.02 and P=0.03) | [3] |
| p21/CDKN1A | FUBP1 Knockdown | K562 | Significant Increase (P<0.0001 and P=0.002) | [3] |
| FUBP1 | shRNA (KD1) | SGC7901 | ~65.7% knockdown efficiency | [4] |
| FUBP1 | shRNA (KD2) | SGC7901 | ~70.4% knockdown efficiency | [4] |
| Inhibitor | IC50 Value | Assay | Reference |
| This compound | 11.0 μM | FUBP1-FUSE binding | [1] |
| SN-38 | 1.9 µM | Surface Plasmon Resonance (SPR) | [2] |
| SN-38 | 0.78 µM | AlphaScreen | [2] |
Signaling Pathways Regulated by FUBP1
FUBP1 is a central node in several critical signaling pathways, influencing cellular fate and function.
c-MYC Regulation
The most prominent role of FUBP1 is the transcriptional activation of the c-MYC proto-oncogene. FUBP1 binds to the single-stranded FUSE sequence located upstream of the c-MYC promoter. This binding recruits the general transcription factor TFIIH, enhancing its helicase activity and facilitating transcriptional initiation. The FBP-interacting repressor (FIR) can counteract this activation by binding to FUBP1 and inhibiting TFIIH, thus providing a fine-tuning mechanism for c-MYC expression.
Figure 1: FUBP1-mediated regulation of c-MYC transcription and its inhibition by this compound.
p53 Pathway Interaction
FUBP1 can also act as a negative regulator of the tumor suppressor p53. Under certain stress conditions, FUBP1 can directly bind to the DNA-binding domain of p53, thereby inhibiting its recruitment to the promoters of its target genes. This interaction can suppress the pro-apoptotic and cell cycle arrest functions of p53.
Figure 2: Inhibitory effect of FUBP1 on the p53 signaling pathway.
TGF-β Signaling Pathway
FUBP1 has been implicated in the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis. Knockdown of FUBP1 has been shown to downregulate the expression of phosphorylated-Smad2/3 and TGF-β1, key components of this pathway.[5] This suggests that FUBP1 may promote epithelial-mesenchymal transition (EMT) and metastasis by activating TGF-β/Smad signaling.[5]
Figure 3: FUBP1 involvement in the TGF-β signaling pathway.
Wnt/β-catenin Signaling Pathway
Recent studies have revealed a role for FUBP1 in the Wnt/β-catenin signaling pathway, a critical regulator of development and tissue homeostasis. FUBP1 can activate this pathway by directly binding to the promoter of Dishevelled-1 (DVL1), a key upstream component of the pathway.[6][7] This leads to increased expression of DVL1 and subsequent activation of β-catenin and its downstream target genes, including c-Myc, NANOG, and SOX2, thereby promoting cancer stemness and metastasis.[6][7]
Figure 4: FUBP1-mediated activation of the Wnt/β-catenin signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study FUBP1 function and the effects of its inhibitors.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the in vivo association of FUBP1 with the promoter regions of its target genes (e.g., c-MYC, p21).
Workflow:
Figure 5: Workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-FUBP1 antibody (e.g., 5 µg per ChIP reaction) or a control IgG.[2]
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of target genes. For the c-MYC promoter, primers targeting intron 1 can be used.[8]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To demonstrate the direct binding of FUBP1 to the FUSE DNA sequence in vitro.
Workflow:
Figure 6: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol:
-
Probe Preparation: Synthesize and label a single-stranded oligonucleotide probe containing the FUSE sequence (e.g., 5′-TATATTCCCTCGGGATTTTTTATTTTGTG-3′). The probe can be end-labeled with biotin or a radioactive isotope like 32P.
-
Binding Reaction:
-
Incubate recombinant FUBP1 protein with the labeled FUSE probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
For competition assays, add an excess of unlabeled FUSE probe.
-
For supershift assays, add an anti-FUBP1 antibody after the initial binding reaction.
-
-
Gel Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection: Transfer the complexes to a membrane and detect the labeled probe using chemiluminescence (for biotin) or autoradiography (for 32P). A "shift" in the mobility of the probe indicates binding to FUBP1.
Western Blotting
Objective: To determine the protein levels of FUBP1 and its downstream targets in response to treatment with this compound or other perturbations.
Detailed Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FUBP1, anti-c-MYC, anti-p21, anti-p-Smad2/3) overnight at 4°C. Recommended dilutions for anti-FUBP1 antibodies can range from 1:1000 to 1:20000 depending on the antibody.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
FUBP1 is a critical regulator of cellular signaling, with profound effects on gene expression programs that govern cell proliferation, survival, and differentiation. Its intricate involvement in key oncogenic and tumor-suppressive pathways, including those of c-MYC, p53, TGF-β, and Wnt/β-catenin, underscores its importance as a therapeutic target. The development of specific inhibitors like this compound provides a valuable tool for dissecting the complex roles of FUBP1 and offers a promising strategy for the treatment of cancers characterized by FUBP1 dysregulation. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the function of FUBP1 and translate these findings into novel cancer therapies.
References
- 1. FUBP1 Antibody - ChIP Grade (C15410233) | Diagenode [diagenode.com]
- 2. Far Upstream Element-Binding Protein 1 Regulates LSD1 Alternative Splicing to Promote Terminal Differentiation of Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
FUBP1-IN-1: A Technical Guide to a Novel Regulator of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, notoriously known for its role in activating the proto-oncogene c-Myc. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. FUBP1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target DNA sequence, the Far Upstream Element (FUSE). This technical guide provides an in-depth overview of this compound, including its mechanism of action, its impact on gene regulation, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers and drug development professionals in their exploration of FUBP1-targeted therapeutics.
Introduction to FUBP1
FUBP1 is a multi-domain protein that functions as a master regulator of transcription, translation, and RNA splicing.[1] It binds to single-stranded DNA, particularly the FUSE sequence located upstream of the c-Myc promoter, and recruits the transcription factor IIH (TFIIH) to initiate and enhance c-Myc transcription.[2][3] This activation of c-Myc, a pivotal driver of cell proliferation and tumorigenesis, positions FUBP1 as a key player in cancer biology.[2][4] Beyond c-Myc, FUBP1's regulatory network extends to other critical cellular pathways, including those governed by p53 and Wnt/β-catenin, further highlighting its significance as a therapeutic target.[1][5]
This compound: A Potent Inhibitor of the FUBP1-FUSE Interaction
This compound is a small molecule designed to specifically inhibit the binding of FUBP1 to the FUSE DNA sequence. By disrupting this interaction, this compound effectively downregulates the expression of FUBP1 target genes, most notably c-Myc.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) for the disruption of the FUBP1-FUSE interaction. While extensive quantitative data for this compound in various cell lines and in vivo models is still emerging, the foundational biochemical data underscores its potential as a powerful research tool and therapeutic lead.
| Parameter | Value | Assay Type |
| IC50 (FUBP1-FUSE Binding) | 11.0 μM | In vitro FUBP1-FUSE binding assay |
Table 1: Biochemical potency of this compound.
Signaling Pathways Modulated by FUBP1
FUBP1 exerts its influence on gene expression through a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the full therapeutic potential of FUBP1 inhibitors.
FUBP1 and c-Myc Transcription Activation
The canonical pathway involving FUBP1 is the transcriptional activation of c-Myc. This process is initiated by the binding of FUBP1 to the FUSE sequence, which then recruits the general transcription factor TFIIH. The helicase activity of TFIIH facilitates promoter melting and allows for the initiation of c-Myc transcription. The FUBP1 Interacting Repressor (FIR) can counteract this activation by binding to FUBP1 and inhibiting TFIIH helicase activity.[1]
FUBP1 Interaction with the p53 Pathway
FUBP1 has been shown to interact with the tumor suppressor p53. Under certain stress conditions, FUBP1 can directly bind to the DNA-binding domain of p53, thereby inhibiting its ability to bind to the promoters of its target genes.[1] This interaction can suppress the pro-apoptotic and cell cycle arrest functions of p53, contributing to cell survival and proliferation. FUBP1 also regulates the alternative splicing of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1]
FUBP1 and the Wnt/β-catenin Signaling Pathway
Recent studies have implicated FUBP1 in the regulation of the Wnt/β-catenin signaling pathway. FUBP1 can promote the expression of Dishevelled (DVL1), a key component of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin.[5] In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and stemness.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of FUBP1 inhibitors. The following sections provide methodologies for key assays.
In Vitro FUBP1-FUSE Binding Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to disrupt the interaction between FUBP1 and a fluorescently labeled FUSE DNA oligonucleotide.
Materials:
-
Purified recombinant human FUBP1 protein
-
Fluorescently labeled single-stranded FUSE DNA oligonucleotide (e.g., 5'-FAM-d(AGGGAGGGAGGGAGGGAGGG)-3')
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
Black, low-volume 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled FUSE oligonucleotide to a final concentration of 10 nM.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add purified FUBP1 protein to a final concentration that yields a significant polarization window (typically in the low nanomolar range, to be determined empirically).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Myc Expression Assay (RT-qPCR)
This assay measures the effect of this compound on the mRNA levels of c-Myc in a cellular context.
Materials:
-
Cancer cell line known to express FUBP1 and c-Myc (e.g., HCT116, HepG2)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers for c-Myc and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative change in c-Myc expression.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the impact of FUBP1 inhibition on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[6]
Conclusion
This compound represents a valuable tool for investigating the multifaceted roles of FUBP1 in gene regulation and cancer biology. This technical guide provides a foundational understanding of this compound's mechanism of action and its effects on key signaling pathways. The detailed experimental protocols offer a starting point for researchers to further characterize this and other FUBP1 inhibitors. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting FUBP1 will undoubtedly emerge, paving the way for novel cancer treatments.
References
- 1. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
FUBP1: A Multifaceted Regulator of Cellular Processes and its Implications in Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a versatile DNA and RNA binding protein that plays a critical role in the regulation of gene expression.[1][2][3] It is a master regulator involved in diverse cellular processes including transcription, translation, and RNA splicing.[1] FUBP1's multifaceted nature is underscored by its dual functionality as both an oncoprotein and a tumor suppressor, depending on the cellular context.[1][2][4] This technical guide provides a comprehensive overview of the core functions of FUBP1, its associated signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Core Functions of FUBP1
FUBP1 exerts its influence on cellular function primarily through its ability to bind to single-stranded DNA and RNA, thereby modulating the expression of a wide array of target genes.
Transcriptional Regulation
FUBP1 is a well-established transcriptional activator, most notably of the proto-oncogene MYC.[1][4] It binds to the Far Upstream Element (FUSE) in the MYC promoter, a process that is critical for the fine-tuned regulation of MYC expression.[1][5] This regulation is a complex process involving the recruitment of other factors such as the FUBP Interacting Repressor (FIR) and the general transcription factor TFIIH.[1] FUBP1's interaction with TFIIH enhances its helicase activity, facilitating promoter clearance and robust transcriptional activation.[1] Beyond MYC, FUBP1 has been shown to regulate the transcription of other genes involved in cell cycle progression and apoptosis, such as p21.[1]
Post-Transcriptional and Splicing Regulation
In addition to its role in transcription, FUBP1 is involved in post-transcriptional regulation and RNA splicing. It can bind to the 3' untranslated regions (UTRs) of specific mRNAs, such as those for nucleophosmin (NPM) and polycystic kidney disease 2 (PKD2), to repress their translation.[1] Furthermore, FUBP1 acts as a splicing regulator. For instance, it is a positive splicing regulatory factor for MDM2, an oncogene that targets the tumor suppressor p53 for degradation.[1]
FUBP1 in Cancer: A Double-Edged Sword
The role of FUBP1 in cancer is complex, with studies reporting both oncogenic and tumor-suppressive functions. Overexpression of FUBP1 is observed in a variety of malignancies, including hepatocellular carcinoma, gastric cancer, and leukemia, where it often correlates with poor prognosis.[2][4] In these contexts, FUBP1's oncogenic activity is frequently linked to its upregulation of MYC.[4] Conversely, inactivating mutations of FUBP1 are found in 15-20% of oligodendrogliomas, suggesting a tumor-suppressive role in this specific cancer type.[2][4]
Quantitative Data on FUBP1
FUBP1 Expression in Cancer
| Cancer Type | FUBP1 mRNA Expression | FUBP1 Protein Expression | Correlation with Clinical Stage | Reference |
| Hepatocellular Carcinoma (LIHC) | Significantly high | No significant difference | Positive correlation (Stage I to III) | [2][4] |
| Lung Adenocarcinoma (LUAD) | Significantly reduced | Inconsistent | High expression associated with poor OS | [1][6] |
| Lung Squamous Cell Carcinoma (LUSC) | Significantly reduced | - | - | [1] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Upregulated | Upregulated | High expression with higher tumor stage and size | [7][8] |
| Colorectal Cancer (CRC) | Upregulated in 85% of KRAS-mutant and 25% of wild-type patients | - | Positive correlation with lymph node metastasis and clinical stage | [9][10] |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | - | Upregulated expression associated with poor survival | [11][12] |
| Breast Cancer, Ovarian Cancer, Colon Cancer, Uterine Corpus Endometrial Carcinoma (UCEC) | - | Stronger in tumor tissues than normal controls | - | [4] |
| Astrocytoma, Oral Cancer, Esophageal Squamous Cell Carcinoma (ESCC), Pancreatic Ductal Adenocarcinoma (PDAC) | Commonly upregulated | - | - | [1][6] |
Functional Assay Data
| Assay | Cell Line | FUBP1 Manipulation | Result | Reference |
| Cell Cycle Analysis | THP-1 (AML) | shRNA knockdown | Reduced frequency of cells in S phase (p=0.02 and p=0.03) | [13] |
| Apoptosis Assay | THP-1 (AML) | shRNA knockdown | Increased frequency of apoptotic cells (p=0.05 and p<0.0001) | [13] |
| Cell Proliferation (MTS assay) | PaTu8988 (PAAD) | siRNA knockdown | Significantly inhibited proliferative ability | [11] |
| Cell Proliferation (MTS assay) | SW1990 (PAAD) | Overexpression | Promoted proliferation | [11] |
| Tumorigenicity in vivo | SW48 (CRC) | Overexpression | Larger tumor size and obvious tumorigenicity | [9] |
| Tumorigenicity in vivo | LoVo (CRC) | Silencing | Smaller tumors and blunted tumorigenicity | [9] |
Signaling Pathways Involving FUBP1
FUBP1 is a key player in several critical signaling pathways that govern cell growth, proliferation, and survival.
FUBP1 and c-Myc Regulation
The most well-characterized pathway involving FUBP1 is its regulation of c-Myc transcription. FUBP1 binds to the FUSE sequence in the c-Myc promoter, leading to the recruitment of TFIIH and subsequent transcriptional activation. The FUBP Interacting Repressor (FIR) can also bind to this complex, providing a mechanism for fine-tuning c-Myc expression levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 8. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
FUBP1 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA and RNA binding protein that has emerged as a critical regulator in a variety of cellular processes, including transcription, translation, and RNA splicing.[1] Its role in carcinogenesis is complex, with studies describing it as both an oncoprotein and a tumor suppressor depending on the cellular context.[1][2] FUBP1's intricate involvement in fundamental cancer pathways, such as cell cycle progression and apoptosis, positions it as a compelling target for novel cancer therapies.[1][3] This technical guide provides a comprehensive overview of FUBP1 in cancer research models, detailing its molecular functions, expression across different cancer types, and its prognostic significance. It further outlines detailed experimental protocols for studying FUBP1 and visualizes its key signaling networks.
Molecular Function and Signaling Pathways
FUBP1 primarily functions as a transcriptional regulator.[4] It binds to the Far Upstream Element (FUSE) of target genes, a single-stranded DNA sequence, to either activate or repress transcription.[2] One of its most well-characterized targets is the proto-oncogene c-MYC. FUBP1 is a known activator of c-MYC expression, a function that is critical for cell proliferation and is often deregulated in cancer.[1][5] The FUBP1/FUSE/c-MYC axis represents a sensitive molecular switch that fine-tunes c-MYC levels.[3]
Conversely, FUBP1 can also act as a transcriptional repressor of key tumor suppressor genes. For instance, it can bind to the promoter of the cyclin-dependent kinase inhibitor p21 (CDKN1A) to suppress its expression, thereby promoting cell cycle progression.[3]
FUBP1's influence extends to several critical cancer-related signaling pathways:
-
Wnt/β-catenin Signaling: In colorectal cancer, FUBP1 has been shown to activate the Wnt/β-catenin pathway by directly binding to the promoter of Dishevelled 1 (DVL1). This activation promotes cancer stemness and metastasis.[6]
-
TGFβ/Smad Signaling: In pancreatic and hepatocellular carcinoma, FUBP1 can promote cell migration, invasion, and the epithelial-mesenchymal transition (EMT) by upregulating components of the TGFβ/Smad signaling cascade, including phosphorylated Smad2/3 and TGFβ1.[1][7]
The dual regulatory nature of FUBP1 underscores the complexity of its role in cancer, with its ultimate function being highly dependent on the specific cellular and genetic context.
Data Presentation: FUBP1 in Human Cancers
The expression and genetic alteration of FUBP1 have been extensively studied across a wide range of human cancers, revealing its potential as both a biomarker and a therapeutic target.
FUBP1 mRNA Expression in Various Cancer Types
Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of FUBP1 across numerous cancer types when compared to adjacent normal tissues.
| Cancer Type | FUBP1 Expression Status in Tumor vs. Normal |
| Bladder Urothelial Carcinoma (BLCA) | Higher |
| Breast Invasive Carcinoma (BRCA) | Higher |
| Cervical Squamous Cell Carcinoma (CESC) | Higher |
| Colon Adenocarcinoma (COAD) | Higher |
| Esophageal Carcinoma (ESCA) | Higher |
| Glioblastoma Multiforme (GBM) | Higher |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Higher |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Higher |
| Liver Hepatocellular Carcinoma (LIHC) | Higher |
| Lung Adenocarcinoma (LUAD) | Higher |
| Lung Squamous Cell Carcinoma (LUSC) | Higher |
| Pancreatic Adenocarcinoma (PAAD) | Higher |
| Stomach Adenocarcinoma (STAD) | Higher |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Higher |
| Adrenocortical Carcinoma (ACC) | Lower |
| Kidney Chromophobe (KICH) | Lower |
| Ovarian Serous Cystadenocarcinoma (OV) | Lower |
| Thyroid Carcinoma (THCA) | Lower |
Data summarized from pan-cancer transcriptome analyses.[8]
Correlation of FUBP1 Expression with Patient Survival
High expression of FUBP1 is often correlated with poor prognosis in several cancers, highlighting its clinical significance.
| Cancer Type | Correlation of High FUBP1 Expression with Survival |
| Adrenocortical Carcinoma (ACC) | Poor Overall Survival & Disease-Free Survival |
| Cervical Squamous Cell Carcinoma (CESC) | Poor Disease-Free Survival |
| Kidney Chromophobe (KICH) | Poor Overall Survival & Disease-Free Survival |
| Liver Hepatocellular Carcinoma (LIHC) | Poor Overall Survival |
| Lung Adenocarcinoma (LUAD) | Poor Overall Survival |
| Lung Squamous Cell Carcinoma (LUSC) | Poor Disease-Free Survival |
| Sarcoma (SARC) | Poor Overall Survival |
Data is based on analyses from The Cancer Genome Atlas (TCGA).[8]
FUBP1 Genetic Alterations in Cancer
Genetic alterations in FUBP1, including mutations and copy number variations, are observed across different cancer types, with varying frequencies.
| Cancer Type | Alteration Frequency (%) | Most Common Alteration Type |
| Uterine Corpus Endometrial Carcinoma | 10.26 | Mutation |
| Skin Cutaneous Melanoma | 9.87 | Mutation |
| Bladder Urothelial Carcinoma | 6.01 | Mutation |
| Lung Squamous Cell Carcinoma | 5.56 | Mutation |
| Esophageal Adenocarcinoma | 5.49 | Mutation |
| Stomach Adenocarcinoma | 4.96 | Mutation |
| Colorectal Adenocarcinoma | 4.61 | Mutation |
| Lung Adenocarcinoma | 4.31 | Mutation |
| Cervical Squamous Cell Carcinoma | 3.51 | Mutation |
| Ovarian Serous Cystadenocarcinoma | 2.13 | Mutation |
Data sourced from cBioPortal for Cancer Genomics, based on TCGA PanCancer Atlas Studies.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: FUBP1's multifaceted role in key cancer signaling pathways.
Caption: A generalized workflow for investigating FUBP1 function in cancer models.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of FUBP1 in cancer research.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic binding sites of FUBP1.
Materials:
-
Formaldehyde (16% solution)
-
Glycine (2.5 M)
-
Cell Lysis Buffer (50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclei Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.0, protease inhibitors)
-
ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.0, 167 mM NaCl)
-
Anti-FUBP1 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit
Methodology:
-
Cross-linking: Treat cultured cancer cells (e.g., 1x10^7 cells per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Nuclei Lysis and Sonication: Pellet nuclei and resuspend in Nuclei Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear with Protein A/G beads. Incubate a portion of the chromatin with anti-FUBP1 antibody overnight at 4°C. A parallel IP with a non-specific IgG should be performed as a negative control.
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
RNA Sequencing (RNA-seq) for FUBP1 Knockdown Cells
This protocol is for analyzing global gene expression changes following the depletion of FUBP1.
Materials:
-
siRNA or shRNA targeting FUBP1
-
Lipofectamine RNAiMAX or equivalent transfection reagent
-
TRIzol reagent or RNA extraction kit
-
DNase I
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
-
Agilent Bioanalyzer or equivalent for quality control
Methodology:
-
FUBP1 Knockdown: Transfect cancer cells with FUBP1-specific siRNA/shRNA or a non-targeting control. Harvest cells 48-72 hours post-transfection.
-
RNA Extraction: Isolate total RNA using TRIzol or a column-based kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess RNA integrity and quantity using a Bioanalyzer and a Qubit fluorometer.
-
Library Preparation:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library with a limited number of PCR cycles.
-
-
Library Quality Control and Sequencing: Validate the library size and concentration using a Bioanalyzer and qPCR. Perform high-throughput sequencing.
Co-Immunoprecipitation (Co-IP) for FUBP1 Protein Interactions
This protocol is for identifying proteins that interact with FUBP1.
Materials:
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-FUBP1 antibody (IP-grade)
-
Protein A/G magnetic beads
-
Wash Buffer (same as lysis buffer or with adjusted salt concentration)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer or low pH glycine buffer)
Methodology:
-
Cell Lysis: Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-FUBP1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washes: Pellet the beads and wash 3-5 times with Wash Buffer.
-
Elution: Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in 2X SDS-PAGE sample buffer and boil. For mass spectrometry, use a compatible elution buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the FUBP1 interactome.
Cell Viability (MTT) Assay for FUBP1 Overexpression
This protocol is for assessing the effect of FUBP1 overexpression on cell proliferation.
Materials:
-
FUBP1 overexpression plasmid and empty vector control
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Transfection and Seeding: Transfect cancer cells with the FUBP1 overexpression plasmid or an empty vector control. After 24 hours, seed the cells into 96-well plates at a predetermined optimal density.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of FUBP1-overexpressing cells to the control cells at each time point.
Conclusion
FUBP1 stands as a pivotal regulator in cancer biology, exhibiting a complex and context-dependent role in tumorigenesis. Its influence on key oncogenes like c-MYC, tumor suppressors such as p21, and major signaling pathways including Wnt/β-catenin and TGFβ/Smad, underscores its significance as a potential therapeutic target. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of FUBP1 and to explore novel strategies for cancer intervention. A deeper understanding of the molecular mechanisms governing FUBP1 activity will be crucial for the development of targeted therapies that can modulate its function for clinical benefit.
References
- 1. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tiRNA-Val-CAC-2 interacts with FUBP1 to promote pancreatic cancer metastasis by activating c‑MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
The Biological Activity of FUBP1-IN-1: A Technical Guide to a Novel FUBP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in numerous cellular processes including proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. FUBP1-IN-1 is a novel small molecule inhibitor of FUBP1. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, its impact on key signaling pathways, and the experimental protocols necessary for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction to FUBP1
FUBP1 is a DNA- and RNA-binding protein that plays a pivotal role in the transcriptional regulation of several key genes, most notably the proto-oncogene MYC.[1][2][3] It binds to the Far Upstream Element (FUSE), a single-stranded DNA sequence located upstream of the MYC promoter, and recruits the transcription factor IIH (TFIIH) to initiate transcription.[1] Beyond MYC, FUBP1's regulatory network extends to other critical cellular players such as the cell cycle inhibitor p21 and the receptor tyrosine kinase c-KIT.[4][5] Given its central role in promoting cell proliferation and survival, FUBP1 has emerged as a significant target in cancer research.
This compound: A Potent Inhibitor of FUBP1
This compound is a small molecule designed to inhibit the activity of FUBP1. It functions by interfering with the binding of FUBP1 to its target FUSE DNA sequence.[6] This disruption of the FUBP1-FUSE interaction is the primary mechanism through which this compound exerts its biological effects.
Quantitative Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50). While comprehensive quantitative data such as EC50 (half-maximal effective concentration in cellular assays) and Ki (binding affinity) are not yet publicly available, the existing data provides a strong foundation for its further investigation.
| Parameter | Value | Description | Reference |
| IC50 | 11.0 μM | Concentration of this compound that inhibits 50% of FUBP1 binding to its FUSE target in a biochemical assay. | [6] |
Note: Further studies are required to determine the EC50 and Ki values to provide a more complete profile of this compound's potency and binding affinity.
Signaling Pathways Modulated by FUBP1 Inhibition
Based on the known functions of FUBP1, inhibition by this compound is expected to impact several critical signaling pathways that are frequently dysregulated in cancer. The following diagrams illustrate the putative effects of this compound on these pathways.
The FUBP1-c-Myc Axis
FUBP1 is a well-established positive regulator of MYC transcription.[1][2][3] By inhibiting FUBP1, this compound is expected to downregulate c-Myc expression, leading to decreased cell proliferation and tumor growth.
The Wnt/β-catenin Pathway
Studies have shown that FUBP1 can activate the Wnt/β-catenin signaling pathway by upregulating the expression of Dishevelled (DVL1), a key component of this pathway.[7][8] Inhibition of FUBP1 with this compound is therefore predicted to suppress Wnt/β-catenin signaling, which is known to be a driver of cancer stem cell properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physiology.elte.hu [physiology.elte.hu]
Investigating the Role of FUBP1 with the Specific Inhibitor FUBP1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in a variety of cellular processes including proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of FUBP1 function and details the use of FUBP1-IN-1, a potent inhibitor, to investigate its molecular mechanisms. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting FUBP1.
Introduction to FUBP1
FUBP1 is a multifunctional DNA- and RNA-binding protein that primarily functions as a transcriptional regulator.[1][2] It recognizes and binds to the Far Upstream Element (FUSE), a single-stranded DNA sequence located upstream of the c-Myc proto-oncogene promoter.[1] By recruiting the transcription factor IIH (TFIIH), FUBP1 activates c-Myc transcription, a master regulator of cell proliferation, growth, and metabolism.[1] Beyond c-Myc, FUBP1 has been shown to regulate the expression of other critical genes involved in cell cycle control and apoptosis, such as p21.[2] Its role in cancer is complex, acting as both an oncogene and a tumor suppressor depending on the cellular context. Overexpression of FUBP1 is often associated with poor prognosis in several cancers, including hepatocellular carcinoma and non-small cell lung cancer.
This compound: A Specific Inhibitor of FUBP1
This compound is a small molecule inhibitor designed to specifically interfere with the function of FUBP1. Its primary mechanism of action is the disruption of the interaction between FUBP1 and its target FUSE DNA sequence. This inhibition effectively blocks the transcriptional activation of FUBP1 target genes, most notably c-Myc.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| IC50 | 11.0 μM | [3] |
Key Signaling Pathways Involving FUBP1
FUBP1 is a central node in several signaling pathways crucial for tumorigenesis. Understanding these pathways is essential for elucidating the effects of this compound.
FUBP1 and the c-Myc Signaling Pathway
The most well-characterized function of FUBP1 is its regulation of c-Myc transcription. By binding to the FUSE region, FUBP1 initiates a cascade of events leading to the expression of the c-Myc protein, which in turn drives cell proliferation and growth.
Caption: FUBP1/c-Myc signaling pathway and the inhibitory action of this compound.
FUBP1 and the TGFβ/Smad Signaling Pathway
Recent studies have implicated FUBP1 in the regulation of the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway, which is involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.
Experimental Protocols for Investigating FUBP1 Function with this compound
The following protocols provide a framework for studying the effects of this compound on cellular processes. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Experimental Workflow
A general workflow for investigating the effects of this compound can be structured as follows:
Caption: General experimental workflow for studying the effects of this compound.
Cell Viability Assay (CCK-8/MTS)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 50 µM, including a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as FUBP1, c-Myc, and p21, following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FUBP1, anti-c-Myc, anti-p21, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells treated with this compound and a vehicle control in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) to Assess FUBP1-c-Myc Interaction
Co-IP is used to determine if two proteins physically interact within the cell. This protocol can be adapted to investigate if this compound disrupts the interaction between FUBP1 and its binding partners like c-Myc.
References
- 1. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide on Early-Stage Research of FUBP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a master regulator of transcription, translation, and RNA splicing, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This document details the mechanism of action of FUBP1, the role of inhibitors like this compound, available quantitative data, relevant experimental protocols, and key signaling pathways.
FUBP1: A Multifunctional Regulator in Cellular Processes
Far Upstream Element Binding Protein 1 (FUBP1) is a DNA- and RNA-binding protein that plays a pivotal role in regulating gene expression.[1][3] It is primarily known for its function as a transcriptional activator of the proto-oncogene c-Myc.[4][5][6] FUBP1 binds to a single-stranded region called the Far Upstream Element (FUSE) located in the c-Myc promoter, stimulating its expression.[4][7] This activity is crucial for processes like cell proliferation, differentiation, and apoptosis.[6]
Beyond c-Myc, FUBP1's regulatory network is extensive. It has been shown to:
-
Modulate the TGFβ/Smad signaling pathway, which is central to the epithelial-mesenchymal transition (EMT) in cancer cells.[8]
-
Cooperate with the transcription factor RUNX1 to activate the oncogene c-KIT, promoting cell proliferation.[1][9]
-
Regulate the alternative splicing of numerous tumor suppressor and oncogene transcripts.[10]
-
Inhibit the tumor suppressor p53.[1]
Given its significant role in promoting oncogenic pathways, FUBP1 has emerged as a promising target for cancer therapy.[2][3][11]
This compound: A Novel Inhibitor of FUBP1 Activity
This compound is a small molecule designed to inhibit the activity of FUBP1. Its primary mechanism of action is to interfere with the critical interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[7] By disrupting this binding, this compound effectively blocks the downstream transcriptional activation of FUBP1 target genes, most notably c-Myc.
The inhibition of the FUBP1-FUSE interaction presents a novel strategy to "reprogram" tumor cells from a pro-tumor to an anti-cancer phenotype, characterized by reduced c-Myc expression and potentially increased expression of tumor suppressors like p21.[11]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from early-stage research.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | FUBP1 | FUBP1-FUSE Binding Assay | IC50 | 11.0 μM | [7] |
Key Signaling Pathways Involving FUBP1
The diagrams below illustrate the central signaling pathways regulated by FUBP1, providing a framework for understanding the therapeutic potential of its inhibition.
Caption: FUBP1-mediated transcriptional activation of c-Myc and point of inhibition by this compound.
Caption: Postulated role of FUBP1 in activating the TGFβ/Smad pathway to promote EMT.
Experimental Protocols and Methodologies
Detailed protocols are essential for the validation and further development of FUBP1 inhibitors. Below are representative methodologies for key experiments used to characterize compounds like this compound.
FUBP1-FUSE Binding Assay (Fluorescence Polarization)
This assay is designed to quantify the inhibitory effect of a compound on the binding of FUBP1 to its DNA target.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human FUBP1 protein.
-
5'-fluorescein-labeled single-stranded FUSE DNA probe (e.g., 5'-/56-FAM/TAT ATT CCC TCG GGA TTT TTT ATT TTG TG-3').
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.5 mM DTT, 0.01% Tween-20.
-
This compound and other test compounds dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
In a 384-well plate, add 10 µL of the fluorescent FUSE probe (final concentration ~2 nM).
-
Add 5 µL of the diluted this compound solution to the wells. Include controls with DMSO only (for maximum binding) and wells without FUBP1 protein (for minimum binding).
-
Initiate the binding reaction by adding 5 µL of recombinant FUBP1 protein (final concentration ~10 nM).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Target Engagement (Western Blot)
This experiment verifies that the inhibitor affects the expression of downstream target proteins in a cellular context.
Objective: To measure the effect of this compound on c-Myc protein levels in cancer cells.
Materials:
-
Pancreatic or colon cancer cell line (e.g., PaTu8988, HCT116).[8][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-c-Myc, anti-FUBP1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours.
-
Wash cells with cold PBS and lyse them using Lysis Buffer.
-
Determine protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to the loading control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and initial characterization of an FUBP1 inhibitor.
Caption: A generalized workflow for the preclinical development of an FUBP1 inhibitor.
Conclusion
This compound represents an important tool for probing the function of FUBP1 and serves as a lead compound for a novel class of anti-cancer therapeutics. By disrupting the FUBP1-FUSE interaction, it targets a master regulator of oncogenic transcription, offering a promising avenue for development. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers to advance the study of FUBP1 inhibitors. Further research will be required to optimize potency, selectivity, and pharmacokinetic properties for potential clinical translation.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FUBP1 | Cancer Genetics Web [cancer-genetics.org]
- 10. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
FUBP1-IN-1: A Technical Guide to its Impact on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of cellular processes, including proliferation, apoptosis, and gene expression. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides an in-depth technical overview of FUBP1-IN-1, a small molecule inhibitor of FUBP1. We will explore its mechanism of action, its impact on cellular proliferation, and the signaling pathways it modulates. This guide consolidates available quantitative data, details experimental methodologies, and presents visual representations of key pathways and workflows to support further research and drug development efforts.
Introduction to FUBP1 and its Role in Cellular Proliferation
FUBP1 is a DNA- and RNA-binding protein that plays a pivotal role in the regulation of gene expression. One of its most well-characterized functions is the activation of the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism.[1][2] FUBP1 binds to the FUSE sequence located upstream of the MYC promoter, leading to transcriptional activation.[2] Beyond MYC, FUBP1's influence extends to other key players in cell cycle control and survival. It has been shown to repress the expression of cell cycle inhibitors such as p21 and p15, further promoting cell cycle progression.[3] Additionally, FUBP1 is involved in the TGFβ/Smad and Wnt/β-catenin signaling pathways, both of which are fundamental to cellular growth and differentiation.[4] Given its central role in promoting proliferation, the inhibition of FUBP1 presents a promising strategy for cancer therapy.
This compound: A Potent Inhibitor of FUBP1
This compound is a pyrazolopyrimidine-based small molecule that has been identified as a potent inhibitor of FUBP1.[1] Its primary mechanism of action is to interfere with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence.[1] This disruption of the FUBP1-FUSE interaction is key to its inhibitory effects on FUBP1-mediated gene expression and subsequent cellular processes.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified, providing a benchmark for its biological activity. The key reported value is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | FUBP1 | Biochemical Assay (Interaction with FUSE) | 11.0 | [1] |
Table 1: Inhibitory Potency of this compound
Impact of FUBP1 Inhibition on Cellular Proliferation
While direct cellular proliferation data for this compound is not yet extensively published, the effects of FUBP1 inhibition can be inferred from studies involving FUBP1 knockdown. These studies consistently demonstrate that reduced FUBP1 activity leads to a decrease in cellular proliferation across various cancer cell lines. For example, knockdown of FUBP1 in hepatocellular carcinoma (HCC) cells resulted in decreased proliferation and increased apoptosis.[3]
Expected Effects of this compound on Cellular Proliferation:
-
Cell Cycle Arrest: By inhibiting FUBP1, this compound is expected to upregulate cell cycle inhibitors like p21, leading to cell cycle arrest.
-
Reduced Proliferation Rates: The disruption of MYC expression and other pro-proliferative pathways is anticipated to slow down the rate of cell division.
-
Induction of Apoptosis: Inhibition of FUBP1 has been shown to upregulate pro-apoptotic genes, suggesting that this compound may induce programmed cell death in cancer cells.
Signaling Pathways Modulated by FUBP1 Inhibition
FUBP1 acts as a central node in a complex network of signaling pathways that control cell fate. Inhibition of FUBP1 by this compound is predicted to have significant downstream consequences on these pathways.
The FUBP1-MYC Axis
The most direct and well-established pathway regulated by FUBP1 is the transcriptional activation of c-MYC. By preventing FUBP1 from binding to the FUSE element, this compound is expected to downregulate c-MYC expression, thereby inhibiting a wide array of genes involved in cell cycle progression and metabolism.
Figure 1: this compound inhibits the FUBP1-MYC signaling pathway.
Regulation of Cell Cycle Inhibitors
FUBP1 negatively regulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21. Inhibition of FUBP1 with this compound would therefore be expected to relieve this repression, leading to increased p21 levels and subsequent cell cycle arrest.
Figure 2: this compound leads to upregulation of p21 and cell cycle arrest.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's effects. Below are generalized methodologies for key assays.
FUBP1-FUSE Binding Assay (Biochemical)
This assay is designed to quantify the inhibitory effect of this compound on the interaction between FUBP1 and its DNA target.
Principle: A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. A fluorescently labeled single-stranded FUSE DNA probe is incubated with recombinant FUBP1 protein in the presence of varying concentrations of this compound. The binding of the large FUBP1 protein to the small fluorescent probe causes a change in the polarization of the emitted light (for FP) or a FRET signal.
General Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Add a constant concentration of fluorescently labeled FUSE probe to all wells of a microplate.
-
Add serial dilutions of this compound to the wells.
-
Add a constant concentration of recombinant FUBP1 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Read the fluorescence polarization or TR-FRET signal using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for a FUBP1-FUSE binding assay.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, or a luminescent signal is generated based on ATP levels (CellTiter-Glo®). The intensity of the color or luminescence is proportional to the number of viable cells.
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Figure 4: General workflow for a cellular proliferation assay.
Conclusion and Future Directions
This compound represents a valuable tool for probing the function of FUBP1 in cellular proliferation and for exploring its potential as a therapeutic target. The available data indicates its potency in disrupting the FUBP1-FUSE interaction. Future research should focus on a comprehensive characterization of its effects on various cancer cell lines, including detailed dose-response studies on proliferation, cell cycle progression, and apoptosis. Furthermore, elucidating the broader impact of this compound on the transcriptome and proteome will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic opportunities. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the promising potential of FUBP1 inhibition in cancer biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Role of FUBP1 in Apoptosis Using FUBP1-IN-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA- and RNA-binding protein that plays a critical role in various cellular processes, including transcription, translation, and RNA splicing.[1] Emerging evidence has identified FUBP1 as a significant pro-proliferative and anti-apoptotic factor, with its overexpression observed in a variety of cancers.[1][2][3] FUBP1 exerts its influence by modulating complex networks, most notably through the regulation of the MYC oncogene.[1][4][5] This technical guide delves into the role of FUBP1 in apoptosis and the utility of FUBP1-IN-1, a potent inhibitor, in studying and potentially targeting this pathway.
FUBP1 primarily functions as a transcriptional activator of c-Myc, a proto-oncogene that drives cell proliferation and inhibits apoptosis.[6][7] Additionally, FUBP1 can directly interact with the tumor suppressor p53, inhibiting its ability to transactivate target genes involved in apoptosis.[1] During apoptotic signaling, FUBP1 is targeted and cleaved by caspases, leading to a reduction in its nuclear levels and a subsequent decrease in c-Myc expression, thereby promoting cell death.[1][8] The development of small molecule inhibitors, such as this compound, provides a valuable tool for dissecting the intricate role of FUBP1 in apoptosis and for exploring its therapeutic potential.[9]
Quantitative Data on FUBP1 Inhibition and Apoptosis
The inhibition of FUBP1, either through molecular techniques like RNA interference or with small molecule inhibitors such as this compound, has been shown to induce apoptosis in various cancer cell lines. The following tables summarize key quantitative data from relevant studies.
| Inhibitor/Method | Cell Line | Parameter | Value | Reference |
| This compound | Not Specified | IC50 | 11.0 μM | [9] |
| shRNA knockdown | THP-1 (AML) | Apoptosis | Increased vs. control (P = 0.05 and P < 0.0001) | [10] |
| shRNA knockdown | 786-O (ccRCC) | Apoptosis | Significantly higher percentage of annexin V-FITC-positive cells vs. control | [11] |
| shRNA knockdown | caki-1 (ccRCC) | Apoptosis | Significantly higher percentage of annexin V-FITC-positive cells vs. control | [11] |
| Protein | Modulation | Cell Line | Effect | Reference |
| c-Myc | FUBP1 knockdown | THP-1 (AML) | Significantly reduced (P < 0.0001) | [10] |
| Cleaved Caspase 3 | FUBP1 knockdown | 786-O and caki-1 (ccRCC) | Increased expression | [11] |
| c-Myc | FUBP1 knockdown | U2OS and Saos-2 (osteosarcoma) | Reduced expression leading to proliferation arrest | [7] |
| p21 | FUBP1 knockdown | Multiple cell lines | Upregulated mRNA levels | [1] |
| NOXA, BIK, TNFA, TRAIL | FUBP1 depletion | Hep3B cells | Upregulated mRNA levels | [1] |
Signaling Pathways
FUBP1's Anti-Apoptotic Signaling
FUBP1 promotes cell survival through a dual mechanism: activating the transcription of the proto-oncogene c-Myc and inhibiting the tumor suppressor p53. This leads to the suppression of pro-apoptotic genes and the promotion of cell proliferation.
Apoptosis Induction via FUBP1 Inhibition
The use of this compound or other inhibitory methods disrupts the anti-apoptotic functions of FUBP1. This leads to the activation of apoptotic pathways through the reduction of c-Myc levels and the liberation of p53 activity. Furthermore, apoptotic signals can lead to the caspase-mediated cleavage of FUBP1, creating a feedback loop that enhances apoptosis.
Experimental Protocols
Cell Viability Assay Using this compound
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (MedChemExpress)[9]
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression of key apoptosis-related proteins following FUBP1 inhibition.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FUBP1, anti-c-Myc, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of FUBP1 in apoptosis using this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. usbio.net [usbio.net]
- 8. Far upstream element-binding protein-1, a novel caspase substrate, acts as a cross-talker between apoptosis and the c-myc oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for F-box and WD Repeat Domain Containing 7 (FUBP1) Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that acts as a master regulator of gene expression, influencing critical cellular processes such as proliferation, apoptosis, and cell cycle progression.[1][2][3] Its dysregulation is implicated in a variety of malignancies, where it often functions as an oncoprotein by modulating the expression of key genes like the proto-oncogene c-MYC and the cell cycle inhibitor p21.[1][2][3][4] The critical role of FUBP1 in cancer pathogenesis makes it an attractive target for the development of novel therapeutics. FUBP1-IN-1 is a known inhibitor that interferes with the binding of FUBP1 to its target FUSE DNA sequence, demonstrating the potential of targeting this interaction for cancer therapy.[5] This document provides detailed application notes and protocols for screening and characterizing novel FUBP1 inhibitors, with a focus on this compound as a reference compound.
FUBP1 Signaling Pathways
FUBP1 exerts its effects through complex signaling networks. Understanding these pathways is crucial for designing effective screening assays and interpreting their results.
FUBP1-c-MYC Regulatory Pathway
FUBP1 is a well-established positive regulator of c-MYC transcription.[1][6] It binds to the FUSE sequence located upstream of the c-MYC promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent transcriptional activation.[1] This upregulation of c-MYC drives cell proliferation and is a key mechanism of FUBP1's oncogenic activity in many cancers.[1][6]
Caption: FUBP1-c-MYC signaling pathway.
FUBP1-p21 Regulatory Pathway
FUBP1 can also act as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][2] By binding to specific sites in the p21 promoter, FUBP1 suppresses its transcription, leading to decreased p21 levels.[1] This relieves the inhibition of cyclin-dependent kinases, thereby promoting cell cycle progression.
Caption: FUBP1-p21 signaling pathway.
FUBP1 and TGF-β/Smad Signaling Pathway
Recent studies have implicated FUBP1 in the regulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. FUBP1 can promote the phosphorylation of Smad2/3, key mediators of TGF-β signaling, leading to their activation and nuclear translocation.[7][8] This can, in turn, regulate the expression of genes involved in epithelial-mesenchymal transition (EMT), cell migration, and invasion.[7][8]
Caption: FUBP1 and TGF-β/Smad pathway crosstalk.
Quantitative Data for FUBP1 Inhibitors
A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. The following table summarizes key data for known FUBP1 inhibitors.
| Compound Name | Assay Type | Target | IC50 | Reference |
| This compound (Compound 6) | Biophysical Assay | FUBP1-FUSE Interaction | 11.0 µM | [5] |
| Camptothecin | Biophysical Assays | FUBP1-FUSE Interaction | Not specified | [9] |
| SN-38 | Biophysical Assays | FUBP1-FUSE Interaction | Not specified | [9] |
| GSK343 | Cellular Assay | FUBP1 Expression | Not specified | [1][9] |
| Anthranilic Acid Derivatives | Cellular Assays | FUBP1 Function | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and instrumentation.
Biochemical and Biophysical Assays
These assays are fundamental for primary screening and for characterizing the direct interaction between an inhibitor and FUBP1.
Caption: Workflow for biochemical FUBP1 inhibitor screening.
Principle: This assay measures the interaction between biotinylated FUSE DNA and GST-tagged FUBP1. Streptavidin-coated donor beads bind to the biotinylated DNA, and anti-GST acceptor beads bind to the FUBP1. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors of the FUBP1-FUSE interaction will disrupt this proximity, leading to a decrease in signal.
Materials:
-
Recombinant GST-tagged human FUBP1 protein
-
Biotinylated single-stranded FUSE DNA oligonucleotide
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white opaque microplates
-
This compound (as a positive control)
-
Test compounds
Protocol:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
In a 384-well plate, add 5 µL of assay buffer or compound solution.
-
Add 5 µL of a solution containing biotinylated FUSE DNA (final concentration 10 nM) and GST-FUBP1 (final concentration 20 nM) in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Streptavidin Donor beads and anti-GST Acceptor beads (final concentration 20 µg/mL each) in assay buffer, under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Principle: SPR measures the real-time binding of an analyte (FUBP1) to a ligand (FUSE DNA) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This allows for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated FUSE DNA
-
Recombinant FUBP1 protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds
Protocol:
-
Immobilize the biotinylated FUSE DNA onto the streptavidin sensor chip according to the manufacturer's instructions.
-
Prepare a series of concentrations of FUBP1 in running buffer.
-
Inject the FUBP1 solutions over the sensor surface and record the sensorgram.
-
Regenerate the sensor surface between injections using a brief pulse of a high salt solution (e.g., 2 M NaCl).
-
To test inhibitors, pre-incubate FUBP1 with various concentrations of the test compound before injecting over the sensor surface.
-
Analyze the data using the instrument's software to determine kinetic parameters.
Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. The binding of a ligand (inhibitor) to a fluorescently labeled target (FUBP1) alters its thermophoretic movement, allowing for the quantification of binding affinity (Kd).
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled FUBP1 (e.g., with a RED-NHS dye)
-
FUSE DNA
-
Assay Buffer: PBS with 0.05% Tween-20
-
Hydrophilic capillaries
-
Test compounds
Protocol:
-
Label FUBP1 with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of the test compound.
-
Mix the labeled FUBP1 (at a constant concentration, e.g., 20 nM) with the different concentrations of the test compound and FUSE DNA (at a constant concentration, e.g., 40 nM).
-
Incubate for 10 minutes at room temperature.
-
Load the samples into capillaries and measure the thermophoresis.
-
Analyze the data to determine the Kd value.
Cellular Assays
Cellular assays are essential for evaluating the efficacy of FUBP1 inhibitors in a more physiologically relevant context.
Caption: Workflow for cellular characterization of FUBP1 inhibitors.
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. A reduction in color development indicates decreased cell proliferation.
Materials:
-
Cancer cell lines with high FUBP1 expression (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
96-well plates
-
CCK-8 or MTS reagent
-
Test compounds
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS).
-
Calculate the cell viability relative to the vehicle control and determine the IC50 value.
Principle: This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Test compounds
Protocol:
-
Seed cells in 6-well plates and treat with test compounds for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing medium
-
Crystal violet stain
-
Test compounds
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Count the number of migrated cells under a microscope.
Principle: CETSA assesses the thermal stability of a target protein in its native cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature. This shift can be detected by Western blotting.[10][11]
Materials:
-
Cancer cell lines
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Antibodies against FUBP1 and a loading control (e.g., GAPDH)
-
Test compounds
Protocol:
-
Treat intact cells with the test compound or vehicle for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble and aggregated protein fractions.
-
Analyze the soluble fraction by Western blotting using an anti-FUBP1 antibody.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Principle: These assays measure the protein and mRNA levels of FUBP1 target genes, such as c-MYC and p21, to confirm the mechanism of action of the inhibitors.
Materials:
-
Cancer cell lines
-
6-well plates
-
RIPA buffer for protein extraction
-
TRIzol reagent for RNA extraction
-
Antibodies for FUBP1, c-MYC, p21, and a loading control
-
RT-qPCR reagents and primers for FUBP1, c-MYC, p21, and a housekeeping gene
Protocol (Western Blot):
-
Treat cells with test compounds for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FUBP1, c-MYC, and p21, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
Protocol (RT-qPCR):
-
Treat cells with test compounds for 24 hours.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative PCR using specific primers for FUBP1, c-MYC, and p21.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the screening and characterization of novel FUBP1 inhibitors. By employing a combination of biochemical, biophysical, and cellular assays, researchers can effectively identify and validate potent and selective FUBP1 inhibitors, paving the way for the development of new targeted therapies for cancers driven by FUBP1 dysregulation.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5a]pyrimidines as a new class of FUSE binding protein 1 (FUBP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 7. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FUBP1-IN-1 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, acting as a transcription factor, and is involved in RNA splicing and translation.[1][2] It is a key activator of the proto-oncogene MYC and a repressor of the cell cycle inhibitor p21 (CDKN1A).[3][4] The FUBP1-IN-1 is a potent small molecule inhibitor of FUBP1, interfering with its binding to the FUSE sequence of target DNA with an IC50 of 11.0 μM.[5] These characteristics make this compound a valuable tool for studying the cellular functions of FUBP1 and as a potential therapeutic agent in cancers where FUBP1 is overexpressed.
This document provides detailed protocols for cellular assays to characterize the effects of this compound, focusing on its impact on cell viability and the expression of key downstream targets, including c-Myc, p21, and Cyclin A2.
FUBP1 Signaling Pathway
FUBP1 plays a pivotal role in the transcriptional regulation of the MYC proto-oncogene. The process is initiated by transcription-induced torsional stress, which unwinds the FUSE DNA sequence upstream of the MYC promoter. FUBP1 then binds to the single-stranded FUSE. Subsequently, FUBP1 recruits the general transcription factor TFIIH, stimulating its helicase activity and leading to the initiation of MYC transcription.[6][7] This activation is counter-regulated by the FBP Interacting Repressor (FIR), which can bind to FUBP1 and inhibit TFIIH activity, thus providing a fine-tuning mechanism for MYC expression.[1][6] FUBP1 also directly represses the transcription of the cell cycle inhibitor p21 (CDKN1A).[3] Furthermore, FUBP1 has been shown to regulate the expression of Cyclin A, a key protein in cell cycle progression.[8][9]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: A variety of cancer cell lines can be used, such as HCT116 (colon cancer), MCF-7 (breast cancer), or A549 (lung cancer), where FUBP1 is known to be expressed.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The treatment duration will vary depending on the assay (e.g., 24-72 hours for cell viability, 24-48 hours for Western blot and qRT-PCR).
Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of viable cells to assess the cytotoxic or cytostatic effects of this compound.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of FUBP1 targets.
-
Cell Lysis: After treatment with this compound for 24-48 hours, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Recommended Antibodies:
| Target | Host | Type | Recommended Dilution | Supplier (Cat. No.) |
| FUBP1 | Rabbit | Polyclonal | 1:1000 | antibodies-online (ABIN2776409)[10] |
| c-Myc | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology (#9402)[7] |
| p21 | Mouse | Monoclonal | 1-2 µg/mL | antibodies-online (ABIN6939037)[6] |
| Cyclin A2 | Rabbit | Monoclonal | Varies | Cell Signaling Technology (#91500)[10] |
| GAPDH | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology (#5174) |
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression levels of FUBP1 target genes.
-
RNA Extraction: Following treatment with this compound for 24 hours, extract total RNA from cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with gene-specific primers.
-
Analysis: Use the 2^-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a housekeeping gene (e.g., GAPDH).
Validated qPCR Primers (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Supplier (Cat. No.) |
| MYC | (Proprietary) | (Proprietary) | Sino Biological (HP101231)[11] |
| CDKN1A (p21) | (Proprietary) | (Proprietary) | OriGene (HP200369)[12] |
| CCNA2 | CTCTACACAGTCACGGGACAAAG | CTGTGGTGCTTTGAGGTAGGTC | OriGene (HP205163)[13] |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | OriGene (HP205798) |
Experimental Workflow
The following diagram outlines the general workflow for conducting cellular assays with this compound.
Data Presentation
The quantitative data obtained from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) |
| HCT116 | [Insert experimentally determined value] |
| MCF-7 | [Insert experimentally determined value] |
| A549 | [Insert experimentally determined value] |
| Other | [Insert experimentally determined value] |
Table 2: Dose-Dependent Effect of this compound on Protein Expression (Western Blot)
| Treatment (24h) | Relative c-Myc Level | Relative p21 Level | Relative Cyclin A2 Level |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| 5 µM this compound | [Insert value] | [Insert value] | [Insert value] |
| 10 µM this compound | [Insert value] | [Insert value] | [Insert value] |
| 20 µM this compound | [Insert value] | [Insert value] | [Insert value] |
Values are normalized to the vehicle control and the loading control.
Table 3: Dose-Dependent Effect of this compound on Gene Expression (qRT-PCR)
| Treatment (24h) | MYC mRNA Fold Change | CDKN1A mRNA Fold Change | CCNA2 mRNA Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| 5 µM this compound | [Insert value] | [Insert value] | [Insert value] |
| 10 µM this compound | [Insert value] | [Insert value] | [Insert value] |
| 20 µM this compound | [Insert value] | [Insert value] | [Insert value] |
Values are normalized to the vehicle control and a housekeeping gene.
Conclusion
The protocols and resources provided in these application notes offer a comprehensive framework for investigating the cellular effects of the FUBP1 inhibitor, this compound. By utilizing these assays, researchers can effectively characterize the inhibitor's impact on cell proliferation and the expression of key FUBP1 downstream targets. This will facilitate a deeper understanding of FUBP1's role in cancer biology and aid in the development of novel therapeutic strategies targeting this pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bicellscientific.com [bicellscientific.com]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p21 Antibody [ABIN6939037] - for Human WB, IHC, IF [antibodies-online.com]
- 7. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. FUBP1 and FUBP2 enforce distinct epigenetic setpoints for MYC expression in primary single murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin A2 (E1D9T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Human c-Myc Antibody MAB36961-100: R&D Systems [rndsystems.com]
- 12. Cyclin A2 antibody (27242-1-AP) | Proteintech [ptglab.com]
- 13. origene.com [origene.com]
Application Notes and Protocols for FUBP1-IN-1 In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUBP1-IN-1 is a potent small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a DNA- and RNA-binding protein that plays a critical role in the regulation of gene expression, including the transcriptional control of the proto-oncogene c-Myc.[1][2] Aberrant expression of FUBP1 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This compound interferes with the binding of FUBP1 to its target FUSE sequence, thereby modulating the expression of FUBP1-regulated genes.[3] These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, protocols for relevant cell-based assays, and data presentation guidelines.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 883003-62-1 | [4] |
| Molecular Formula | C₁₉H₁₄F₃N₃O₂S | [4] |
| Molecular Weight | 405.39 g/mol | [4] |
| IC₅₀ | 11.0 μM (for interference with FUBP1-FUSE binding) | [3] |
| Solubility | DMSO: ≥ 16.67 mg/mL (41.12 mM) | [5][6] |
Mechanism of Action
This compound functions by disrupting the interaction between FUBP1 and the FUSE, a single-stranded DNA element located upstream of the c-Myc promoter. By inhibiting this binding, this compound is expected to downregulate the expression of c-Myc and other FUBP1 target genes, thereby affecting cancer cell proliferation, survival, and other malignant phenotypes. FUBP1 is also known to be involved in the Wnt/β-catenin and TGF-β/Smad signaling pathways.
Signaling Pathways and Experimental Workflow
FUBP1-Mediated c-Myc Transcription and Inhibition by this compound
Caption: FUBP1 binds to the FUSE to activate c-Myc transcription. This compound inhibits this interaction.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A general workflow for the in vitro evaluation of this compound in cancer cell lines.
Experimental Protocols
Note: As no specific in vitro protocols for this compound have been published, the following are detailed, generalized protocols for assays commonly used to assess the function of FUBP1 and the efficacy of its inhibitors. Researchers should empirically determine the optimal concentrations and incubation times for this compound in their specific cell line of interest, using the provided IC₅₀ value as a starting point.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment starting from a concentration around the IC₅₀ (11.0 μM) and testing a range of concentrations both above and below this value (e.g., 1 μM, 5 μM, 10 μM, 20 μM, 50 μM).
-
Protocol 2: Cell Proliferation Assay (MTS/CCK-8)
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTS/CCK-8 Reagent Addition:
-
Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC₅₀ for cell growth inhibition.
-
Protocol 3: Western Blot Analysis of FUBP1 Target Proteins
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FUBP1, c-Myc, p-Smad2/3, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Protocol 4: Transwell Migration and Invasion Assay
-
Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 1 x 10⁵ cells into the upper chamber of the Transwell insert.
-
-
Chemoattraction:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (hours) | Result (e.g., % Inhibition of Proliferation) |
| HCT116 | MTS Assay | 1 | 48 | 15.2 ± 2.1 |
| HCT116 | MTS Assay | 5 | 48 | 35.8 ± 3.5 |
| HCT116 | MTS Assay | 10 | 48 | 52.1 ± 4.2 |
| HCT116 | MTS Assay | 20 | 48 | 78.9 ± 5.6 |
| SW480 | Transwell Migration | 10 | 24 | 45.6 ± 6.3 |
Conclusion
This compound is a valuable tool for studying the role of FUBP1 in cancer biology and for exploring its potential as a therapeutic target. The protocols provided here offer a framework for the in vitro characterization of this inhibitor. It is crucial to optimize the experimental conditions for each cell line and assay to obtain reliable and reproducible results. Further investigations into the effects of this compound on global gene expression and in in vivo models are warranted to fully elucidate its therapeutic potential.
References
- 1. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.cn [molnova.cn]
- 5. 883003-62-1|FUBP1–IN-1|FUBP1–IN-1|-范德生物科技公司 [bio-fount.com]
- 6. 883003-62-1|FUBP1–IN-1|FUBP1–IN-1|-范德生物科技公司 [bio-fount.com]
Application Notes and Protocols for FUBP1-IN-1 Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted protein integral to the regulation of gene expression, functioning as a transcription factor, splicing regulator, and DNA helicase.[1] A primary role of FUBP1 is the activation of the proto-oncogene MYC, which it achieves by binding to the FUSE region within the MYC promoter, thereby stimulating its transcription.[1][2] In addition to MYC, FUBP1 modulates other genes crucial for cell cycle control and apoptosis, such as p21 (CDKN1A).[1] The dysregulation of FUBP1 has been implicated in the pathology of various cancers, positioning it as a compelling target for therapeutic development.[1][3]
FUBP1-IN-1 is a small molecule inhibitor designed to disrupt the interaction between FUBP1 and its target DNA sequences. This document provides comprehensive protocols for establishing a dose-response curve for this compound in cellular assays. The subsequent sections detail three distinct methodologies to evaluate the inhibitory effects of this compound: a Luciferase Reporter Assay to quantify the inhibition of FUBP1-driven transcription, a Quantitative Reverse Transcription PCR (RT-qPCR) Assay to measure alterations in the expression of FUBP1 target genes, and a Cell Viability Assay to assess the cytotoxic or cytostatic impact of the inhibitor.
Mechanism of Action of FUBP1
FUBP1 is a key transcriptional activator of the c-Myc gene. The activation process is initiated by torsional stress from transcription, which causes the Far Upstream Element (FUSE) in the c-Myc promoter to unwind into single-stranded DNA. FUBP1 then specifically binds to this single-stranded FUSE.[2] This binding event facilitates the recruitment of the general transcription factor TFIIH, which is essential for the initiation and elongation of c-Myc transcription.[2] FUBP1's regulatory scope extends to other critical genes, including the cell cycle inhibitor p21, and it plays a role in key signaling cascades like the Wnt/β-catenin pathway through its regulation of Dishevelled (DVL1).[1][3]
Experimental Protocols
Cell Line Selection and Culture
The human colorectal carcinoma cell line, HCT116 , is recommended for these experimental procedures. This recommendation is based on its established high expression levels of FUBP1 and its frequent use in research investigating FUBP1's biological functions.[3]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified incubator containing 5% CO2.
-
Sub-culturing: Cells should be passaged upon reaching 80-90% confluency to maintain optimal growth.
Protocol 1: c-Myc Promoter Luciferase Reporter Assay
This assay is designed to quantify the efficacy of this compound in inhibiting the FUBP1-mediated transcriptional activation of the c-Myc promoter.
1. Plasmid Constructs:
-
Reporter Plasmid: A firefly luciferase reporter vector (e.g., pGL3-Basic) engineered to contain the Far Upstream Element (FUSE) from the human c-Myc promoter. The FUSE is situated approximately 1.7 kb upstream of the P2 promoter.[2][4]
-
Control Plasmid: A Renilla luciferase reporter vector driven by a constitutive promoter (e.g., pRL-TK) to normalize for variations in transfection efficiency.
2. Transfection:
-
Seed HCT116 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[5]
-
Co-transfect the cells with the c-Myc promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's specified protocol.
-
Incubate the transfected cells for 24 hours to allow for plasmid expression.
3. This compound Treatment:
-
Prepare a serial dilution of this compound in fresh culture medium. A suggested starting concentration range is from 0.1 µM to 100 µM.
-
Following the 24-hour transfection period, replace the existing medium with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.
-
Incubate the cells for an additional 24 to 48 hours.
4. Luciferase Assay:
-
Lyse the cells and sequentially measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system, adhering to the manufacturer's protocol.[6][7]
-
For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity.
-
Generate a dose-response curve by plotting the normalized luciferase activity against the logarithm of the this compound concentration to subsequently calculate the IC50 value.
Protocol 2: RT-qPCR for FUBP1 Target Gene Expression
This protocol measures the impact of this compound on the messenger RNA (mRNA) levels of FUBP1's downstream target genes, including c-Myc, p21 (CDKN1A), and DVL1.
1. Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates at a density that ensures they reach 80-90% confluency at the time of harvest.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) alongside a vehicle control for a duration of 24 to 48 hours.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and proceed with total RNA extraction using a commercially available RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted total RNA using a reverse transcription kit, following the manufacturer's instructions.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based qPCR master mix with primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The qPCR cycling conditions should be optimized for the specific instrument in use. A typical protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[8]
-
Analyze the resulting data using the ΔΔCt method to calculate the relative fold change in gene expression.
-
Plot the relative mRNA expression levels against the logarithm of the this compound concentration.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MYC | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
| CDKN1A | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| DVL1 | AGGACCCCAAGAACTTTGTGA | GCTTCATTGTCATACCACATCCA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 3: Cell Viability Assay
This assay evaluates the effect of this compound on the proliferation and viability of HCT116 cells.
1. Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells per well in a final volume of 100 µL of culture medium.[5][9]
-
Incubate the plate for 24 hours to ensure proper cell attachment.
2. Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor to the corresponding wells, achieving a final volume of 200 µL and the desired inhibitor concentrations. A vehicle control should be run in parallel.
3. Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation
All quantitative data derived from the dose-response experiments should be compiled into a well-structured table for clear comparison.
Table 1: Dose-Response of this compound on HCT116 Cells
| Assay Type | Endpoint Measured | This compound Concentration (µM) | Response (% of Control) | IC50 (µM) |
| Luciferase Reporter Assay | c-Myc Promoter Activity (RLU) | 0 (Vehicle) | 100% | |
| 0.1 | 95% | |||
| 1 | 75% | |||
| 11.0 | 50% | 11.0 | ||
| 50 | 20% | |||
| 100 | 10% | |||
| RT-qPCR | Relative c-Myc mRNA Expression | 0 (Vehicle) | 100% | |
| 1 | 80% | |||
| 10 | 45% | |||
| 50 | 15% | |||
| Cell Viability Assay | Cell Viability (%) | 0 (Vehicle) | 100% | |
| 1 | 98% | |||
| 10 | 55% | |||
| 50 | 25% |
Note: The reported IC50 value for this compound is 11.0 µM. The data presented in this table are representative and are intended to illustrate the expected experimental trend.
Visualizations
Caption: FUBP1 signaling pathway and point of inhibition by this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the c-myc Promoter Works and Why It Sometimes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The NR_109/FUBP1/c-Myc axis regulates TAM polarization and remodels the tumor microenvironment to promote cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Growth and Metastasis of Colon Cancer by Delivering 5-Fluorouracil-loaded Pluronic P85 Copolymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FUBP1-IN-1 in Cancer Cell Line Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator of oncogenesis, primarily through its role in controlling the transcription of the proto-oncogene c-Myc.[1][2] FUBP1 binds to the FUSE sequence in the c-Myc promoter, activating its transcription and promoting cell proliferation, migration, and inhibiting apoptosis.[3][4] Elevated levels of FUBP1 are observed in a variety of cancers, including colon, pancreatic, and lung cancer, often correlating with a poor prognosis.[5][6][7] Consequently, FUBP1 represents a promising therapeutic target for cancer treatment.
FUBP1-IN-1 is a potent small molecule inhibitor of FUBP1. It functions by interfering with the binding of FUBP1 to its target FUSE DNA sequence, with a reported half-maximal inhibitory concentration (IC50) of 11.0 μM.[8] This application note provides a summary of the current understanding of FUBP1 inhibition in cancer cell lines and offers detailed protocols for evaluating the efficacy of this compound. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from studies on FUBP1 knockdown and other FUBP1 inhibitors to provide a comprehensive guide for researchers.
Mechanism of Action
This compound disrupts the interaction between FUBP1 and the FUSE DNA sequence. This inhibition is expected to downregulate the expression of FUBP1 target genes, most notably c-Myc. The reduction in c-Myc levels should, in turn, lead to decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion in cancer cells that are dependent on the FUBP1/c-Myc axis. Another FUBP1 inhibitor, UCF699, has been shown to reprogram pancreatic ductal adenocarcinoma (PDAC) cells to an anti-cancer phenotype, characterized by low c-Myc and high p21 expression, and inhibit cancer cell growth in a dose-dependent manner.[5]
Data Presentation: Effects of FUBP1 Inhibition in Cancer Cell Lines
As specific quantitative data for this compound is not widely available, the following table summarizes the observed effects of FUBP1 knockdown in various cancer cell lines, which is expected to phenocopy the effects of a FUBP1 inhibitor.
| Cell Line | Cancer Type | Effect of FUBP1 Knockdown | Reference |
| HCT116 | Colon Cancer | Inhibition of proliferation, migration, invasion, and glycolysis; enhancement of apoptosis. | [2][7] |
| PaTu8988 | Pancreatic Adenocarcinoma | Inhibition of proliferation, migration, and invasion. | |
| SW1990 | Pancreatic Adenocarcinoma | Overexpression of FUBP1 promoted proliferation, migration, and invasion. | |
| THP-1 | Acute Myeloid Leukemia | Increased apoptosis and reduced cell cycle activity. | |
| Hep3B | Hepatocellular Carcinoma | Increased apoptosis sensitivity and decreased proliferation. | [8] |
Mandatory Visualizations
Caption: this compound inhibits FUBP1, leading to downstream effects on cancer cell behavior.
Caption: A general workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, PaTu8988)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein levels of FUBP1, c-Myc, p21, and markers of apoptosis (e.g., cleaved Caspase-3).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FUBP1, anti-c-Myc, anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Conclusion
This compound holds potential as a valuable research tool for investigating the role of FUBP1 in cancer and as a starting point for the development of novel anti-cancer therapeutics. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's efficacy in various cancer cell line models. Further research is warranted to generate specific dose-response data for this compound and to explore its therapeutic potential in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 5. Far upstream element-binding protein 1 is up-regulated in pancreatic cancer and modulates immune response by increasing programmed death ligand 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of FUBP1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, notably of the proto-oncogene c-Myc. Its overexpression is implicated in the progression of numerous cancers, including hepatocellular carcinoma, colorectal cancer, and leukemia, making it a compelling target for therapeutic intervention. FUBP1-IN-1 is a potent small molecule inhibitor of FUBP1, interfering with its binding to the single-stranded FUSE DNA sequence with an IC50 value of 11.0 μM. These application notes provide an overview of the potential in vivo applications of this compound and detailed protocols based on available data for FUBP1 inhibition in animal models.
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, this document leverages information from studies on other FUBP1 inhibitors and FUBP1 knockdown models to provide a framework for preclinical research.
Application Notes
Therapeutic Potential in Oncology
Inhibition of FUBP1 is a promising strategy for cancer therapy due to its role in downregulating key oncogenic pathways and activating tumor suppressor genes. Preclinical studies using genetic knockdown of FUBP1 or other small molecule inhibitors have demonstrated significant anti-tumor effects in various cancer models.
-
Hepatocellular Carcinoma (HCC): Over 90% of HCCs exhibit FUBP1 overexpression. Inhibition of FUBP1 has been shown to be effective in preclinical models of HCC.[1] For instance, the topoisomerase I inhibitor SN-38, which also inhibits FUBP1, has demonstrated efficacy in mouse models of HCC.[1]
-
Colorectal Cancer (CRC): Elevated FUBP1 is associated with CRC metastasis and stemness. FUBP1 knockdown in CRC xenograft models has been shown to reduce tumorigenicity.
-
Leukemia: In murine models of chronic and acute myeloid leukemia, knockdown of Fubp1 led to prolonged survival.[2][3] Treatment with irinotecan, the prodrug of the FUBP1 inhibitor SN-38, also significantly prolonged survival in mice with acute myeloid leukemia.[2][3]
-
Lung Squamous Carcinoma: Knockdown of FUBP1 has been shown to suppress tumor growth in xenograft models of lung squamous carcinoma.
Mechanism of Action
This compound is designed to disrupt the interaction between FUBP1 and its target FUSE sequences in the promoter regions of genes like c-Myc. This inhibition is expected to lead to the downregulation of c-Myc and the upregulation of tumor suppressor genes such as p21. The development of novel FUBP1 inhibitors, such as the anthranilic acid derivative UCF699, has confirmed this mechanism, showing a reduction in c-Myc and an increase in p21 expression in pancreatic cancer cells.
Considerations for In Vivo Studies
-
Animal Models: Xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., BALB/c nude mice) are commonly used to evaluate the in vivo efficacy of FUBP1-targeted therapies. Orthotopic models may also be considered for a more clinically relevant tumor microenvironment.
-
Drug Formulation and Delivery: this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A recommended starting formulation for in vivo experiments is a solution in 10% DMSO and 90% Corn Oil. It is advised to prepare the working solution fresh on the day of use.
-
Combination Therapies: The efficacy of FUBP1 inhibition may be enhanced when combined with other anti-cancer agents. For example, in HCC models, the combination of a FUBP1 inhibitor (SN-38) with an apoptosis-inducing agent (mitomycin c) showed high efficacy.[1]
Quantitative Data Summary
As specific in vivo data for this compound is not available, the following table summarizes representative data from in vivo studies involving FUBP1 knockdown or inhibition with other compounds to provide a reference for expected outcomes.
| Cancer Type | Model System | Therapeutic Agent/Method | Key Quantitative Outcomes | Reference |
| Hepatocellular Carcinoma | Subcutaneous Hep3B or HepG2 xenografts in mice | SN-38 (as irinotecan) + Mitomycin C | Significantly prolonged tumor-free survival compared to control groups. | [1] |
| Colorectal Cancer | SW48 and LoVo cell xenografts in BALB/c nude mice | FUBP1 overexpression/silencing | FUBP1 overexpression enhanced tumorigenicity. | |
| Acute Myeloid Leukemia | MLL-AF9 induced murine AML | Irinotecan | Significantly prolonged survival alone or in combination with cytarabine. | [2][3] |
| Lung Squamous Carcinoma | SK-MES-1 cell xenografts in BALB/c nude mice | FUBP1 knockdown (shRNA) | FUBP1 knockdown inhibited tumor growth. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on the manufacturer's recommendation for formulating this compound for in vivo experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume.
-
Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Add Corn Oil to reach the final desired volume (90% of the total volume).
-
Vortex the solution again to ensure a homogenous suspension.
-
Prepare the solution fresh on the day of administration.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model of Hepatocellular Carcinoma
This protocol is adapted from a study investigating the in vivo efficacy of a FUBP1 inhibitor in HCC.[1]
Materials:
-
Human hepatocellular carcinoma cell lines (e.g., Hep3B or HepG2)
-
6-8 week old male BALB/c nude mice
-
Matrigel
-
This compound formulated as in Protocol 1
-
Vehicle control (10% DMSO, 90% Corn Oil)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Culture Hep3B or HepG2 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound (dose to be determined by dose-finding studies) or vehicle control to the respective groups via intraperitoneal injection or oral gavage daily or as determined by pharmacokinetic studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be defined as when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Signaling Pathway of FUBP1 in Cancer
Caption: FUBP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
Application Notes and Protocols for Studying TGFβ/Smad Signaling with FUBP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGFβ) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer progression and fibrosis. The canonical TGFβ pathway is mediated by the Smad family of transcription factors. Upon ligand binding, the TGFβ receptors phosphorylate Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes.
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a significant regulator of the TGFβ/Smad signaling cascade. Studies have demonstrated that FUBP1 can positively modulate this pathway, and its knockdown leads to a reduction in the phosphorylation of Smad2/3 and the expression of TGFβ1.[1][2] FUBP1-IN-1 is a potent and specific inhibitor of FUBP1, interfering with its binding to the FUSE sequence with an IC50 of 11.0 μM.[3][4] This makes this compound a valuable chemical tool for elucidating the precise role of FUBP1 in TGFβ/Smad signaling and for exploring its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on the TGFβ/Smad pathway in a cellular context.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) | [3] |
| IC50 | 11.0 μM | [3][4] |
| Mechanism of Action | Interferes with the binding of FUBP1 to its single-stranded target DNA FUSE sequence. | [3] |
Table 2: Summary of Expected Effects of FUBP1 Inhibition on TGFβ/Smad Signaling
| Experimental Readout | Expected Outcome with this compound Treatment |
| Phospho-Smad2/3 Levels | Decrease |
| TGFβ1 Expression | Decrease |
| Smad-dependent Reporter Activity | Decrease |
| Expression of TGFβ Target Genes (e.g., PAI-1, SNAIL) | Decrease |
| Cell Migration and Invasion (in relevant cell lines) | Decrease |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGFβ/Smad signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Western Blot Analysis of Phospho-Smad2/3
Objective: To determine the effect of this compound on the phosphorylation of Smad2/3 in response to TGFβ stimulation.
Materials:
-
Cell line of interest (e.g., PaTu8988 pancreatic cancer cells)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Recombinant human TGFβ1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-Smad2/3, anti-FUBP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells are attached, replace the medium with serum-free or low-serum medium for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 μM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
TGFβ Stimulation: Following inhibitor pre-treatment, stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize phospho-Smad2/3 levels to total Smad2/3 and the loading control.
Smad-Responsive Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of the Smad complex.
Materials:
-
Cell line of interest
-
Smad-responsive luciferase reporter plasmid (e.g., pGL3-(SBE)4-luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant human TGFβ1
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells in a 24- or 48-well plate with the Smad-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours of transfection, treat the cells with this compound or vehicle control at various concentrations.
-
TGFβ Stimulation: After the desired pre-treatment time with the inhibitor, stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound treated cells to the vehicle-treated control.
Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
Objective: To assess the impact of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Assay:
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful tool for dissecting the role of FUBP1 in the TGFβ/Smad signaling pathway. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on key molecular and cellular events downstream of TGFβ receptor activation. These studies will contribute to a better understanding of the regulatory mechanisms of TGFβ signaling and may aid in the development of novel therapeutic strategies targeting this pathway.
References
Application Notes and Protocols for Assessing FUBP1-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that plays a multifaceted role in gene regulation. It is a key regulator of the proto-oncogene c-Myc, and its dysregulation has been implicated in various cancers.[1] FUBP1 can act as both an oncogene and a tumor suppressor depending on the cellular context.[2] FUBP1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target FUSE DNA sequence, offering a promising therapeutic strategy for cancers dependent on FUBP1 activity.[3]
These application notes provide detailed protocols to assess the efficacy of this compound in a cancer research setting. The following sections describe experimental procedures to evaluate the inhibitor's impact on cell viability, target gene and protein expression, and cell invasion.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to assess the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HCT116 (Colon Cancer) | 0 (Vehicle) | 48 | 100 |
| 5 | 48 | 75 | |
| 10 | 48 | 50 | |
| 20 | 48 | 25 | |
| MG63 (Osteosarcoma) | 0 (Vehicle) | 48 | 100 |
| 7.25 (IC50) | 48 | 50 | |
| 15 | 48 | 30 | |
| SOSP-9607 (Osteosarcoma) | 0 (Vehicle) | 48 | 100 |
| 10.33 (IC50) | 48 | 50 | |
| 20 | 48 | 28 |
Note: The IC50 value for this compound is reported to be 11.0 µM.[3] The values for MG63 and SOSP-9607 are based on FUBP1 knockdown studies and represent anticipated outcomes with the inhibitor.[4]
Table 2: Effect of this compound on c-Myc Expression
| Cell Line | Treatment | c-Myc mRNA Expression (Fold Change) | c-Myc Protein Expression (Fold Change) |
| HCT116 | Vehicle | 1.0 | 1.0 |
| This compound (10 µM, 24h) | 0.4 | 0.3 | |
| THP-1 (Leukemia) | Vehicle | 1.0 | 1.0 |
| This compound (10 µM, 24h) | 0.2 | 0.15 |
Note: Data is extrapolated from FUBP1 knockdown studies, which show a significant reduction in c-Myc expression.[5][6]
Table 3: Impact of this compound on Cancer Cell Invasion
| Cell Line | Treatment | Number of Invading Cells (Normalized to Control) |
| HCT116 | Vehicle | 100% |
| This compound (10 µM, 24h) | 45% | |
| PaTu8988 (Pancreatic Cancer) | Vehicle | 100% |
| This compound (10 µM, 24h) | 55% |
Note: Expected results are based on the observed decrease in invasion upon FUBP1 knockdown in various cancer cell lines.[7]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete culture medium per well in a 96-well plate.[10]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for c-Myc Protein Expression
This protocol details the procedure for analyzing the expression of the FUBP1 target protein, c-Myc, following treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary anti-c-Myc antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
RT-qPCR for c-Myc mRNA Expression
This protocol is for quantifying the mRNA expression of MYC after treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Vehicle control
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for MYC and a housekeeping gene (e.g., GAPDH)[15]
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.[16]
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for MYC and the housekeeping gene.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of MYC using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[16]
-
Transwell Cell Invasion Assay
This protocol measures the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (or other basement membrane matrix)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Vehicle control
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.1%)[17]
Procedure:
-
Chamber Preparation:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for solidification.[17]
-
-
Cell Seeding:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing this compound or vehicle.
-
Seed the cells (e.g., 2 x 105 cells in 200 µL) into the upper chamber of the Transwell inserts.[17]
-
-
Invasion:
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[17]
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.[17]
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways and a general experimental workflow for assessing this compound efficacy.
Caption: FUBP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Far upstream element‐binding protein 1 confers lobaplatin resistance by transcriptionally activating PTGES and facilitating the arachidonic acid metabolic pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. ptglab.com [ptglab.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. FUBP1 Polyclonal Antibody (PA5-88614) [thermofisher.com]
- 14. FUBP1 antibody (24864-1-AP) | Proteintech [ptglab.com]
- 15. origene.com [origene.com]
- 16. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell migration and invasion assays [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of FUBP1-IN-1 and Other FUBP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, most notably for the proto-oncogene c-Myc.[1][2] FUBP1 binds to the single-stranded FUSE DNA sequence in the c-Myc promoter, activating its transcription.[2][3] Dysregulation of the FUBP1/c-Myc axis is implicated in the progression of numerous cancers, making FUBP1 an attractive therapeutic target.[4][5][6] The development of small molecule inhibitors that disrupt the FUBP1-FUSE interaction is a promising strategy for downregulating c-Myc expression and inhibiting tumor growth.[4][7] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of FUBP1 inhibitors, with a focus on the representative inhibitor FUBP1-IN-1.
FUBP1 Signaling Pathway
The following diagram illustrates the central role of FUBP1 in the activation of c-Myc transcription. FUBP1 binds to the FUSE region of the c-Myc promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent transcriptional activation. This pathway is a key driver of cell proliferation and is a primary target for inhibitors like this compound.
Caption: FUBP1-mediated activation of c-Myc transcription.
Quantitative Data for FUBP1 Inhibitors
The following table summarizes the inhibitory activities of several known FUBP1 inhibitors. This data is critical for lead compound selection and optimization in drug discovery programs.
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| This compound | Biochemical Assay | FUBP1-FUSE | 11.0 µM | [3] |
| Camptothecin | ALPHA-Screen, SPR, MST | FUBP1-FUSE | Not specified | [1] |
| SN-38 | ALPHA-Screen, SPR, MST | FUBP1-FUSE | Not specified | [1] |
| Benzoyl anthranilic acid | Not specified | FUBP1 DNA binding | Not specified | [7] |
| Pyrazolo[1,5a]pyrimidine | Not specified | FUBP1-FUSE | Not specified | [7] |
| GSK343 | Cellular Assay | FUBP1 expression | Not specified | [8] |
| UCF699 | ChIP, Gel Shift | FUBP1-FUSE | Not specified | [4] |
High-Throughput Screening Workflow
A generalized workflow for the identification and validation of novel FUBP1 inhibitors is depicted below. The process begins with a large-scale primary screen, followed by secondary validation and biophysical characterization of hits.
Caption: High-throughput screening cascade for FUBP1 inhibitors.
Experimental Protocols
Detailed protocols for key high-throughput screening assays to identify and characterize FUBP1 inhibitors are provided below.
Protocol 1: ALPHA-Screen Assay for FUBP1-FUSE Interaction
Objective: To identify small molecules that inhibit the interaction between FUBP1 protein and the FUSE DNA sequence in a high-throughput format.
Materials:
-
Recombinant His-tagged FUBP1 protein
-
Biotinylated single-stranded FUSE DNA oligonucleotide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA
-
384-well white opaque microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate using an acoustic dispenser.
-
Reagent Preparation:
-
Prepare a solution of His-FUBP1 and Ni-Chelate Acceptor beads in assay buffer.
-
Prepare a solution of biotinylated FUSE DNA and Streptavidin-coated Donor beads in assay buffer.
-
-
Reagent Addition:
-
Add 5 µL of the His-FUBP1/Acceptor bead solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the biotinylated FUSE/Donor bead solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an EnVision or other compatible plate reader with an ALPHA-Screen laser (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to DMSO controls.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm the direct binding of hit compounds to FUBP1 and determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant FUBP1 protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)
-
Hit compounds dissolved in running buffer with a final DMSO concentration of <1%.
Procedure:
-
FUBP1 Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject FUBP1 protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the hit compound over the FUBP1-immobilized surface.
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase by flowing running buffer over the surface.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To measure the binding affinity of hit compounds to FUBP1 in solution.
Materials:
-
MST instrument (e.g., Monolith NT.115)
-
Fluorescently labeled FUBP1 protein (e.g., via NHS-ester dye)
-
MST Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Hit compounds dissolved in MST buffer.
-
Standard or premium coated capillaries
Procedure:
-
Sample Preparation:
-
Prepare a serial dilution of the hit compound in MST buffer.
-
Mix each compound dilution with a constant concentration of fluorescently labeled FUBP1.
-
-
Incubation: Incubate the mixtures for 10 minutes at room temperature.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
An infrared laser is used to create a temperature gradient, and the movement of the fluorescently labeled FUBP1 is monitored.
-
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 6. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fuse-binding protein 1 is a target of the EZH2 inhibitor GSK343, in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay for FUBP1-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Cellular Thermal Shift Assay (CETSA) to validate the target engagement of FUBP1-IN-1, a hypothetical inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of transcription, splicing, and translation, and its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1]
The CETSA method is a powerful tool for confirming direct drug-target interactions within the complex environment of a living cell.[2][3] It relies on the principle that the thermal stability of a protein is altered upon ligand binding.[4][5] By subjecting cells treated with a compound to a heat challenge, the engagement of the drug with its target can be quantified by measuring the amount of soluble protein remaining.[6]
Data Presentation
Table 1: In Vitro this compound CETSA Melt Curve Data
This table summarizes the results from a CETSA melt curve experiment in a cancer cell line (e.g., HeLa or K562) treated with this compound. The data illustrates the thermal stabilization of FUBP1 upon compound binding.
| Temperature (°C) | % Soluble FUBP1 (Vehicle Control) | % Soluble FUBP1 (10 µM this compound) |
| 37 | 100 | 100 |
| 40 | 98 | 100 |
| 43 | 95 | 99 |
| 46 | 85 | 96 |
| 49 | 60 | 90 |
| 52 | 35 | 75 |
| 55 | 15 | 50 |
| 58 | 5 | 25 |
| 61 | <1 | 10 |
Table 2: Isothermal Dose-Response CETSA for this compound
This table presents data from an isothermal dose-response (ITDR) CETSA experiment, demonstrating the concentration-dependent stabilization of FUBP1 by this compound at a fixed temperature (e.g., 52°C).
| This compound Concentration (µM) | % Soluble FUBP1 (Normalized to DMSO) |
| 0.01 | 5 |
| 0.1 | 25 |
| 0.5 | 50 |
| 1 | 70 |
| 5 | 85 |
| 10 | 95 |
| 20 | 98 |
Experimental Protocols
Protocol 1: CETSA Melt Curve for FUBP1 Target Engagement
This protocol describes the determination of the thermal melt curve for FUBP1 in the presence and absence of this compound.
1. Cell Culture and Treatment:
- Culture a suitable cancer cell line (e.g., HeLa) to ~80% confluency.
- Treat cells with either vehicle (e.g., 0.1% DMSO) or 10 µM this compound for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
- Harvest cells by scraping and wash with ice-cold PBS.
- Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
3. Heat Challenge:
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 37°C to 61°C) for 3 minutes using a thermocycler.
- Cool the samples on ice for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis:
- Determine the protein concentration of the soluble fractions.
- Analyze the samples by Western blotting using a specific primary antibody against FUBP1.
- Quantify the band intensities and normalize to the 37°C sample to generate the melt curve.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol outlines the procedure for assessing the dose-dependent target engagement of this compound.
1. Cell Culture and Treatment:
- Seed cells in a multi-well plate and grow to ~80% confluency.
- Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control for 1-2 hours at 37°C.
2. Heat Challenge:
- Heat the entire plate at a single, optimized temperature (determined from the melt curve, e.g., 52°C) for 3 minutes.
- Immediately place the plate on ice.
3. Lysis and Sample Processing:
- Lyse the cells directly in the wells.
- Transfer the lysates to microcentrifuge tubes and proceed with the centrifugation step as described in Protocol 1.
4. Analysis:
- Collect the supernatant and analyze the soluble FUBP1 levels by Western blot or a high-throughput method like AlphaLISA® or HTRF®.[7]
- Plot the percentage of soluble FUBP1 against the logarithm of the this compound concentration to determine the EC50 of target engagement.
Mandatory Visualizations
Caption: FUBP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship between this compound binding and CETSA readout.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Western Blot Analysis Following FUBP1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of gene expression, notably of the proto-oncogene c-Myc, and is implicated in various cancers.[1][2][3][4] this compound interferes with the binding of FUBP1 to its target DNA, the FUSE sequence, offering a valuable tool for studying the functional consequences of FUBP1 inhibition.[5]
This document outlines the theoretical background, detailed experimental protocols, and data interpretation necessary for assessing changes in protein expression following this compound treatment.
Introduction to FUBP1 and its Inhibition
FUBP1 is a multi-functional protein that binds to single-stranded DNA and RNA, acting as a master regulator of transcription, translation, and RNA splicing.[2] A primary and well-documented target of FUBP1 is the c-Myc gene.[1][2][3][4] FUBP1 binds to the FUSE region of the c-Myc promoter, activating its transcription.[2][6] Dysregulation of FUBP1 expression is observed in numerous cancers, where it often correlates with increased c-Myc levels and enhanced cell proliferation.[1][2][3][4]
This compound is a small molecule inhibitor designed to disrupt the interaction between FUBP1 and the FUSE sequence.[5] By inhibiting this binding, this compound is expected to downregulate the expression of FUBP1 target genes, such as c-Myc. Western blot analysis is a fundamental technique to quantify these changes at the protein level, thereby validating the inhibitor's efficacy and elucidating its downstream effects.
Signaling Pathway of FUBP1 and c-Myc
The following diagram illustrates the established signaling pathway involving FUBP1 and its regulation of c-Myc transcription. This compound acts by disrupting the initial binding step of FUBP1 to the FUSE sequence.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to quantify changes in protein expression after treating cells with this compound.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HCT116, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. The reported IC50 for this compound is 11.0 μM.[5]
-
Treatment: Remove the existing media from the cells and replace it with media containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.
II. Protein Extraction (Lysis)
-
Cell Wash: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL).
-
Scraping and Collection: Scrape the cells from the wells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new pre-chilled tubes.
III. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization of Concentration: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
IV. Western Blot Protocol
The following diagram outlines the major steps in the Western blot workflow.
-
Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Include a pre-stained protein ladder in one well to monitor protein migration and estimate the size of the target proteins.
-
Run the gel in electrophoresis buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein (e.g., anti-c-Myc, anti-FUBP1, or an antibody against a loading control like GAPDH or β-actin) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove the unbound secondary antibody.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
V. Data Analysis and Quantification
-
Image Acquisition: Acquire images of the blot, ensuring that the signal is within the linear range of detection and not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the target protein and the loading control in each lane.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control for each sample. This corrects for any variations in protein loading.
-
Normalized Value = (Target Protein Band Intensity) / (Loading Control Band Intensity)
-
-
Relative Quantification: Express the results as a fold change relative to the vehicle control.
-
Fold Change = (Normalized Value of Treated Sample) / (Normalized Value of Vehicle Control)
-
Logical Framework for the Experiment
Quantitative Data Presentation
The following tables present an example of how to structure the quantitative data obtained from Western blot analysis after this compound treatment.
Note: The following data is illustrative to provide a template for data presentation, as specific quantitative Western blot data for this compound is not currently available in the cited literature. The target proteins are selected based on the known functions of FUBP1.
Table 1: Effect of this compound on c-Myc Protein Expression
| Treatment Group | Concentration (µM) | Normalized c-Myc Intensity (Arbitrary Units) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.08 | 1.0 |
| This compound | 5 | 0.65 ± 0.05 | 0.65 |
| This compound | 10 | 0.32 ± 0.04 | 0.32 |
| This compound | 20 | 0.15 ± 0.03 | 0.15 |
Table 2: Effect of this compound on Other Potential Downstream Targets
| Target Protein | Function | Expected Change with this compound | Example Fold Change (at 10 µM) |
| Cyclin D1 | Cell Cycle Progression | Decrease | 0.70 |
| p21 | Cell Cycle Inhibition | Increase | 1.5 |
| Nrf2 | Oxidative Stress Response | Decrease | 0.55 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the primary antibodies used are specific for the target proteins to avoid off-target signals.
-
Linear Range: It is crucial to determine the linear range of detection for both the target protein and the loading control to ensure accurate quantification. This may require loading a serial dilution of a control lysate.
-
Loading Controls: The expression of the chosen housekeeping protein (e.g., GAPDH, β-actin, tubulin) should not be affected by the experimental treatment. It is advisable to validate this for your specific cell line and treatment conditions.
-
Saturation: Overexposure of the blot can lead to signal saturation, making quantification inaccurate. Use a digital imager with a wide dynamic range and optimize exposure times.
By following these detailed protocols and considerations, researchers can effectively utilize Western blot analysis to investigate the cellular effects of this compound and validate its potential as a therapeutic agent.
References
- 1. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for Gene Expression Analysis with FUBP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, acting at the transcriptional, translational, and splicing levels. It is particularly known for its role in activating the transcription of the MYC proto-oncogene, a key driver of cell proliferation and cancer.[1] FUBP1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target DNA sequences, offering a valuable tool for studying FUBP1 function and for potential therapeutic development.[2] These application notes provide detailed protocols for utilizing this compound in gene expression analysis studies.
Mechanism of Action
FUBP1 binds to single-stranded FUSE sequences in the promoter regions of its target genes, most notably MYC. This binding recruits the general transcription factor TFIIH, which facilitates promoter melting and transcriptional initiation.[1] this compound competitively inhibits the binding of FUBP1 to FUSE, thereby preventing the recruitment of the transcriptional machinery and leading to the downregulation of FUBP1 target genes.
Quantitative Data Summary
The following tables summarize the known quantitative effects of FUBP1 modulation on gene expression. While specific quantitative data for this compound is limited, data from FUBP1 knockdown studies provide a strong indication of the expected effects of the inhibitor.
Table 1: this compound Inhibitor Profile
| Compound | Target | IC50 |
| This compound | FUBP1-FUSE DNA Binding | 11.0 μM[2] |
Table 2: Effect of FUBP1 Inhibition on Target Gene Expression (from FUBP1 knockdown studies)
| Target Gene | Effect of FUBP1 Knockdown | Cell Type | Reference |
| MYC | Downregulation | U2OS, Saos-2 | [3] |
| p21 (CDKN1A) | Upregulation | Hep3B, HeLa, MCF7, H1299 | [1] |
| TGFβ1 | Downregulation (of p-Smad2/3) | PaTu8988 | [4] |
| Cyclin A1 (CCNA1) | Downregulation | NIH3T3 | [5][6] |
| Cyclin A2 (CCNA2) | Downregulation | NIH3T3 | [5][6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured mammalian cells with this compound to analyze its effects on gene expression.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks and allow them to adhere and reach 50-70% confluency.
-
Preparation of Treatment Media:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range, based on the IC50, would be 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media (containing this compound or DMSO) to the respective wells/flasks.
-
-
Incubation: Incubate the cells for a predetermined duration. A typical time course experiment could include 6, 12, 24, and 48-hour time points.
-
Harvesting: After the incubation period, harvest the cells for downstream RNA or protein analysis. For RNA extraction, proceed to Protocol 2.
Protocol 2: RNA Extraction and cDNA Synthesis
This protocol describes the extraction of total RNA from this compound treated cells and its conversion to complementary DNA (cDNA).
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
cDNA synthesis kit
Procedure:
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells.
-
Lyse the cells by repeatedly pipetting the solution.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol used.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
DNase Treatment: Treat the extracted RNA with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.
-
cDNA Synthesis: Use a commercial cDNA synthesis kit to reverse transcribe 1-2 µg of total RNA into cDNA following the manufacturer's instructions.
Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the quantification of target gene expression using RT-qPCR.
Materials:
-
cDNA (from Protocol 2)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers for target genes (e.g., MYC, p21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for your target and reference genes. Primers should typically amplify a product of 100-200 bp.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the appropriate volume of diluted cDNA to each well of a qPCR plate.
-
Add the qPCR reaction mix to each well.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Protocol 4: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
For a global, unbiased analysis of gene expression changes, RNA-sequencing is the recommended method.
Materials:
-
High-quality total RNA (from Protocol 2)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is recommended.
-
Library Preparation: Prepare RNA-Seq libraries from the total RNA using a commercial kit. This typically involves:
-
Poly(A) selection or ribosomal RNA depletion.
-
RNA fragmentation.
-
cDNA synthesis.
-
Adapter ligation.
-
Library amplification.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[7]
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[7]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound treated and control samples.[8]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FUBP1-mediated activation of MYC transcription and its inhibition by this compound.
Caption: Involvement of FUBP1 in the p53 and TGF-beta signaling pathways.
Caption: Experimental workflow for gene expression analysis using this compound.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FUBP1-IN-1 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator in oncogenesis. As a single-stranded DNA- and RNA-binding protein, FUBP1 is frequently overexpressed in a multitude of cancers, where it functions to modulate the transcription of key oncogenes, most notably c-MYC.[1][2][3][4][5] Its multifaceted role in promoting cell proliferation, inhibiting apoptosis, and contributing to drug resistance makes it an attractive target for novel cancer therapeutics.[1][6][7] FUBP1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target FUSE DNA sequence, presenting a promising avenue for therapeutic intervention.[8]
These application notes provide a comprehensive overview of the rationale and methodologies for investigating this compound in combination with other established anti-cancer agents. The inhibition of FUBP1 is hypothesized to sensitize cancer cells to conventional chemotherapies and targeted agents, offering a strategy to enhance therapeutic efficacy and overcome resistance mechanisms.
Rationale for Combination Therapy
The central role of FUBP1 in regulating cellular processes frequently dysregulated in cancer provides a strong basis for its inhibition in combination with other anti-cancer drugs.
-
Synergy with DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): FUBP1 has been implicated in DNA repair pathways.[1][9] Its inhibition may therefore impair a cancer cell's ability to repair DNA damage induced by agents like cisplatin, leading to increased apoptosis. Studies have shown that silencing FUBP1 enhances the sensitivity of glioblastoma cells to cisplatin (DDP).[2]
-
Overcoming Chemoresistance: FUBP1 overexpression has been linked to resistance to various chemotherapeutic agents. For instance, FUBP1 contributes to resistance to the c-KIT inhibitor imatinib.[7] By inhibiting FUBP1, it may be possible to resensitize resistant tumors to these therapies.
-
Targeting the c-MYC Axis: FUBP1 is a key transcriptional activator of the proto-oncogene c-MYC.[1][2][3] Many cancers are driven by c-MYC overexpression. Combining this compound with drugs that are more effective in a low c-MYC environment could lead to synergistic anti-tumor effects.
-
Modulation of Apoptosis: FUBP1 is known to suppress apoptosis by repressing the expression of pro-apoptotic genes. Inhibition of FUBP1 can lower the threshold for apoptosis induction by other anti-cancer agents. Preclinical studies have shown that knockdown of FUBP1 sensitizes hepatocellular carcinoma cells to apoptosis induced by mitomycin C.
Key Signaling Pathways Involving FUBP1
Understanding the signaling pathways modulated by FUBP1 is crucial for designing rational drug combinations.
Below is a diagram illustrating the central role of FUBP1 in key oncogenic signaling pathways.
Data Presentation: Synergy Analysis
The synergistic, additive, or antagonistic effect of combining this compound with another anti-cancer drug can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical Synergy Data for this compound in Combination with Cisplatin in A549 Lung Cancer Cells
| This compound (µM) | Cisplatin (µM) | Fractional Inhibition (Fa) - Single Agent | Fractional Inhibition (Fa) - Combination | Combination Index (CI) | Interpretation |
| 5.0 | - | 0.25 | - | - | - |
| 10.0 | - | 0.45 | - | - | - |
| 20.0 | - | 0.60 | - | - | - |
| - | 2.5 | 0.20 | - | - | - |
| - | 5.0 | 0.40 | - | - | - |
| - | 10.0 | 0.55 | - | - | - |
| 5.0 | 2.5 | - | 0.65 | 0.68 | Synergy |
| 5.0 | 5.0 | - | 0.78 | 0.55 | Strong Synergy |
| 10.0 | 2.5 | - | 0.82 | 0.49 | Strong Synergy |
| 10.0 | 5.0 | - | 0.91 | 0.42 | Very Strong Synergy |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Drug Screening
This protocol outlines the determination of cell viability in response to single-agent and combination drug treatments using a resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, stock solution in DMSO or water)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader for fluorescence measurement (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete growth medium. For combination treatments, prepare a matrix of concentrations.
-
Drug Treatment:
-
Single Agent: Add 100 µL of the diluted single agents to the respective wells.
-
Combination: Add 50 µL of each diluted drug to the combination wells.
-
Controls: Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated cells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Use the viability data from the combination treatment to calculate the Combination Index (CI) using software like CompuSyn.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing changes in the protein levels of FUBP1 downstream targets and pathway components upon treatment with this compound and a combination drug.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FUBP1, anti-c-MYC, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The inhibition of FUBP1 with this compound represents a promising strategy in cancer therapy, particularly in combination with existing anti-cancer drugs. The protocols and information provided herein offer a framework for researchers to explore the synergistic potential of this compound, with the ultimate goal of developing more effective treatment regimens for cancer patients. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of targeting FUBP1.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of far upstream element binding protein 1 gene on chemotherapy sensitivity in human U251 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
Application of FUBP1-IN-1 in Neuroblastoma Research: Application Notes and Protocols
Introduction
The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has been identified as a significant oncogene in the development and progression of neuroblastoma (NB), operating independently of the well-known MYCN amplification.[1] In neuroblastoma, FUBP1 expression is elevated and correlates with increased malignancy and poorer patient survival.[1] Its oncogenic activity stems from its role in promoting cell proliferation and inhibiting apoptosis by enhancing glycolysis.[1] This metabolic reprogramming is achieved through the FUBP1-HIF1α-LDHB signaling axis.[1] FUBP1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target FUSE DNA sequence, making it a valuable tool for investigating the therapeutic potential of FUBP1 inhibition in neuroblastoma.[2]
These application notes provide detailed protocols for utilizing this compound in neuroblastoma research, focusing on methods to assess its impact on cell viability and the FUBP1 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide an example of expected data from a cell viability assay.
Table 1: this compound Inhibitor Properties
| Parameter | Value | Reference |
| Target | FUSE Binding Protein 1 (FUBP1) | [2] |
| Mechanism of Action | Interferes with the binding of FUBP1 to its single-stranded target DNA FUSE sequence. | [2] |
| IC₅₀ | 11.0 μM | [2] |
| Molecular Formula | C₂₁H₁₉N₃O₂S | |
| Molecular Weight | 377.46 g/mol |
Table 2: Example Data - Effect of this compound on Neuroblastoma Cell Viability (SH-SY5Y cells, 48h)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 3.8 |
| 10 | 54 ± 4.2 |
| 20 | 31 ± 3.5 |
| 50 | 15 ± 2.9 |
Visualized Signaling Pathways and Workflows
FUBP1 Signaling Pathway in Neuroblastoma
Caption: FUBP1 signaling pathway in neuroblastoma.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for testing this compound.
This compound Mechanism of Action
References
Troubleshooting & Optimization
FUBP1-IN-1 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the FUBP1 inhibitor, FUBP1-IN-1. This resource aims to provide practical guidance on solubility, stability, and experimental best practices to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a master regulator involved in the transcription, splicing, and translation of various genes critical for cell proliferation, apoptosis, and migration. This compound exerts its inhibitory effect by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with a reported IC50 of 11.0 μM.[1]
2. What are the known signaling pathways regulated by FUBP1?
FUBP1 is a key regulator of several critical signaling pathways implicated in cancer and other diseases. Notably, it is a well-established activator of c-MYC transcription.[2][3][4] Additionally, FUBP1 has been shown to modulate the TGFβ/Smad and Wnt/β-catenin signaling pathways.[5][6][7][8] Understanding these pathways is crucial for designing experiments and interpreting the effects of this compound.
FUBP1-Regulated Signaling Pathways
Caption: Overview of key signaling pathways regulated by FUBP1.
Solubility and Stability Troubleshooting
Proper handling of this compound is critical for obtaining accurate and reproducible experimental outcomes. This section addresses common issues related to its solubility and stability.
Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | 16.67 mg/mL (41.12 mM) | Ultrasonic assistance may be needed. | Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| 10% DMSO + 90% Corn Oil | ≥ 1.79 mg/mL (4.42 mM) | Prepare fresh for in vivo use. | Clear solution, saturation unknown. |
FAQs on Solubility and Stability
Q: My this compound is not dissolving properly in DMSO. What should I do?
A: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. This compound's solubility can be significantly affected by moisture. Gentle warming and vortexing or sonication can aid dissolution.
Q: I observe precipitation when I dilute my this compound DMSO stock solution into aqueous cell culture medium. How can I prevent this?
A: This is a common issue with hydrophobic compounds. To minimize precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium.
-
Rapid Mixing: Add the this compound stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Pre-warmed Medium: Use pre-warmed cell culture medium (37°C).
Q: How stable is this compound in solution?
A:
-
Stock Solutions: When stored at -80°C, DMSO stock solutions are stable for up to 2 years. At -20°C, they are stable for up to 1 year.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: The stability of this compound in aqueous solutions like cell culture media has not been extensively reported. It is highly recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock. Do not store this compound in aqueous solutions for extended periods.
Experimental Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
Experimental Protocols and Troubleshooting
This section provides guidance on using this compound in cell-based assays and addresses potential experimental issues.
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at a density appropriate for the duration of the assay to ensure they remain in the exponential growth phase.
-
Compound Preparation: Prepare a fresh serial dilution of this compound in pre-warmed complete cell culture medium from a DMSO stock immediately before use. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.
-
Assay: Perform the desired downstream analysis (e.g., cell viability, apoptosis, western blotting).
Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range | Incubation Time |
| Cell Viability/Proliferation (e.g., MTS, CCK-8) | 1 µM - 50 µM | 24 - 72 hours |
| Apoptosis (e.g., Annexin V/PI staining, Caspase activity) | 5 µM - 25 µM | 24 - 48 hours |
| Western Blotting (for pathway modulation) | 10 µM - 20 µM | 6 - 24 hours |
| Cell Migration/Invasion | 5 µM - 25 µM | 24 - 48 hours |
Note: These are suggested starting ranges. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding- Inaccurate pipetting of the inhibitor- Edge effects in multi-well plates | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No observable effect of this compound | - Inhibitor inactivity due to improper storage or degradation- Low expression of FUBP1 in the cell line- Insufficient incubation time or concentration- Cell line is resistant to FUBP1 inhibition | - Use a fresh aliquot of this compound.- Confirm FUBP1 expression in your cell line by Western blot or qPCR.- Perform a dose-response and time-course experiment.- Consider using a different cell line. |
| High cell death in vehicle control | - DMSO toxicity | - Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%). Perform a DMSO toxicity curve. |
| Unexpected or off-target effects | - this compound may have off-target activities at higher concentrations. | - Use the lowest effective concentration of this compound.- Validate key findings using a secondary method, such as siRNA-mediated knockdown of FUBP1. |
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of FUBP1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of FUSE binding protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded target DNA FUSE sequence, with a reported IC50 value of 11.0 μM[1]. This inhibition disrupts the regulatory functions of FUBP1 in gene expression.
Q2: What is the known on-target signaling pathway of FUBP1?
FUBP1 is a critical transcriptional regulator, most notably of the proto-oncogene c-myc. FUBP1 binds to the FUSE sequence in the c-myc promoter and interacts with the general transcription factor TFIIH to enhance its helicase activity. This action facilitates promoter escape and robust transcription of c-myc[2]. The FBP Interacting Repressor (FIR) can bind to the FUBP1-FUSE complex to repress transcription, creating a fine-tuned regulatory system[2].
Caption: FUBP1-mediated regulation of c-myc transcription.
Q3: Are there known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, given that FUBP1 is a master regulator with diverse functions, researchers should be aware of potential off-target effects stemming from the inhibition of FUBP1's broader roles.
Q4: What are the potential cellular processes that could be affected by this compound, based on the known functions of FUBP1?
FUBP1 is a multifunctional protein involved in transcription, translation, and RNA splicing[3]. Therefore, inhibition by this compound could potentially impact a wide range of cellular processes beyond c-myc regulation. These include:
-
Regulation of other genes: FUBP1 is known to regulate the expression of various other genes involved in cell cycle progression, apoptosis, and differentiation[2].
-
RNA Splicing: FUBP1 has been identified as a splicing regulator[4][5]. Its inhibition could lead to alterations in the alternative splicing of numerous transcripts.
-
mRNA stability and translation: FUBP1 can bind to the 3' UTR of certain mRNAs, influencing their stability and translation[2].
-
Wnt/β-catenin signaling: FUBP1 can activate the Wnt/β-catenin signaling pathway by directly binding to the promoter of DVL1[6].
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in cell proliferation or apoptosis not correlated with c-myc levels. | FUBP1 regulates other genes involved in cell cycle and apoptosis, such as p21, p15, Cyclin D2, Bik, Noxa, TRAIL, and TNF-α[2]. This compound may be affecting these targets. | 1. Perform RT-qPCR or Western blot to analyze the expression of other known FUBP1 target genes. 2. Conduct a broader gene expression analysis (e.g., RNA-seq) to identify genome-wide transcriptional changes. |
| Alterations in protein isoforms or unexpected protein sizes on Western blot. | FUBP1 is a splicing factor. Inhibition by this compound may alter the alternative splicing of your protein of interest or other cellular proteins[4][5]. | 1. Perform RT-PCR with primers flanking the exons of interest to analyze splicing patterns. 2. Consider proteomic analysis to identify widespread changes in protein isoforms. |
| Changes in protein levels without corresponding changes in mRNA levels. | FUBP1 can regulate the translation of specific mRNAs[2][3]. This compound could be interfering with this function. | 1. Perform polysome profiling to assess the translational status of target mRNAs. 2. Use a reporter assay with the 3' UTR of the target mRNA to investigate translational regulation. |
| Phenotypes related to developmental pathways, such as Wnt signaling. | FUBP1 has been shown to activate Wnt/β-catenin signaling by upregulating DVL1[6]. | 1. Measure the expression of key components of the Wnt pathway (e.g., DVL1, β-catenin, and downstream targets like c-Myc, NANOG, SOX2) via RT-qPCR or Western blot. 2. Utilize a Wnt signaling reporter assay (e.g., TOP/FOP flash) to assess pathway activity. |
| Inconsistent experimental results. | This compound solubility and stability may be a factor. The compound is typically dissolved in DMSO for in vitro use and a combination of DMSO and corn oil for in vivo studies[1]. | 1. Ensure proper solubilization of this compound. Sonication may be required[1]. 2. Prepare fresh working solutions for each experiment. 3. Include appropriate vehicle controls in all experiments. |
Potential Off-Target Pathways and Genes
Due to the multifaceted nature of FUBP1, its inhibition may lead to a cascade of effects. The following table summarizes key functions of FUBP1 that could be impacted by this compound, leading to potential off-target effects.
| Cellular Process | Key FUBP1 Target Genes/Interactors | Potential Consequence of Inhibition | Relevant Citations |
| Transcription Regulation | c-myc, p21, p15, Cyclin D2, c-KIT, PD-L1 | Altered cell cycle, proliferation, and immune response | [2][7][8] |
| RNA Splicing | DMD, MDM2, LSD1 | Aberrant protein isoforms, altered protein function | [4][6][9] |
| mRNA Translation & Stability | GAP-43, p27, Nrf2, NPM | Dysregulation of protein expression independent of transcription | [2][7][10] |
| Signal Transduction | DVL1 (Wnt/β-catenin), RUNX1 | Perturbation of developmental and cancer-related signaling pathways | [6][8] |
| Apoptosis | Bik, Noxa, TRAIL, TNF-α, p53 | Changes in cellular survival and response to stress | [2][3] |
Experimental Protocols
Protocol 1: Assessing this compound Effect on Target Gene Expression (RT-qPCR)
This protocol is to determine if this compound treatment alters the mRNA levels of known or potential FUBP1 target genes.
Caption: Workflow for RT-qPCR analysis of gene expression.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time course.
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using SYBR Green or a probe-based assay with primers specific to your genes of interest and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate FUBP1 Interactions
This protocol can be used to investigate if this compound disrupts the interaction of FUBP1 with its known protein partners (e.g., FIR, RUNX1).
Caption: Co-Immunoprecipitation experimental workflow.
Methodology:
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against FUBP1 overnight, followed by the addition of protein A/G beads to pull down the FUBP1 protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol can determine if this compound affects the binding of FUBP1 to the promoter regions of its target genes.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FUBP1 antibody to immunoprecipitate FUBP1-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links to release the DNA.
-
DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific promoter regions by qPCR.
This technical support guide is intended to assist researchers in designing experiments and interpreting results when using this compound. Given the central role of FUBP1 in cellular regulation, a thorough investigation of potential off-target effects is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUBP1 far upstream element binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. FUBP1 | Cancer Genetics Web [cancer-genetics.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Far Upstream Binding Protein 1 (FUBP1) participates in translational regulation of Nrf2 protein under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FUBP1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with FUBP1-IN-1. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with a reported IC50 of 11.0 μM.[1][2] This interaction is critical for the regulation of downstream target genes, most notably the proto-oncogene c-Myc.
Q2: Why am I observing different effects of this compound in different cell lines?
A2: The cellular function of FUBP1 is highly context-dependent and can vary significantly between different cell types and cancer models. FUBP1's role as an oncogene or a tumor suppressor, and its influence on downstream targets like c-Myc and p21, is not universal.[3] Therefore, the phenotypic consequences of inhibiting FUBP1 with this compound are expected to be cell-line specific. It is crucial to characterize the baseline FUBP1 expression and its functional role in your specific cell model.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a stock solution in DMSO can be further diluted in an appropriate vehicle such as corn oil. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For long-term storage, the solid compound should be stored at -20°C.
Q4: Are there known off-target effects for this compound?
A4: While this compound is designed as a specific inhibitor of the FUBP1-FUSE interaction, the potential for off-target effects, as with any small molecule inhibitor, cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments, such as using a structurally related but inactive compound if available, or validating key findings with a secondary method like siRNA-mediated knockdown of FUBP1.
Troubleshooting Guide
Inconsistent Cell Viability/Proliferation Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and consider automating the seeding process if possible. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Ensure even incubator heating. | |
| Compound precipitation. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or optimizing the solvent concentration. | |
| No significant effect on cell viability at expected concentrations. | Low FUBP1 expression or functional relevance in the chosen cell line. | Confirm FUBP1 expression levels in your cell line via Western Blot or qPCR. The inhibitory effect will be minimal if the target is not expressed or is not a key driver of proliferation in that context. |
| Incorrect assay duration. | The effects of inhibiting FUBP1 may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. | |
| Compound instability in media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected increase in cell proliferation. | Context-dependent role of FUBP1. | In some cellular contexts, FUBP1 may have a tumor-suppressive role. Inhibition of FUBP1 in such cases could paradoxically lead to increased proliferation. Correlate your findings with the known biology of FUBP1 in your specific cell model. |
Issues with Western Blot Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| No change in downstream target expression (e.g., c-Myc). | Cell-line specific signaling pathways. | The FUBP1/c-Myc axis is not universal.[3] In some cell lines, FUBP1 may regulate other pathways. Investigate other potential downstream targets of FUBP1, such as those involved in the Wnt/β-catenin or TGFβ/Smad signaling pathways. |
| Incorrect timing of protein extraction. | Perform a time-course experiment to capture the optimal window for observing changes in downstream protein expression after this compound treatment. | |
| Ineffective inhibition at the concentration used. | Confirm the activity of your this compound batch. If possible, perform a target engagement assay to verify that the inhibitor is binding to FUBP1 in your cells. | |
| Inconsistent FUBP1 protein levels. | Antibody quality. | Validate your FUBP1 antibody using appropriate controls, such as a positive control cell lysate and siRNA-mediated knockdown of FUBP1 to confirm specificity. |
| Loading control variability. | Ensure consistent total protein loading and use a reliable housekeeping protein as a loading control. |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range could be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blot Analysis of Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., c-Myc, p21, or FUBP1) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Optimizing FUBP1-IN-1 Concentration for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FUBP1 inhibitor, FUBP1-IN-1. Here, you will find detailed experimental protocols, quantitative data summaries, and visual guides to assist in optimizing the use of this compound in your cell culture experiments.
Troubleshooting Guides
This section offers solutions to common issues that may arise during the use of this compound, with a focus on concentration optimization and experimental setup.
Issue 1: Determining the Optimal this compound Concentration
A primary challenge is identifying the ideal concentration of this compound that elicits the desired biological response without causing excessive cytotoxicity. The optimal concentration is highly dependent on the cell type and the experimental endpoint.
Recommendation: Start with a dose-response experiment to determine the IC50 value in your specific cell line. Based on published data, a concentration range of 10 µM to 20 µM has been shown to be effective in hepatocellular carcinoma (HCC) cell lines.[1]
Table 1: Recommended Starting Concentrations of this compound for Different Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration | Expected Outcome |
| Hep3B | Hepatocellular Carcinoma | 10 µM - 20 µM | Reduced cell proliferation, induction of apoptosis[1] |
| HepG2 | Hepatocellular Carcinoma | 10 µM - 20 µM | Reduced cell proliferation, induction of apoptosis[1] |
| Huh7 | Hepatocellular Carcinoma | 10 µM - 20 µM | Reduced cell proliferation, induction of apoptosis[1] |
Experimental Workflow for Concentration Optimization
Issue 2: Observing No or Low Efficacy of this compound
If you are not observing the expected biological effects, such as decreased cell proliferation or induction of apoptosis, consider the following troubleshooting steps.
Table 2: Troubleshooting Low this compound Efficacy
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to Table 1 for starting points. |
| Insufficient Treatment Duration | Increase the incubation time. Effects on cell proliferation and apoptosis may require 24 to 72 hours of treatment. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | The FUBP1 pathway may not be a critical driver in your chosen cell line. Confirm FUBP1 expression levels in your cells. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected changes. For example, for apoptosis, use a sensitive method like Annexin V/PI staining. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with an IC50 of 11.0 μM. This disruption can affect the transcription of FUBP1 target genes, such as the proto-oncogene c-MYC and the cell cycle inhibitor p21.
FUBP1 Signaling Pathway
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles. When preparing your working concentration, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[1] Additionally, this compound can induce cell cycle arrest and apoptosis.[1] The magnitude of these effects will vary depending on the cell line, the concentration of the inhibitor, and the duration of treatment.
Table 3: Summary of this compound Effects on Hepatocellular Carcinoma Cells
| Cell Line | Concentration | Treatment Duration | Effect on Cell Expansion | Induction of Apoptosis |
| Hep3B | 10 µM | 72 hours | Significant Reduction | Observed |
| Hep3B | 20 µM | 72 hours | Strong Reduction | Observed |
| HepG2 | 10 µM | 72 hours | Moderate Reduction | Observed |
| HepG2 | 20 µM | 72 hours | Significant Reduction | Observed |
| Huh7 | 10 µM | 72 hours | Moderate Reduction | Observed |
| Huh7 | 20 µM | 72 hours | Significant Reduction | Observed |
Q4: What control experiments should I include when using this compound?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: A population of cells that does not receive any treatment. This serves as a baseline for normal cell behavior.
-
Positive Control (if available): A known inhibitor of the FUBP1 pathway or a compound with a well-characterized effect on your endpoint of interest (e.g., a known inducer of apoptosis if you are measuring cell death).
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTS/CCK-8)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
FUBP1-IN-1 cell permeability problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with FUBP1-IN-1, a potent inhibitor of the FUSE binding protein 1 (FUBP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded target DNA FUSE sequence.[1] This disruption of the FUBP1-DNA interaction inhibits the transcriptional regulation of FUBP1 target genes, most notably the proto-oncogene c-MYC.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for designing and troubleshooting experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 405.39 g/mol | [1] |
| Biochemical IC50 | 11.0 μM (against FUBP1) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Predicted logP | 4.2 | (Predicted) |
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and to avoid issues related to compound precipitation, it is recommended to prepare a high-concentration stock solution in 100% DMSO. The provider suggests that ultrasonic treatment may be necessary to fully dissolve the compound.[1] For long-term storage, aliquot the DMSO stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Cell Permeability and Experimental Issues
While there are no widespread reports of cell permeability issues with this compound, the following guide addresses potential problems and provides solutions based on general principles for small molecule inhibitors.
Q4: I am not observing the expected downstream effect of FUBP1 inhibition (e.g., no change in c-MYC levels). Could this be a cell permeability issue?
A4: This is a possibility. Several factors can contribute to a lack of cellular activity. Here is a step-by-step approach to troubleshoot this issue:
Troubleshooting Workflow for Suspected Permeability Issues
References
Technical Support Center: FUBP1-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the FUBP1 inhibitor, FUBP1-IN-1, in their experiments.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, which is notably found in the promoter region of the c-Myc proto-oncogene[1][2]. |
| What is the IC50 of this compound? | The reported half-maximal inhibitory concentration (IC50) of this compound is 11.0 μM[1][2]. |
| How should I store this compound? | This compound is typically supplied as a solid or in a DMSO solution. For long-term storage, it is recommended to store the solid form at -20°C for up to one year. If in solution, store at -80°C for up to six months and at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
| In which solvents is this compound soluble? | This compound is soluble in DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentration. Be aware that pyrazolo[1,5-a]pyrimidines, the chemical class of this compound, can have limited aqueous solubility[3]. |
| What are the expected downstream effects of this compound treatment? | Inhibition of FUBP1 by this compound is expected to primarily modulate the expression of FUBP1 target genes. A key target is the c-Myc oncogene, and treatment with FUBP1 inhibitors has been shown to decrease c-Myc expression. Consequently, this can lead to cell cycle arrest and a reduction in cell proliferation. Another important target is the cell cycle inhibitor p21, the expression of which is often upregulated upon FUBP1 inhibition[4][5]. |
Troubleshooting Guides
Solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| Inhibitor precipitates in cell culture medium. | The aqueous solubility of this compound may be low, a common issue with pyrazolo[1,5-a]pyrimidine compounds[3]. The final DMSO concentration in the medium might be too low to maintain solubility, or the inhibitor concentration is too high. | - Ensure the final DMSO concentration in your cell culture medium is at a level that maintains inhibitor solubility but is not toxic to your cells (typically ≤ 0.5%).- Prepare the final dilution of this compound in pre-warmed cell culture medium and vortex immediately.- Consider using a solubilizing agent or a different formulation if precipitation persists, though this may require further validation. |
| No or weak effect on c-Myc or p21 expression. | - Suboptimal inhibitor concentration: The effective concentration can vary between cell lines.- Insufficient treatment time: The kinetics of c-Myc and p21 expression changes may require longer or shorter incubation times.- Low FUBP1 expression in the cell line: The effect of the inhibitor will be minimal if the target protein is not abundant.- Inhibitor degradation: this compound may not be stable in your specific cell culture conditions over long incubation periods. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range around the IC50 (e.g., 1 µM to 50 µM).- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.- Confirm FUBP1 expression in your cell line by Western blot or RT-qPCR.- For long-term experiments, consider replenishing the inhibitor by changing the media with freshly prepared this compound. |
| Inconsistent results between experiments. | - Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions.- Cell passage number and confluency: Different cell states can affect their response to treatment.- Inhibitor degradation: Improper storage of the inhibitor. | - Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Use cells within a consistent range of passage numbers and seed them to reach a consistent confluency at the time of treatment.- Aliquot the stock solution to avoid multiple freeze-thaw cycles and store it properly as per the manufacturer's instructions. |
| Observed cell toxicity at expected effective concentrations. | - Off-target effects: The inhibitor may be affecting other cellular targets.- Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound in your cell line[6].- Include a vehicle control (DMSO alone) at the same concentration used for the inhibitor treatment to assess solvent toxicity.- If off-target effects are suspected, consider using a structurally different FUBP1 inhibitor as a control or performing a kinase panel screening to identify potential off-targets. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on FUBP1 and c-Myc in colon cancer cells[6].
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
HCT116 cells (or other cancer cell lines of interest)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of c-Myc and p21
This protocol is based on general Western blotting procedures and information gathered on FUBP1 target modulation[4][5].
Objective: To assess the effect of this compound on the protein levels of c-Myc and p21.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-c-Myc, anti-p21, anti-FUBP1, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined optimal time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
Co-Immunoprecipitation (Co-IP) of FUBP1 and c-Myc
This protocol is adapted from a study demonstrating the interaction between FUBP1 and c-Myc[2].
Objective: To determine if this compound affects the interaction between FUBP1 and its binding partners like c-Myc.
Materials:
-
HCT116 cells
-
Triton X-100 lysis buffer with protease inhibitors
-
Anti-FUBP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-c-Myc antibody for Western blotting
Procedure:
-
Lyse approximately 5 x 10⁷ cells in Triton X-100 lysis buffer.
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FUBP1 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-c-Myc antibody.
Quantitative Data Summary
A compilation of key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 11.0 µM | Interference with FUBP1 binding to FUSE sequence | [1][2] |
| Molecular Weight | 405.39 g/mol | - | [1] |
| Formulation | Solid or 10 mM in DMSO | - | [1] |
| Storage (Solid) | -20°C for 1 year | - | [1] |
| Storage (in DMSO) | -80°C for 6 months | - | [1] |
| EC50 (HCT116) | Data not available | Cell Viability Assay | - |
| EC50 (HeLa) | Data not available | Cell Viability Assay | - |
| In Vivo Efficacy | Data not available | Xenograft models | - |
Signaling Pathways and Workflows
Diagrams illustrating key biological processes and experimental designs related to this compound.
Caption: FUBP1-c-Myc/p21 Signaling Pathway and Inhibition by this compound.
Caption: FUBP1 and its potential role in the TGF-β/Smad signaling pathway.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
How to minimize FUBP1-IN-1 toxicity in cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using FUBP1-IN-1 while minimizing potential cellular toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with an IC50 value of 11.0 μM.[1] FUBP1 is a transcription factor that plays a crucial role in regulating the expression of various genes involved in cell proliferation, cell cycle progression, and apoptosis, most notably the proto-oncogene c-Myc.[2][3][4][5] By inhibiting FUBP1, this compound can modulate the transcription of these target genes.
Q2: What are the expected cellular effects of FUBP1 inhibition?
A2: Inhibition of FUBP1 can lead to a variety of cellular effects, primarily related to the modulation of its downstream targets. Given FUBP1's role in promoting cell proliferation and inhibiting apoptosis, treatment with this compound is expected to decrease cell proliferation, induce cell cycle arrest, and promote apoptosis.[2][5][6] The specific outcomes can be cell-type dependent. For instance, in some cancer cell lines, FUBP1 knockdown has been shown to inhibit proliferation, migration, and invasion.[2][4]
Q3: I am observing high levels of cytotoxicity with this compound, even at concentrations around the reported IC50. What could be the reason?
A3: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your specific cell line may be particularly sensitive to the inhibition of the FUBP1 pathway.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to increased toxicity.
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can significantly influence the observed toxicity.[7]
-
Compound Purity and Handling: Ensure the compound is of high purity and has been stored and handled correctly to prevent degradation into more toxic substances.
Q4: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
A4: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations. This will help you determine the concentration that effectively inhibits FUBP1 activity without causing excessive cell death in your specific cell model. It is advisable to correlate the cytotoxic effects with a target engagement or downstream biomarker assay.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration too high | Perform a dose-response curve to determine the EC50 for cytotoxicity. Start with a concentration range from 0.1 µM to 100 µM. | To identify the optimal concentration that inhibits the target without inducing widespread, non-specific cell death. |
| Prolonged incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) at a fixed, non-toxic concentration. | To determine the optimal treatment duration for observing the desired biological effect before significant toxicity occurs. |
| High cell line sensitivity | Test this compound in a panel of cell lines to identify a more resistant model if appropriate for the research question. | Sensitivity to FUBP1 inhibition can be context-dependent. |
| Suboptimal cell density | Optimize cell seeding density. Very low or very high densities can increase susceptibility to toxic insults.[7] | Cell density affects nutrient availability and cell-cell signaling, which can influence drug response. |
| Media composition | Consider using specialized media formulations. For example, replacing glucose with galactose can make cells more reliant on oxidative phosphorylation and potentially more sensitive to mitochondrial toxicants, but may also unmask specific metabolic liabilities.[8][9][10] | Standard culture media may not reflect physiological conditions and can influence cellular metabolism and drug sensitivity.[8][9][10] |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Compound instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. | Small molecules can degrade over time, leading to loss of activity or generation of toxic byproducts. |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to genetic drift and altered phenotypes, affecting experimental reproducibility. |
| Assay variability | Include appropriate positive and negative controls in every experiment. Use a secondary, complementary assay to validate findings.[7] | To ensure the assay is performing as expected and to confirm that the observed effects are specific to this compound treatment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | FUSE Binding Protein 1 (FUBP1) | [1] |
| IC50 (Biochemical) | 11.0 μM | [1] |
| Mechanism of Action | Interferes with FUBP1 binding to its target DNA FUSE sequence | [1] |
| Recommended Starting Concentration Range for Cellular Assays | 1 µM - 25 µM | Inferred from IC50 and general practice |
| Common Solvent | DMSO | [1] |
Visualizations
Signaling Pathway of FUBP1
Caption: this compound inhibits FUBP1, disrupting c-Myc transcription.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for determining this compound cytotoxicity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUBP1 | Cancer Genetics Web [cancer-genetics.org]
- 4. tandfonline.com [tandfonline.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 8. Researchers Develop a Better Method To Culture Cells for Testing Drug Toxicity | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
Interpreting unexpected data from FUBP1-IN-1 studies
Welcome to the technical support center for FUBP1-IN-1 studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot experiments involving this FUBP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, which is notably found in the promoter region of the MYC proto-oncogene.[1] This disruption of the FUBP1-FUSE interaction is the primary mechanism by which this compound is expected to modulate the expression of FUBP1 target genes.
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound's interference with FUBP1 binding to its target DNA sequence is reported to be 11.0 μM.[1]
Q3: My results with this compound are different from what I expected based on the literature. Why could this be?
A3: FUBP1 is a multifaceted protein with roles in transcription, translation, and RNA splicing.[2] Its function can be highly context-dependent, varying with cell type, the cellular stress state, and the presence of different binding partners. FUBP1 has been described as both an oncoprotein and a tumor suppressor.[2] Therefore, the effects of its inhibition can be complex and may not always align with the canonical FUBP1-MYC signaling axis. Unexpected results could stem from this compound affecting non-MYC targets, influencing alternative splicing, or its impact being modulated by the specific cellular background of your experimental system.
Q4: I am not seeing the expected decrease in MYC expression after treating my cells with this compound. What could be the reason?
A4: While FUBP1 is a known activator of MYC transcription, this regulatory relationship is not universal across all cell types.[3][4] Studies have shown that in some cell lines, such as the hepatocellular carcinoma cell line Hep3B, FUBP1 knockdown does not affect MYC mRNA or protein levels.[4] The regulation of MYC is complex and can be influenced by multiple factors. It is recommended to verify the FUBP1-MYC axis in your specific cell line of interest before proceeding with large-scale experiments.
Q5: I observed an unexpected increase in cell viability/resistance to apoptosis after this compound treatment. Is this plausible?
A5: Yes, this is a plausible, though perhaps counterintuitive, outcome. FUBP1 has a complex role in regulating apoptosis. In some contexts, FUBP1 knockdown has been shown to decrease the expression of pro-apoptotic genes like Bik, Noxa, TRAIL, and TNF-α.[4] Furthermore, FUBP1 can inhibit the tumor suppressor p53.[2][5] Therefore, inhibiting FUBP1 could, in certain cellular environments, lead to a reduction in apoptosis and an increase in cell survival.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
Potential Causes and Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: this compound may have precipitated out of solution.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. For working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation.
-
-
Cell Line-Specific Sensitivity:
-
Problem: The cell line you are using may not be sensitive to FUBP1 inhibition.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line. It is advisable to test a positive control cell line where FUBP1 inhibition is known to have a robust effect, if available.
-
-
Assay-Related Issues:
-
Problem: The chosen cell viability assay may not be suitable or may be influenced by the inhibitor itself.
-
Solution: Refer to the detailed "Cell Viability Assay Protocol" below. Consider using an alternative viability assay (e.g., if using a metabolic assay like MTT, try a cytotoxicity assay that measures membrane integrity). To check for chemical interference, run a control with the inhibitor in cell-free media.[6]
-
Issue 2: No Change in Downstream Target Expression (e.g., MYC)
Potential Causes and Troubleshooting Steps:
-
Suboptimal Timepoint:
-
Problem: The effect of FUBP1 inhibition on gene or protein expression is transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in your target's expression after this compound treatment.
-
-
Context-Dependent Regulation:
-
Problem: As mentioned in the FAQs, the FUBP1-MYC axis is not universal.
-
Solution: Validate the relevance of the FUBP1-MYC pathway in your cell line using a method independent of the small molecule inhibitor, such as siRNA-mediated knockdown of FUBP1.
-
-
Experimental Technique:
-
Problem: Issues with RNA extraction, reverse transcription, qPCR, or Western blotting can lead to inaccurate results.
-
Solution: Refer to the detailed protocols for "RT-qPCR for MYC Expression" and "Western Blotting for FUBP1 Targets" below. Ensure the use of appropriate controls.
-
Issue 3: Unexpected Off-Target Effects
Potential Causes and Troubleshooting Steps:
-
Lack of Specificity Data:
-
Problem: The complete selectivity profile of this compound may not be fully characterized.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | FUSE Binding Protein 1 (FUBP1) | [1] |
| Mechanism of Action | Interferes with FUBP1 binding to its target DNA FUSE sequence | [1] |
| IC50 | 11.0 μM | [1] |
| Solubility | In DMSO | [1] |
Table 2: Potential FUBP1 Target Genes and their Functions
| Gene | Function | Effect of FUBP1 | Reference |
| MYC | Transcription factor, oncogene | Activation | [2] |
| p21 (CDKN1A) | Cell cycle inhibitor | Repression | [4] |
| p15 (CDKN2B) | Cell cycle inhibitor | Repression | [4] |
| Cyclin D2 | Cell cycle regulator | Activation | [4] |
| Bik, Noxa, TRAIL, TNF-α | Pro-apoptotic genes | Repression | [4] |
| Stathmin (STMN1) | Microtubule-destabilizing protein | Activation | [4] |
| c-KIT | Oncogene, receptor tyrosine kinase | Activation | [2] |
| MDM2 | Oncogene, p53 ubiquitin ligase | Splicing regulation | [7] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
RT-qPCR for MYC Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the optimized time period. Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
Western Blotting for FUBP1 Targets
-
Cell Lysis: Treat cells with this compound or vehicle control, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein (e.g., c-Myc, p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Mandatory Visualizations
Caption: this compound primarily inhibits FUBP1's transcriptional activity but may also affect its role in alternative splicing.
Caption: A logical workflow for troubleshooting unexpected data from this compound experiments.
Caption: Key experiments to validate the effects of this compound in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Fuse binding protein antagonizes the transcription activity of tumor suppressor protein p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The splicing factor FUBP1 is required for the efficient splicing of oncogene MDM2 pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
FUBP1-IN-1 degradation and storage conditions
Welcome to the technical support center for FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find detailed information on its storage, handling, and troubleshooting common issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between FUBP1 and its single-stranded DNA target, the Far Upstream Element (FUSE). By interfering with this binding, this compound inhibits the transcriptional activation of FUBP1 target genes, most notably the proto-oncogene c-Myc.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Format | Storage Temperature | Shelf Life |
| Solid | -20°C | Up to 1 year[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in anhydrous dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the known signaling pathway involving FUBP1?
A4: FUBP1 is a key regulator of c-Myc transcription. It binds to the FUSE sequence upstream of the c-Myc promoter and recruits the general transcription factor TFIIH. This action enhances the helicase activity of TFIIH, leading to promoter melting and transcriptional initiation.[2] This signaling cascade is critical in various cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Additionally, FUBP1 has been implicated in the TGFβ/Smad signaling pathway, where it can influence cellular responses to TGFβ.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in your experiments.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Calculation error or inaccurate measurement of the compound. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell Line Resistance: Some cell lines may be inherently resistant to FUBP1 inhibition. | Test the inhibitor on a different cell line known to be sensitive to c-Myc pathway inhibition. | |
| Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal. | Optimize the assay parameters. For example, try varying the incubation time with the inhibitor. | |
| High Cellular Toxicity | High Concentration: The concentration of this compound used may be too high for the specific cell line. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Prepare a vehicle control with the same concentration of DMSO to assess its effect. | |
| Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration of this compound. Consider using a secondary, structurally different FUBP1 inhibitor to confirm that the observed phenotype is due to FUBP1 inhibition. | |
| Compound Precipitation in Media | Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture media. | Prepare the final dilution of this compound in pre-warmed cell culture medium and mix thoroughly before adding to the cells. Avoid preparing large volumes of diluted compound that will be stored for extended periods. |
| Interaction with Media Components: Components of the cell culture medium, such as serum proteins, may cause the compound to precipitate. | Test the solubility of this compound in your specific cell culture medium with and without serum. If precipitation occurs, consider using a serum-free medium for the duration of the treatment. |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell density, inhibitor concentration, and incubation time should be optimized for your particular experiment.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution:
-
On the day of the experiment, allow the solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Cell Seeding:
-
Seed your cells of interest in the appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for approximately 24 hours.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells and proceed with your downstream analysis, such as Western blotting for c-Myc protein levels, qPCR for c-Myc mRNA expression, or a cell viability assay.
-
Disclaimer: This technical support center provides general guidance. Researchers should always refer to the manufacturer's product datasheet for the most specific and up-to-date information. All experimental procedures should be performed in accordance with institutional safety guidelines.
References
Technical Support Center: Overcoming Resistance to FUBP1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that interferes with the binding of FUBP1 to its single-stranded DNA target, the Far Upstream Element (FUSE).[1] By disrupting this interaction, this compound can modulate the expression of FUBP1 target genes, which are often involved in cancer cell proliferation and survival.[1][2]
Q2: What are the expected downstream effects of this compound treatment in sensitive cancer cells?
A2: FUBP1 is a known transcriptional activator of the oncogene MYC and a repressor of the cell cycle inhibitor CDKN1A (p21).[3][4] Therefore, successful inhibition of FUBP1 with this compound is expected to lead to a decrease in MYC expression and an increase in p21 expression, resulting in reduced cell proliferation and potential cell cycle arrest.[2][3][5]
Q3: What is the reported IC50 for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound is 11.0 μM.[1] However, this value can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: Are there known mutations in FUBP1 that could confer resistance to this compound?
A4: While specific mutations conferring resistance to this compound have not been documented, it is plausible that mutations within the inhibitor's binding site on FUBP1 could reduce its efficacy. Truncating mutations in FUBP1 have been identified in some cancers, leading to a loss of function.[6] Additionally, missense mutations, such as R430C in the KH_4 domain of FUBP1, have been reported in various cancers and could potentially alter inhibitor binding.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Problem 1: No significant decrease in cell viability is observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the accurate IC50 for your cell line. |
| Cell Line Insensitivity | The cancer cell line may not be dependent on FUBP1 for survival. Screen a panel of different cancer cell lines to identify those with higher FUBP1 expression, which may be more sensitive. |
| Pre-existing Resistance | The cell line may have intrinsic resistance mechanisms. Consider investigating the potential mechanisms outlined in the "Potential Mechanisms of Resistance" section below. |
| Inhibitor Instability | Ensure proper storage and handling of this compound. Prepare fresh working solutions for each experiment. |
Problem 2: No change in downstream target expression (e.g., MYC, p21) is observed.
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for observing changes in downstream gene and protein expression. |
| Alternative Regulatory Pathways | In some cellular contexts, MYC expression may not be solely dependent on FUBP1.[3][9] Investigate other known regulators of MYC in your cell line. Similarly, p21 expression can be regulated by multiple factors, including p53.[3] |
| Compensatory Signaling | Cancer cells may activate compensatory signaling pathways to maintain MYC expression or bypass the effects of increased p21. Consider investigating pathways known to be associated with FUBP1, such as Wnt/β-catenin or TGFβ/Smad signaling.[10] |
Potential Mechanisms of Acquired Resistance to this compound
While specific resistance mechanisms to this compound are yet to be fully elucidated, based on the known functions of FUBP1, several plausible scenarios can be investigated.
1. Alterations in FUBP1 Itself:
-
Mutations: Mutations in the FUBP1 gene that alter the drug-binding site could prevent this compound from inhibiting its function.
-
Gene Amplification: Increased copy number of the FUBP1 gene could lead to higher protein levels, requiring a higher concentration of the inhibitor to achieve a therapeutic effect.
2. Activation of Bypass Signaling Pathways:
-
Upregulation of Downstream Effectors: Cancer cells might develop resistance by upregulating the expression of key FUBP1 downstream targets, such as c-KIT or PTGES, through FUBP1-independent mechanisms.[10][11][12] This would render the inhibition of FUBP1 ineffective.
-
Activation of Parallel Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, such as the Wnt/β-catenin or arachidonic acid metabolic pathways, could compensate for FUBP1 inhibition.[10][11]
3. Alterations in RNA Splicing and Processing:
-
Alternative Splicing: FUBP1 is a key regulator of alternative splicing.[13][14][15] Resistance could emerge through changes in the splicing of key oncogenes or tumor suppressors, leading to isoforms that are no longer sensitive to FUBP1 inhibition.[16][17]
-
m6A RNA Methylation: FUBP1 is involved in m6A RNA methylation, which influences RNA stability and splicing.[18] Alterations in the m6A methylation landscape could provide a mechanism for bypassing FUBP1 inhibition.
Data Presentation
Table 1: Effect of FUBP1 Knockdown on Lobaplatin IC50 in Osteosarcoma Cell Lines
| Cell Line | Condition | Lobaplatin IC50 (µg/mL) |
| MG63 | siRNA-NC | 10.69 |
| FUBP1 si#1 | 7.25 | |
| FUBP1 si#2 | 8.05 | |
| SOSP-9607 | siRNA-NC | 18.26 |
| FUBP1 si#1 | 10.45 | |
| FUBP1 si#2 | 10.33 | |
| Data from a study on the effect of FUBP1 on lobaplatin resistance, demonstrating that FUBP1 inhibition can sensitize cells to other chemotherapeutics.[11] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Determine Initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat steps 3 and 4 for several months. Periodically determine the IC50 of the resistant cell population to monitor the development of resistance.
-
Isolate Resistant Clones: Once a significant increase in IC50 is observed, isolate single-cell clones by limiting dilution or cell sorting to establish stable resistant cell lines.
-
Characterization: Characterize the resistant cell lines by comparing their phenotype (e.g., morphology, proliferation rate) and genotype (e.g., FUBP1 sequencing, whole-exome sequencing) to the parental cell line.
Protocol 2: Western Blot Analysis of FUBP1 Downstream Targets
-
Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against FUBP1, MYC, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound inhibits FUBP1, leading to decreased MYC and increased p21.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating this compound resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Far upstream element-binding protein 1 (FUBP1) is a potential c-Myc regulator in esophageal squamous cell carcinoma (ESCC) and its expression promotes ESCC progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 8. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival [mdpi.com]
- 10. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Far upstream element‐binding protein 1 confers lobaplatin resistance by transcriptionally activating PTGES and facilitating the arachidonic acid metabolic pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FUBP1 | Cancer Genetics Web [cancer-genetics.org]
- 13. The Splicing Factor FUBP1 Is Required for the Efficient Splicing of Oncogene MDM2 Pre-mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The splicing factor FUBP1 is required for the efficient splicing of oncogene MDM2 pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Improving the specificity of FUBP1-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FUBP1-IN-1, a potent inhibitor of the FUSE binding protein 1 (FUBP1). This compound disrupts the interaction between FUBP1 and its single-stranded DNA target sequence, the far upstream element (FUSE), with an IC50 of 11.0 μM.[1] This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and improve the specificity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded target DNA FUSE sequence.[1] This disruption can modulate the expression of FUBP1 target genes, most notably the proto-oncogene c-Myc.[2][3]
Q2: What is the recommended starting concentration for cell-based assays?
A2: A common starting point for cell-based assays with a new inhibitor is to test a range of concentrations around its biochemical IC50. For this compound, with a reported IC50 of 11.0 μM, we recommend starting with concentrations ranging from 1 μM to 50 μM.[1] Cellular potency can be influenced by factors such as cell permeability and the presence of efflux pumps, so optimization for your specific cell line is crucial.
Q3: What are the known downstream targets of FUBP1 that I can monitor to confirm the inhibitor's effect?
A3: The most well-documented downstream target of FUBP1 is the c-MYC proto-oncogene, whose transcription is activated by FUBP1.[2][3] Therefore, a decrease in c-MYC mRNA and protein levels upon treatment with this compound would indicate target engagement. FUBP1 has also been shown to regulate the expression of other genes involved in cell cycle progression and apoptosis, such as p21.[3][4]
Q4: How can I assess the specificity of this compound in my experiments?
A4: Assessing the specificity of any small molecule inhibitor is critical. We recommend a multi-pronged approach:
-
Orthogonal Controls: Use a structurally different FUBP1 inhibitor, if available, to see if it recapitulates the same phenotype.
-
Rescue Experiments: If possible, overexpress FUBP1 to see if it can rescue the phenotype induced by this compound.
-
Off-Target Profiling: Employ techniques like kinome profiling or broad panel screening to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement of this compound with FUBP1 in a cellular context.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound on c-Myc expression. | 1. Suboptimal inhibitor concentration. 2. Low FUBP1 expression in the cell line. 3. Cell line-specific insensitivity to FUBP1 inhibition. 4. Degradation of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM).2. Confirm FUBP1 expression in your cell line by Western blot or qPCR.3. The FUBP1-c-Myc axis is not universal across all cell types.[4] Consider using a cell line known to have FUBP1-dependent c-Myc regulation.4. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. |
| Observed phenotype is not consistent with known FUBP1 biology. | 1. Off-target effects of this compound. 2. Indirect effects of FUBP1 inhibition. | 1. Perform a kinome scan or other off-target profiling assays to identify potential unintended targets. Several commercial services are available for this.[5][6][7][8][9]2. FUBP1 has diverse functions beyond c-Myc regulation, including roles in RNA splicing and translation.[10] The observed phenotype might be due to these other functions. |
| High background or non-specific effects in cellular assays. | 1. Inhibitor precipitation at high concentrations. 2. Cytotoxicity unrelated to FUBP1 inhibition. | 1. Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your specific culture medium.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
| Difficulty confirming direct target engagement in cells. | 1. Antibody quality for downstream analysis. 2. Lack of a suitable method to measure direct binding. | 1. Validate the specificity of your FUBP1 and c-Myc antibodies using appropriate controls (e.g., siRNA knockdown of the target protein).2. Implement the Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to FUBP1 within intact cells. |
Quantitative Data Summary
This compound Properties
| Property | Value | Source |
| IC50 | 11.0 μM | MedChemExpress[1] |
| Molecular Formula | C19H14F3N3O2S | MedChemExpress[1] |
| Molecular Weight | 405.39 g/mol | MedChemExpress[1] |
Hypothetical Kinome Profiling Data for this compound
No public kinome profiling data is available for this compound. The following table is a template for researchers to populate with their own experimental data.
| Kinase | % Inhibition at 10 μM |
| FUBP1 (On-target) | (User-generated data) |
| Off-target Kinase 1 | (User-generated data) |
| Off-target Kinase 2 | (User-generated data) |
| ... | (User-generated data) |
Experimental Protocols
Protocol 1: Western Blot for c-Myc Expression
This protocol details the steps to assess the effect of this compound on the protein levels of its downstream target, c-Myc.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[11][12][13]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or a vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble FUBP1 by Western blot as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble FUBP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound inhibits the binding of FUBP1 to the FUSE sequence, leading to reduced c-Myc expression.
Caption: A logical workflow for troubleshooting common issues encountered when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. mdpi.com [mdpi.com]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
FUBP1-IN-1 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). This resource offers troubleshooting advice and frequently asked questions in a user-friendly format, alongside detailed experimental protocols and a clear visualization of the FUBP1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of FUBP1. It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, which is notably found in the promoter region of the c-Myc proto-oncogene.[1] By disrupting this interaction, this compound can modulate the expression of FUBP1 target genes.
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for interfering with the FUBP1-FUSE interaction is 11.0 μM.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powder at -20°C for up to three years and in solvent at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of this compound treatment?
A4: FUBP1 is a known transcriptional activator of c-Myc and a repressor of the cell cycle inhibitor p21.[2][3] Therefore, treatment with this compound is expected to lead to a decrease in c-Myc expression and an increase in p21 expression.[2][3]
Q5: What are appropriate controls for experiments with this compound?
A5: The following controls are essential for robust experimental design:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control (for downstream effects): If available, a known activator or inhibitor of the c-Myc or p21 pathway can be used to validate the assay.
-
Negative Control Compound: Ideally, a structurally similar but inactive analog of this compound should be used to control for off-target effects. If a specific inactive analog is not available, using this compound in a FUBP1-knockout or knockdown cell line can help confirm on-target activity.
Experimental Protocols & Data
This compound Properties
| Property | Value | Source |
| IC50 | 11.0 μM | [1] |
| Solubility (DMSO) | ≥ 16.67 mg/mL (41.12 mM) | MedChemExpress Datasheet |
| Storage (Powder) | -20°C (3 years) | MedChemExpress Datasheet |
| Storage (in Solvent) | -80°C (2 years) | MedChemExpress Datasheet |
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 1-4 hours at 37°C, or until formazan crystals are visible. Add solubilization solution and mix thoroughly to dissolve the crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Downstream Targets (c-Myc and p21)
This protocol outlines the steps to assess the protein levels of c-Myc and p21 following this compound treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against FUBP1, c-Myc, p21, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with this compound at the desired concentrations and for the appropriate duration. Note: Consider the half-lives of c-Myc (~20-30 minutes) and p21 (~20-60 minutes) when determining the treatment time.[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FUBP1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for Western Blotting analysis of this compound effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect on cell viability | - Concentration too low: The concentration of this compound may be insufficient to inhibit FUBP1 effectively in your cell line. - Incubation time too short: The treatment duration may not be long enough to induce a significant change in cell viability. - Cell line resistance: The chosen cell line may be resistant to the effects of FUBP1 inhibition. - Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | - Perform a dose-response experiment with a wider range of concentrations, starting from below the IC50 and going significantly above. - Extend the incubation time (e.g., up to 72 hours). - Try a different cell line known to have high FUBP1 expression. - Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. |
| No change in c-Myc or p21 protein levels in Western Blot | - Suboptimal treatment time: The time point for cell lysis may not be optimal to observe changes in c-Myc or p21, given their short half-lives. - Low target engagement: this compound may not be effectively engaging FUBP1 in your cells at the concentration used. - Antibody issues: The primary antibodies for c-Myc or p21 may not be performing optimally. - Low protein expression: The basal expression of c-Myc or p21 in your cell line might be too low to detect a significant change. | - Perform a time-course experiment, harvesting cells at multiple time points after treatment (e.g., 2, 4, 8, 12, 24 hours). - Increase the concentration of this compound. Consider performing a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm FUBP1 binding. - Validate your primary antibodies using positive controls (e.g., lysates from cells known to overexpress the target protein). - Use a cell line with known detectable levels of c-Myc and p21. |
| High background in Western Blot | - Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. - Antibody concentration too high: The primary or secondary antibody concentrations may be too high. - Inadequate washing: Insufficient washing between antibody incubations can lead to high background. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). - Titrate your primary and secondary antibodies to determine the optimal concentration. - Increase the number and duration of washes with TBST. |
| Inconsistent results in cell viability assays | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. - Edge effects: Wells on the perimeter of the 96-well plate can be prone to evaporation, affecting cell growth and compound concentration. - Compound precipitation: this compound may precipitate out of solution at higher concentrations. | - Ensure a single-cell suspension before seeding and be consistent with your pipetting technique. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. - Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system if possible. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in FUBP1-IN-1 assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FUBP1-IN-1 in various experimental assays. The information is designed for researchers, scientists, and drug development professionals to address potential variability in assay results.
General Information
This compound is a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with a reported IC50 of 11.0 μM.[1] FUBP1 is a key regulator of the transcription of several genes involved in cell proliferation, apoptosis, and cell cycle control, most notably c-Myc and p21.
FUBP1 Signaling Pathway
FUBP1 primarily acts as a transcriptional regulator. It binds to the FUSE sequence of target genes, influencing their expression. A key target is the proto-oncogene c-Myc, where FUBP1 binding leads to transcriptional activation, promoting cell proliferation. Conversely, FUBP1 can repress the transcription of the cyclin-dependent kinase inhibitor p21, a crucial cell cycle regulator. Inhibition of FUBP1 with this compound is expected to decrease c-Myc expression and increase p21 expression, leading to reduced cell proliferation and potential cell cycle arrest.
Troubleshooting Guides
Variability in assay results when using this compound can arise from multiple sources, including the inhibitor itself, the assay setup, and the biological system. The following sections provide troubleshooting for common assays.
General this compound Handling and Storage
| Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibitor activity | Improper storage of this compound stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. |
| Degradation of this compound in working solutions. | Prepare fresh working solutions from a stock for each experiment. Avoid prolonged storage of diluted inhibitor in aqueous buffers. | |
| Precipitation of this compound in media | Low solubility of the inhibitor in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.5%. If precipitation occurs, sonication may help. Test the solubility of this compound in your specific cell culture medium. |
Cell-Based Assays (e.g., Proliferation, Viability)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly. Use a master mix of this compound dilutions to add to the wells. | |
| Weak or no inhibitory effect | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration range for your cell line. |
| Cell line is not sensitive to FUBP1 inhibition. | Confirm FUBP1 expression in your cell line via Western blot or qPCR. | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal treatment duration. | |
| High background signal | Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. |
| Assay reagent interference. | Run controls with media and this compound alone to check for any intrinsic signal. |
Luciferase Reporter Assays
| Issue | Potential Cause | Recommended Solution |
| Low luciferase signal | Low transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell confluency). |
| Weak promoter activity in the reporter construct. | Use a stronger constitutive promoter for the control vector. | |
| Reagents are expired or improperly stored. | Use fresh luciferase assay reagents and store them as recommended by the manufacturer. | |
| High background luminescence | Contamination in cell culture. | Ensure aseptic techniques and check for contamination. |
| Cross-talk between wells in the plate. | Use opaque, white-walled plates for luminescence assays. | |
| High variability between replicates | Inconsistent transfection. | Prepare a master mix for transfection reagents and DNA. |
| Cell lysis is incomplete. | Ensure complete cell lysis by following the recommended incubation time and using an appropriate lysis buffer volume. |
Western Blotting for FUBP1 Target Proteins (c-Myc, p21)
| Issue | Potential Cause | Recommended Solution |
| No change in c-Myc or p21 levels after treatment | Insufficient this compound concentration or incubation time. | Optimize dose and time-course of this compound treatment. |
| Poor antibody quality. | Use a validated antibody for c-Myc or p21. Include a positive control lysate. | |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer. | |
| Weak or no protein bands | Insufficient protein loading. | Quantify protein concentration and load an adequate amount (e.g., 20-30 µg). |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) based on the molecular weight of the target proteins. | |
| High background on the blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point is to perform a dose-response curve ranging from 1 µM to 50 µM. The reported IC50 is 11.0 µM, but the effective concentration will vary depending on the cell line and assay conditions.
Q2: What solvent should I use to dissolve this compound?
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C.
Q3: How can I confirm that this compound is active in my cells?
A3: You can perform a Western blot to check for downstream target engagement. Treatment with an effective dose of this compound should lead to a decrease in c-Myc protein levels and an increase in p21 protein levels.
Q4: My cells are dying at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
A4: This could be due to off-target toxicity or solvent toxicity. Ensure your final DMSO concentration is low (ideally ≤ 0.1%) and run a vehicle control (DMSO alone) to assess its effect on cell viability. If toxicity persists, it may be an inherent property of the compound in your specific cell line.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the assay and the biological question. For signaling pathway studies (e.g., checking c-Myc levels by Western blot), a shorter incubation of 6-24 hours may be sufficient. For cell proliferation or viability assays, a longer incubation of 48-72 hours is common. It is recommended to perform a time-course experiment to determine the optimal duration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
FUSE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells in a 96-well plate with a luciferase reporter plasmid containing the FUSE element upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Incubation: Allow 24-48 hours for gene expression.
-
Treatment: Treat the cells with various concentrations of this compound and controls.
-
Incubation: Incubate for an additional 12-24 hours.
-
Lysis: Lyse the cells using the buffer provided with your dual-luciferase assay kit.
-
Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell number.
Quantitative Data Summary
The following tables provide example data for expected outcomes in this compound assays. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 75.1 ± 6.1 |
| 10 | 52.3 ± 5.5 |
| 20 | 28.7 ± 4.9 |
| 50 | 15.2 ± 3.8 |
Table 2: Example Data for a FUSE-Luciferase Reporter Assay
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Untreated | 1.0 | 0 |
| Vehicle (DMSO) | 0.98 | 2 |
| This compound (20 µM) | 0.45 | 55 |
| Positive Control (e.g., FUBP1 siRNA) | 0.30 | 70 |
Table 3: Assay Performance Metrics
| Assay Type | Parameter | Typical Value |
| Cell Viability | Z'-factor | > 0.5 |
| Signal-to-Background | > 5 | |
| Luciferase Reporter | Z'-factor | > 0.6 |
| Signal-to-Background | > 10 |
References
FUBP1-IN-1 IC50 variability across cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of FUBP1-IN-1, an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).
Data Presentation: this compound IC50
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a biochemical assay, with additional qualitative data on its effects in a cellular context.
| Assay Type | Target | IC50 Value | Cell Line | Effect | Reference |
| Biochemical Assay | FUBP1 binding to FUSE sequence | 11.0 μM | N/A | Inhibition of DNA binding | [1] |
| Cell-based Assay | Cell Proliferation/Viability | Not Quantified | Hepatocellular Carcinoma Cells | Reduced cell expansion and induction of cell death | [2] |
Note: While a specific IC50 value in a cell-based assay is not publicly available, the observed activity in hepatocellular carcinoma cells suggests that this compound is cell-permeable and affects cell viability. Variability in IC50 values across different cell lines is expected due to a variety of biological factors.
Experimental Protocols
General Protocol for Determining IC50 of this compound in Adherent Cell Lines using a Cell Viability Assay (e.g., MTT/XTT Assay)
This protocol provides a general framework. Optimization of cell seeding density, drug treatment duration, and assay-specific incubation times is recommended for each cell line.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
Cell Viability Assay (MTT example):
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide and FAQs
Q1: Why am I observing significant variability in my this compound IC50 results between experiments?
A1: IC50 value variability is a common issue in cell-based assays. Several factors can contribute to this:
-
Cell-Related Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent and low passage number. Genetic drift can occur at high passage numbers, altering drug sensitivity.
-
Cell Health and Confluency: Only use healthy, actively dividing cells. Seeding density should be optimized to ensure cells are in the exponential growth phase during the experiment.
-
Biological Variability: Different cell lines have distinct genetic backgrounds, FUBP1 expression levels, and dependencies on FUBP1-regulated pathways, which will inherently lead to different IC50 values.
-
-
Experimental Technique:
-
Inconsistent Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Compound Dilution Errors: Prepare fresh serial dilutions for each experiment and ensure accurate pipetting.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.
-
-
Assay-Related Factors:
-
Incubation Times: The duration of drug exposure and the timing of the viability assay can significantly impact the IC50 value. These should be kept consistent.
-
Reagent Quality: Ensure all reagents, especially the cell viability dye, are within their expiration date and stored correctly.
-
Q2: My dose-response curve is not sigmoidal. What could be the issue?
A2: An ideal dose-response curve has a sigmoidal shape. Deviations can indicate several issues:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response. Widen the concentration range in your next experiment.
-
Compound Solubility: this compound may precipitate at higher concentrations in the aqueous culture medium. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration.
-
Off-Target Effects or Cellular Resistance: At very high concentrations, the compound might induce non-specific toxicity, leading to a steep drop-off. Conversely, some cell lines may have intrinsic resistance mechanisms.
Q3: The cell viability in some of my treated wells is higher than the control (greater than 100%). Is this normal?
A3: This phenomenon, known as hormesis, can sometimes be observed. At very low concentrations, some compounds can have a slight stimulatory effect on cell proliferation. However, it can also be an artifact of experimental variability. If this is consistently observed, ensure your controls are robust. For data analysis, you can normalize the curve with the control set to 100%.
Q4: How does the mechanism of action of this compound relate to the expected IC50 variability?
A4: this compound inhibits the binding of FUBP1 to the FUSE sequence of its target genes. FUBP1 is a key regulator of several important cellular proteins, including the proto-oncogene c-MYC and the cell cycle inhibitor p21.[2][3]
-
Dependency on FUBP1: Cell lines that are highly dependent on FUBP1 for their proliferation and survival are likely to be more sensitive to this compound (lower IC50).
-
Genetic Background: The mutation status of genes downstream of FUBP1, such as TP53 (which regulates p21) or amplification of MYC, can influence the cellular response to FUBP1 inhibition.
-
Expression Levels of FUBP1: Cell lines with higher FUBP1 expression may require higher concentrations of the inhibitor for a similar effect.
Visualizations
FUBP1 Signaling Pathways
Caption: FUBP1 signaling pathways and the mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for IC50 Variability
Caption: A logical workflow for troubleshooting IC50 variability.
References
Validation & Comparative
A Comparative Guide to FUBP1-IN-1 and Other FUBP1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FUBP1-IN-1 and other known inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). This document summarizes key performance data, details relevant experimental methodologies, and visualizes the associated signaling pathways to inform inhibitor selection and future research directions.
FUBP1 is a critical regulator of gene expression, notably controlling the transcription of the proto-oncogene c-MYC. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound is a known potent inhibitor of this protein. This guide compares this compound with other identified FUBP1 inhibitors: Camptothecin (CPT), its active metabolite SN-38, and the novel anthranilic acid derivative UCF699.
Performance Comparison of FUBP1 Inhibitors
The following table summarizes the available quantitative data for the discussed FUBP1 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of FUBP1 by 50%.
| Inhibitor | IC50 (µM) | Assay Method | Notes |
| This compound | 11.0 | Not Specified | Potent inhibitor interfering with FUBP1 binding to its target DNA FUSE sequence. |
| Camptothecin (CPT) | 3.2 | Surface Plasmon Resonance (SPR) | Identified from a screen of FDA-approved drugs. |
| SN-38 | 1.9 | Surface Plasmon Resonance (SPR) | Active metabolite of Irinotecan. |
| 0.78 | ALPHA-Screen | ||
| UCF699 | Not Reported | ChIP, Gel Shift, qRT-PCR, Western Blot | A novel anthranilic acid derivative shown to bind FUBP1 and modulate the expression of FUSE-controlled genes like c-Myc and p21. Quantitative IC50 data for direct FUBP1 inhibition is not yet available. |
FUBP1 Signaling Pathways
FUBP1 exerts its influence on cellular processes through complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors. Below are diagrams illustrating the key known signaling interactions of FUBP1.
Caption: FUBP1 regulation of c-MYC transcription.
Caption: FUBP1-mediated repression of p21.
Caption: FUBP1 and the TGF-β/Smad pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of FUBP1 inhibitors.
ALPHA-Screen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to study biomolecular interactions in a homogeneous format.
-
Principle: Donor and acceptor beads are coated with interacting molecules. When in close proximity due to the interaction, a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Workflow:
-
Reagent Preparation: Biotinylated FUSE DNA oligonucleotide and His-tagged recombinant FUBP1 protein are prepared.
-
Reaction Setup: Inhibitor compounds, FUBP1 protein, and biotinylated FUSE DNA are incubated together in a microplate.
-
Bead Addition: Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads are added to the wells.
-
Incubation: The plate is incubated in the dark to allow for bead-protein/DNA binding and proximity-based signal generation.
-
Detection: The plate is read using an ALPHA-Screen-compatible plate reader. A decrease in signal indicates inhibition of the FUBP1-FUSE interaction.
-
Caption: ALPHA-Screen experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: The binding of an analyte to a ligand immobilized on a sensor surface causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.
-
Workflow:
-
Sensor Chip Preparation: A sensor chip is functionalized, and the FUBP1 protein (ligand) is immobilized.
-
Analyte Injection: A solution containing the inhibitor (analyte) is flowed over the sensor surface.
-
Association/Dissociation Monitoring: The change in SPR signal is monitored in real-time to observe the association and dissociation of the inhibitor.
-
Data Analysis: The binding kinetics (kon, koff) and affinity (KD) or, in competition assays, the IC50 value, are calculated from the sensorgram.
-
Caption: Surface Plasmon Resonance workflow.
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient to quantify biomolecular interactions.
-
Principle: The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a non-labeled partner. This change is used to determine the binding affinity.
-
Workflow:
-
Labeling: The FUBP1 protein is fluorescently labeled.
-
Sample Preparation: A serial dilution of the inhibitor is prepared and mixed with a constant concentration of the labeled FUBP1.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
Measurement: The MST instrument applies an infrared laser to create a temperature gradient in the capillaries and measures the fluorescence change.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration to determine the dissociation constant (Kd).
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo binding sites of a protein of interest on DNA.
-
Principle: Proteins are cross-linked to DNA in living cells, which are then lysed. The protein of interest, along with its bound DNA, is immunoprecipitated using a specific antibody. The cross-links are reversed, and the associated DNA is purified and analyzed.
-
Workflow:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to FUBP1 is used to pull down the FUBP1-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR, microarray (ChIP-chip), or sequencing (ChIP-seq) to identify the genomic regions bound by FUBP1.
-
Electrophoretic Mobility Shift Assay (EMSA) or Gel Shift Assay
EMSA is used to study protein-DNA or protein-RNA interactions.
-
Principle: A protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe.
-
Workflow:
-
Probe Labeling: A DNA or RNA probe containing the FUSE sequence is labeled with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified FUBP1 protein or nuclear extract in the presence or absence of an inhibitor.
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the free probe and the FUBP1-probe complex are visualized by autoradiography or fluorescence imaging. A decrease in the shifted band in the presence of an inhibitor indicates a reduction in FUBP1 binding.
-
A Comparative Guide to FUBP1-IN-1 and Genetic Knockdown of FUBP1 for Researchers
For researchers, scientists, and drug development professionals investigating the multifaceted role of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), choosing the right tool to modulate its activity is critical. This guide provides a comprehensive comparison of two primary methods: the small molecule inhibitor FUBP1-IN-1 and genetic knockdown techniques such as siRNA and shRNA. While both approaches aim to disrupt FUBP1 function, they operate through distinct mechanisms and offer different experimental advantages and limitations.
This guide presents a detailed overview of each method, summarizing available quantitative data, providing in-depth experimental protocols, and illustrating the key signaling pathways regulated by FUBP1.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | A potent inhibitor that interferes with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence.[1] | Post-transcriptional gene silencing by targeted degradation of FUBP1 mRNA, leading to reduced protein expression. |
| Mode of Action | Inhibition of protein function | Reduction of protein level |
| Temporal Control | Reversible and dose-dependent, allowing for acute and transient inhibition. | Can be transient (siRNA) or stable (shRNA), leading to long-term loss of protein expression. |
| Specificity | Potential for off-target effects, though designed to be specific. | Can have off-target effects depending on the sequence design; requires careful validation. |
| Available Data | Biochemical data (IC50) is available, but published data on cellular effects is limited. | Extensive quantitative data on cellular effects (proliferation, apoptosis, etc.) is available across numerous studies. |
| Ease of Use | Simple to apply to cell cultures. | Requires transfection or transduction, which can vary in efficiency depending on the cell type. |
This compound: A Chemical Probe for FUBP1 Function
This compound is a pyrazolo[1,5-a]pyrimidine-based small molecule that acts as a potent inhibitor of FUBP1. It functions by disrupting the interaction between FUBP1 and its target FUSE DNA sequence, with a reported half-maximal inhibitory concentration (IC50) of 11.0 μM.[1] This inhibitor provides a valuable tool for studying the immediate cellular consequences of blocking FUBP1's DNA-binding activity.
Quantitative Data for this compound
Currently, there is a notable lack of publicly available, peer-reviewed data quantifying the specific effects of this compound on cellular phenotypes such as proliferation, apoptosis, or cell cycle progression in cancer cell lines. While its biochemical potency is established, further research is needed to characterize its biological activity in cellular contexts.
Genetic Knockdown of FUBP1: A Robust Method for Studying Loss of Function
Genetic knockdown of FUBP1 using small interfering RNA (siRNA) for transient effects or short hairpin RNA (shRNA) for stable, long-term silencing is a widely used and well-documented approach. This method effectively reduces the cellular levels of FUBP1 protein, allowing for the investigation of its role in various biological processes.
Quantitative Data from FUBP1 Genetic Knockdown Studies
Numerous studies have demonstrated the significant impact of FUBP1 knockdown on cancer cell biology. The following table summarizes key quantitative findings from various cancer cell lines.
| Cancer Type | Cell Line | Method | Effect on Proliferation | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Colon Cancer | HCT116 | shRNA | Inhibition | Enhancement | - | [2][3] |
| Acute Myeloid Leukemia (AML) | THP-1 | shRNA | Decreased cell cycle activity | Increased | S-phase reduction | [4] |
| Esophageal Squamous Cell Carcinoma | - | siRNA | Inhibition | - | - | [5] |
| Hepatocellular Carcinoma | Hep3B | shRNA | Decreased | Increased | - | [6] |
Key Signaling Pathways Regulated by FUBP1
FUBP1 is a critical regulator of several key signaling pathways implicated in cancer. Understanding these pathways is essential for interpreting the results of FUBP1 inhibition or knockdown studies.
FUBP1-c-Myc Regulatory Pathway
FUBP1 is a well-established transcriptional activator of the proto-oncogene c-Myc.[5][7] It binds to the FUSE sequence in the c-Myc promoter, leading to its transcriptional activation.
Caption: FUBP1 positively regulates c-Myc transcription.
FUBP1 and the TGF-β/Smad Signaling Pathway
Recent studies have implicated FUBP1 in the regulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is crucial in epithelial-mesenchymal transition (EMT) and metastasis.
Caption: FUBP1 can activate the TGF-β/Smad pathway.
Experimental Protocols
Protocol for shRNA-Mediated Knockdown of FUBP1 and Western Blot Analysis
This protocol outlines the steps for stably knocking down FUBP1 expression in a cancer cell line using a lentiviral-based shRNA approach, followed by confirmation of knockdown by Western blotting.
Caption: Workflow for stable FUBP1 knockdown.
Materials:
-
FUBP1-targeting shRNA and scramble control plasmids (in a lentiviral vector)
-
HEK293T cells for lentivirus production
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FUBP1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the FUBP1 shRNA (or scramble control) plasmid, along with packaging and envelope plasmids, using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells to be 50-70% confluent on the day of transduction.
-
Add the viral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin, concentration to be determined by a kill curve).
-
Continue selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Western Blot for Knockdown Confirmation:
-
Lyse the stable FUBP1 knockdown and scramble control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FUBP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of FUBP1 modulation on cell proliferation.
Materials:
-
FUBP1 knockdown and control cells
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the FUBP1 knockdown and scramble control cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24, 48, 72, and 96 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate cell growth curves.
Conclusion
Both this compound and genetic knockdown are valuable tools for dissecting the function of FUBP1. Genetic knockdown, particularly using shRNA, is a well-established method with a large body of supporting data demonstrating its efficacy in reducing FUBP1 levels and impacting cancer cell proliferation and survival. The protocols provided in this guide offer a starting point for researchers to implement this technique.
This compound, on the other hand, offers the advantage of acute and reversible inhibition of FUBP1's DNA-binding function. However, the lack of published data on its cellular effects represents a significant knowledge gap. Future studies are needed to validate its utility in cellular assays and to directly compare its phenotypic consequences to those observed with genetic knockdown. Such studies will be crucial for a comprehensive understanding of how different modes of FUBP1 targeting impact its diverse biological roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Far upstream element-binding protein 1 (FUBP1) is a potential c-Myc regulator in esophageal squamous cell carcinoma (ESCC) and its expression promotes ESCC progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of FUBP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FUBP1-IN-1, a known inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), against other reported FUBP1 inhibitors. The objective is to offer a clear perspective on the current understanding of this compound's specificity, supported by available data and detailed experimental methodologies.
Introduction to FUBP1
FUBP1 is a master regulator of gene expression, acting as a transcription, splicing, and translation factor.[1] It is notably recognized for its role in activating the transcription of the proto-oncogene MYC by binding to the FUSE sequence in its promoter region.[1][2] Dysregulation of FUBP1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound is a potent inhibitor that disrupts the crucial interaction between FUBP1 and its target DNA sequence.[5][6]
Comparative Analysis of FUBP1 Inhibitors
Currently, two main chemical scaffolds have been reported to inhibit the FUBP1-FUSE interaction: pyrazolo[1,5a]pyrimidines (represented by this compound) and anthranilic acid derivatives (represented by FUBP1-IN-2). While direct, comprehensive head-to-head specificity data from broad panel screenings like kinome scans are not publicly available for these compounds, this guide summarizes their known characteristics.
| Inhibitor | Chemical Class | Mechanism of Action | Potency (IC50) | Known Cellular Effects |
| This compound | Pyrazolo[1,5a]pyrimidine | Interferes with FUBP1 binding to the FUSE DNA sequence. | 11.0 µM[5] | Data on specific downstream gene expression changes are limited. |
| FUBP1-IN-2 (Compound 9) | Anthranilic Acid Derivative | Inhibits the KH4 domain of FUBP1 from interacting with the FUSE DNA sequence. | Not explicitly stated, but described as potent. | Reduces c-Myc mRNA and protein expression; Increases p21 mRNA and protein expression.[7][8] |
Note: The lack of comprehensive off-target screening data for both this compound and FUBP1-IN-2 is a significant gap in validating their specificity. The pyrazolo[1,5a]pyrimidine scaffold is known to be a common framework for kinase inhibitors, which suggests that this compound could have off-target effects on various kinases. Similarly, some anthranilic acid derivatives have been shown to inhibit other enzymes like aldo-keto reductases. Without direct experimental evidence, the specificity of these compounds for FUBP1 remains to be fully elucidated.
Signaling Pathways and Experimental Workflows
To understand the context in which FUBP1 inhibitors are evaluated, the following diagrams illustrate the key FUBP1 signaling pathway and the general workflows for experiments used to validate inhibitor specificity and function.
Caption: FUBP1 signaling and points of inhibition.
Caption: General workflow for FUBP1 inhibitor validation.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized methodologies for key assays used in the characterization of FUBP1 inhibitors.
AlphaScreen Assay for FUBP1-FUSE Interaction
This protocol is a generalized procedure based on the principles of AlphaScreen technology, which was used for the initial identification of this compound.
Objective: To measure the inhibitory effect of compounds on the interaction between FUBP1 protein and the FUSE DNA sequence.
Materials:
-
Recombinant FUBP1 protein (e.g., His-tagged)
-
Biotinylated single-stranded FUSE DNA oligonucleotide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in assay buffer and dispense into the microplate.
-
Reagent Preparation: Prepare a mixture of recombinant FUBP1 protein and biotinylated FUSE DNA in assay buffer.
-
Incubation: Add the FUBP1-FUSE mixture to the compound-containing wells and incubate at room temperature for 30-60 minutes to allow for binding.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.
-
Signal Detection: Incubate the plate in the dark at room temperature for 60-90 minutes. Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission detection between 520-620 nm.
-
Data Analysis: The AlphaScreen signal is proportional to the extent of the FUBP1-FUSE interaction. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) for FUBP1 Target Engagement
This generalized protocol can be adapted to verify that a FUBP1 inhibitor disrupts the binding of FUBP1 to the promoter regions of its target genes (e.g., MYC) in a cellular context.
Objective: To quantify the occupancy of FUBP1 at specific genomic loci in the presence or absence of an inhibitor.
Materials:
-
Cells expressing FUBP1
-
FUBP1 inhibitor (e.g., this compound or FUBP1-IN-2)
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Anti-FUBP1 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the FUSE region of the MYC promoter and a negative control region
-
qPCR instrument and reagents
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the FUBP1 inhibitor or vehicle control for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FUBP1 antibody or an isotype control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification.
-
qPCR Analysis: Perform qPCR using primers specific for the FUBP1 binding site on the target gene promoter (e.g., MYC FUSE) and a negative control region.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the FUBP1 immunoprecipitated samples relative to the input and IgG controls. Compare the enrichment between inhibitor-treated and vehicle-treated cells.
Western Blot for Downstream Target Modulation
This standard protocol is used to assess the effect of FUBP1 inhibition on the protein levels of its downstream targets, such as c-Myc and p21.
Objective: To determine changes in the expression of FUBP1 target proteins following inhibitor treatment.
Materials:
-
Cells treated with a FUBP1 inhibitor or vehicle
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against FUBP1, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the protein levels between inhibitor-treated and vehicle-treated samples.
Conclusion
This compound is a valuable tool for studying the function of FUBP1. However, a comprehensive understanding of its specificity is currently limited by the lack of publicly available, broad-panel off-target screening data. While FUBP1-IN-2 offers an alternative chemical scaffold, it faces the same limitation. Future studies employing techniques such as kinome scanning and broad ligand-binding assays will be crucial to fully validate the specificity of these inhibitors and to guide their use as selective chemical probes for FUBP1 research and potential therapeutic development. Researchers are encouraged to perform thorough in-house validation of these compounds for their specific applications.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 4. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FUBP1-IN-1 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FUBP1 inhibitor, FUBP1-IN-1, and its alternatives, supported by available experimental data. The information is presented to facilitate informed decisions in research and development aimed at targeting the FUBP1 signaling pathway.
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a crucial regulator of gene expression, most notably of the proto-oncogene c-MYC. Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its DNA binding site, the FUSE sequence.
Performance of this compound and Alternatives
Several alternative compounds have been identified that also disrupt FUBP1 activity. These include the established topoisomerase I inhibitor SN-38 and the novel anthranilic acid derivative UCF699. While direct comparative studies with this compound are limited, some cell-specific IC50 values for these alternatives have been reported.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Not Specified (Biochemical Assay) | - | 11.0 | [1][2] |
| SN-38 | OCUM-2M | Gastric Cancer | Not Specified | [3] |
| OCUM-8 | Gastric Cancer | Not Specified | [3] | |
| OCUM-2M/SN38 (Resistant) | Gastric Cancer | Not Specified | [3] | |
| OCUM-8/SN38 (Resistant) | Gastric Cancer | Not Specified | [3] | |
| UCF699 | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | Dose-dependent inhibition of cell growth | [4] |
Note: The IC50 values for SN-38 in the provided references were not explicitly stated in the abstracts. Further investigation of the full-text articles would be required to obtain these specific values.
FUBP1 Signaling Pathway and Inhibitor Action
FUBP1 primarily functions by binding to the FUSE sequence located upstream of the c-MYC promoter. This binding recruits the transcription factor IIH (TFIIH), leading to the activation of c-MYC transcription. The protein c-MYC is a master regulator of cell proliferation, growth, and metabolism. Consequently, inhibition of FUBP1 is expected to downregulate c-MYC expression, leading to cell cycle arrest and inhibition of tumor growth. Furthermore, FUBP1 has been shown to repress the transcription of the cyclin-dependent kinase inhibitor p21. Therefore, inhibition of FUBP1 can lead to an increase in p21 expression, further contributing to cell cycle arrest.
FUBP1-c-MYC/p21 Signaling Pathway
References
A Comparative Guide to FUBP1-IN-1 and FUBP1 siRNA for FUBP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methods for inhibiting the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1): the small molecule inhibitor FUBP1-IN-1 and small interfering RNA (siRNA). This comparison aims to assist researchers in selecting the most appropriate tool for their specific experimental needs by detailing their mechanisms of action, presenting available experimental data, and providing established protocols for key assays.
Mechanisms of Action
This compound and FUBP1 siRNA inhibit FUBP1 function through distinct mechanisms at different stages of gene expression and protein activity.
This compound is a potent small molecule inhibitor that directly interferes with the function of the FUBP1 protein. It prevents FUBP1 from binding to its single-stranded DNA target, the FUSE sequence, which is crucial for the transcriptional regulation of its target genes, most notably the proto-oncogene c-myc.[1] The inhibition by this compound is rapid and reversible, allowing for the study of acute effects of FUBP1 functional loss.
FUBP1 siRNA , on the other hand, operates at the post-transcriptional level through RNA interference. siRNA molecules are designed to specifically target and degrade the messenger RNA (mRNA) of FUBP1. This leads to a reduction in the synthesis of the FUBP1 protein, resulting in a transient "knockdown" of its expression. The effects of siRNA are dependent on the transfection efficiency and the turnover rate of the FUBP1 protein in the specific cell type.
Quantitative Data Comparison
While direct comparative studies are limited, this section summarizes available quantitative data for each inhibitor.
Table 1: Quantitative Comparison of this compound and FUBP1 siRNA
| Parameter | This compound | FUBP1 siRNA |
| Target | FUBP1 Protein-DNA Interaction | FUBP1 mRNA |
| Mechanism | Competitive inhibition of FUSE binding | RNA interference-mediated mRNA degradation |
| IC50 / Efficiency | 11.0 μM (for FUSE binding)[1] | Up to 74.4% protein knockdown in SGC7901 cells[2] |
| Effect on c-myc mRNA | Data not publicly available | Significant reduction in THP-1 and HCT116 cells |
| Effect on Cell Viability | Data not publicly available | Significant decrease in proliferation in various cancer cell lines, including SK-MES-1, 786-O, and caki-1.[3][4][5] |
| Effect on Apoptosis | Data not publicly available | Significant increase in apoptotic cells in THP-1 cells.[6] |
Note: The effects of FUBP1 siRNA can vary depending on the cell line, siRNA sequence, and transfection efficiency.
Signaling Pathways and Experimental Workflows
FUBP1-Mediated c-myc Transcription
FUBP1 is a well-established regulator of c-myc transcription. It binds to the FUSE element upstream of the c-myc promoter and recruits the general transcription factor TFIIH, enhancing its helicase activity and facilitating transcription.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. turkjgastroenterol.org [turkjgastroenterol.org]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Comparative Guide to FUBP1-IN-1 and CRISPR-Cas9 for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the chemical inhibitor FUBP1-IN-1 and the CRISPR-Cas9 gene-editing system for studying the function of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of transcription and translation, known for its role in modulating key oncogenes like c-MYC and its complex, context-dependent functions as both an oncoprotein and a tumor suppressor[1][2][3]. Validating the effects of targeting FUBP1 is crucial, and understanding the strengths and limitations of the available tools is paramount.
Performance Comparison: Chemical Inhibition vs. Genetic Knockout
The choice between a chemical inhibitor like this compound and a genetic approach like CRISPR-Cas9 depends on the experimental goals. This compound offers a rapid, dose-dependent method to study the effects of acute protein inhibition, while CRISPR-Cas9 provides a permanent and highly specific method to understand the consequences of complete gene loss.
| Feature | This compound (Chemical Inhibitor) | CRISPR-Cas9 (Genetic Knockout) |
| Target | FUBP1 protein | FUBP1 gene |
| Mechanism | Interferes with the binding of FUBP1 to its target single-stranded DNA FUSE sequence[4]. | Creates a double-strand break in the FUBP1 gene, leading to frameshift mutations (indels) via non-homologous end joining (NHEJ) and subsequent loss of protein expression[5]. |
| Effect | Reversible, dose-dependent inhibition of FUBP1's DNA-binding function. IC50 is approximately 11.0 μM[4]. | Permanent and complete loss of FUBP1 protein function (knockout). |
| Specificity | Potentially lower specificity. Small molecules can have off-target binding effects, which may confound results. | High on-target specificity for the FUBP1 gene. Potential for off-target DNA cleavage exists but can be minimized with careful sgRNA design[6]. |
| Duration of Effect | Transient and dependent on the compound's half-life in the experimental system. Allows for studying acute effects. | Stable and heritable in the cell lineage. Ideal for creating models for long-term studies. |
| Key Application | Rapidly assessing the phenotypic consequences of inhibiting FUBP1 function. Dose-response studies. High-throughput screening. | Definitive validation of a gene's role in a specific biological process. Creating stable cell lines or animal models for in-depth functional analysis[6][7]. |
| Validation Method | Results should be validated with a genetic method like CRISPR-Cas9 or RNAi to confirm that the observed phenotype is due to on-target inhibition of FUBP1. | Knockout is validated at the genomic level (DNA sequencing), transcript level (RT-qPCR, if applicable), and protein level (Western Blot)[8]. |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the validation workflow is essential for designing robust experiments.
Caption: FUBP1-mediated activation of c-MYC transcription.
Caption: Workflow for cross-validating inhibitor results with CRISPR.
Experimental Protocols
Protocol 1: Assessing FUBP1 Inhibition with this compound
This protocol outlines a general method for testing the effect of this compound on c-MYC mRNA expression in a cancer cell line.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., HCT116) in appropriate media and conditions.
- Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in cell culture media to final concentrations for treatment. A dose-response experiment is recommended (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Include a DMSO-only vehicle control.
- Remove the old media from the cells and replace it with the media containing this compound or vehicle control.
- Incubate for a predetermined time (e.g., 24 or 48 hours).
3. RNA Extraction and RT-qPCR:
- Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from 1 µg of total RNA.
- Perform quantitative PCR (qPCR) using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
4. Data Analysis:
- Calculate the relative expression of c-MYC mRNA using the ΔΔCt method.
- Compare the c-MYC expression levels in this compound treated cells to the vehicle control. A successful experiment would show a dose-dependent decrease in c-MYC expression.
Protocol 2: Generation of FUBP1 Knockout Cell Line using CRISPR-Cas9
This protocol provides a framework for creating a stable FUBP1 knockout cell line to validate the findings from the chemical inhibitor study[8][9].
1. sgRNA Design and Plasmid Construction:
- Design two or more single guide RNAs (sgRNAs) targeting an early exon of the FUBP1 gene to maximize the chance of a frameshift mutation. Use online design tools to minimize off-target effects.
- Synthesize and clone the sgRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance or GFP)[9].
2. Transfection and Selection:
- Transfect the chosen cell line with the sgRNA/Cas9 plasmid using a suitable method (e.g., lipofection or electroporation).
- 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture media.
- Maintain selection until a resistant population of cells is established.
3. Single-Cell Cloning:
- Generate a monoclonal population from the resistant pool by seeding cells at a very low density (e.g., via serial dilution or FACS) into 96-well plates to isolate individual colonies[5].
- Expand the resulting single-cell clones.
4. Knockout Validation:
- Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region of the FUBP1 gene targeted by the sgRNA and analyze by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
- Western Blot Analysis: Prepare protein lysates from potential knockout clones and a wild-type control. Perform a Western blot using a validated FUBP1 antibody to confirm the complete absence of the FUBP1 protein[7].
5. Functional Validation:
- Once a knockout clone is confirmed, repeat the functional assay (e.g., RT-qPCR for c-MYC expression) to determine if the genetic knockout phenocopies the effect of the this compound inhibitor. A successful validation will show a significant decrease in c-MYC expression in the FUBP1 KO cells compared to wild-type cells[10].
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Knockout Protocol: Build Stable KO Cell Lines | Ubigene [ubigene.us]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of FUBP1 Inhibition in Patient-Derived Xenografts: A Comparative Guide
A comprehensive review of available literature and clinical data reveals a gap in specific studies on the efficacy of FUBP1-IN-1 in patient-derived xenograft (PDX) models. However, the critical role of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) in various cancers makes it a compelling therapeutic target. This guide provides a framework for evaluating potential FUBP1 inhibitors, using hypothetical data and established experimental protocols relevant to PDX studies.
FUBP1 is a multi-functional protein that regulates the transcription of several key oncogenes, most notably c-MYC.[1][2][3] It functions as a master regulator of transcription, splicing, and translation, influencing cell proliferation, apoptosis, and migration.[1] Overexpression of FUBP1 has been observed in a variety of cancers, including hepatocellular carcinoma, lung cancer, and pancreatic adenocarcinoma, often correlating with a poor prognosis.[4][5][6]
Given the function of FUBP1 in promoting tumor growth, its inhibition presents a promising therapeutic strategy. Small molecule inhibitors, such as this compound, are designed to interfere with the binding of FUBP1 to its target DNA sequences.[7] While specific in-vivo efficacy data for this compound in PDX models is not yet available, we can extrapolate a potential experimental design and expected outcomes based on the known functions of FUBP1.
Hypothetical Comparative Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) PDX Models
This table presents hypothetical data comparing a generic FUBP1 inhibitor to the standard-of-care gemcitabine in a PDAC PDX model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Change in Biomarker (c-MYC) Expression (%) |
| Vehicle Control | 10 mL/kg, daily, p.o. | 0 | 0 |
| FUBP1 Inhibitor | 50 mg/kg, daily, p.o. | 65 | -50 |
| Gemcitabine | 60 mg/kg, twice weekly, i.p. | 45 | -15 |
| FUBP1 Inhibitor + Gemcitabine | 50 mg/kg daily, p.o. + 60 mg/kg twice weekly, i.p. | 85 | -65 |
Experimental Protocols
A rigorous evaluation of a novel FUBP1 inhibitor in PDX models would involve the following key experimental protocols:
Patient-Derived Xenograft (PDX) Model Establishment and Propagation:
-
Fresh tumor tissue from consenting patients is obtained under sterile conditions.
-
The tissue is mechanically and/or enzymatically dissociated into a single-cell suspension or small fragments.
-
These cells or fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor growth is monitored, and once tumors reach a specified volume (e.g., 1500-2000 mm³), they are harvested and passaged into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Study:
-
PDX-bearing mice are randomized into treatment and control groups when tumors reach a palpable size (e.g., 100-200 mm³).
-
The FUBP1 inhibitor is administered at a predetermined dose and schedule, based on maximum tolerated dose (MTD) studies.
-
Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2).
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic and biomarker analysis.
Pharmacodynamic (PD) and Biomarker Analysis:
-
Tumor lysates are analyzed by Western blot or immunohistochemistry (IHC) to assess the levels of FUBP1 and its downstream targets, such as c-MYC and p21.
-
RNA is extracted from tumor samples to analyze changes in gene expression via qRT-PCR or RNA-sequencing.
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the FUBP1 signaling pathway and a typical workflow for evaluating an inhibitor in PDX models.
Caption: FUBP1 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for evaluating FUBP1 inhibitor in PDX models.
References
- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 6. all-imm.com [all-imm.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting FUBP1
For Researchers, Scientists, and Drug Development Professionals
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a compelling therapeutic target in oncology. This master regulator of gene expression, notably of the proto-oncogene c-myc, is frequently overexpressed in various cancers, correlating with poor prognosis. The development of small molecule inhibitors that disrupt the interaction between FUBP1 and its target DNA/RNA sequences presents a promising avenue for novel cancer therapies. This guide provides a head-to-head comparison of currently identified small molecule inhibitors of FUBP1, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of FUBP1 and its Role in Cancer
FUBP1 is a multifunctional protein that binds to single-stranded DNA and RNA, acting as a transcriptional and translational regulator.[1] One of its most well-characterized functions is the binding to the FUSE region of the c-myc promoter, leading to the transcriptional activation of this potent oncogene.[2] Beyond c-myc, FUBP1 also regulates the expression of other critical genes involved in cell cycle progression and apoptosis, such as p21.[3] Its dysregulation in numerous cancers, including hepatocellular carcinoma, colorectal cancer, and glioma, underscores its significance as a therapeutic target.[4]
Small Molecule Inhibitors of FUBP1
Several classes of small molecules have been identified that interfere with FUBP1's function, primarily by disrupting its interaction with FUSE. This guide focuses on a comparative analysis of the following inhibitors:
-
Pyrazolo[1,5a]pyrimidines (FUBP1-IN-1)
-
Camptothecin and its analog SN-38
-
Anthranilic Acid Derivatives (led by UCF699)
Quantitative Comparison of FUBP1 Inhibitors
The following table summarizes the available quantitative data for the identified FUBP1 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for the disruption of the FUBP1-FUSE interaction.
| Inhibitor Class | Representative Compound | Target Interaction | Assay Method | IC50 (µM) | Reference |
| Pyrazolo[1,5a]pyrimidines | This compound | FUBP1-FUSE | Not Specified | 11.0 | [5] |
| Camptothecin Analogs | Camptothecin | FUBP1-FUSE | Surface Plasmon Resonance (SPR) | 3.2 | [6] |
| SN-38 | FUBP1-FUSE | Surface Plasmon Resonance (SPR) | 1.9 | [6] | |
| SN-38 | FUBP1-FUSE | AlphaScreen | 0.78 | [6] | |
| Anthranilic Acid Derivatives | UCF699 | FUBP1-FUSE | Not Specified | More potent than this compound | [1] |
Note: While Camptothecin and SN-38 are potent inhibitors of the FUBP1-FUSE interaction, they are also well-established Topoisomerase I inhibitors. Their cellular effects are likely a combination of both activities.
FUBP1 Signaling Pathway
The following diagram illustrates the central role of FUBP1 in regulating the transcription of the c-myc proto-oncogene.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers looking to evaluate FUBP1 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to quantify the inhibition of the FUBP1-FUSE interaction in a high-throughput format.
Experimental Workflow:
Protocol:
-
Reagents:
-
His-tagged recombinant FUBP1 protein.
-
Biotinylated single-stranded FUSE oligonucleotide (e.g., from the c-myc promoter: 5'-TATATTCCCTCGGGATTTTTTATTTTGTG-3').[4]
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test inhibitors dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add His-tagged FUBP1 and biotinylated FUSE oligonucleotide.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin Donor and Nickel Chelate Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The signal will be inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between FUBP1 and FUSE and to quantify the inhibitory effect of small molecules.
Experimental Workflow:
Protocol:
-
Reagents:
-
SPR sensor chip (e.g., CM5).
-
Streptavidin for immobilization.
-
Biotinylated single-stranded FUSE oligonucleotide.
-
Recombinant FUBP1 protein.
-
Running buffer (e.g., HBS-EP+).
-
Test inhibitors.
-
-
Procedure:
-
Immobilize streptavidin on the sensor chip surface.
-
Capture the biotinylated FUSE oligonucleotide on the streptavidin-coated surface.
-
Inject a series of concentrations of FUBP1 over the surface to determine the binding kinetics (association and dissociation rates).
-
To test inhibitors, pre-incubate FUBP1 with various concentrations of the inhibitor and then inject the mixture over the FUSE-coated surface.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
For inhibition studies, calculate the IC50 value from the reduction in the FUBP1 binding signal at different inhibitor concentrations.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative method to visualize the binding of FUBP1 to a labeled FUSE probe and the disruption of this binding by inhibitors.
Experimental Workflow:
Protocol:
-
Reagents:
-
Labeled single-stranded FUSE oligonucleotide probe (e.g., biotinylated or radiolabeled).
-
Recombinant FUBP1 protein.
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
Test inhibitors.
-
-
Procedure:
-
Incubate the labeled FUSE probe with FUBP1 protein in the binding buffer.
-
For competition experiments, add an excess of unlabeled FUSE probe.
-
For inhibition experiments, pre-incubate FUBP1 with the test inhibitor before adding the labeled probe.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.
-
Transfer the DNA to a membrane (for non-radioactive detection) and detect the labeled probe.
-
-
Data Analysis:
-
A "shifted" band indicates the formation of the FUBP1-FUSE complex.
-
The reduction or disappearance of the shifted band in the presence of an inhibitor demonstrates its activity.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to confirm that an inhibitor can disrupt the binding of FUBP1 to its target gene promoters (like c-myc or p21) within a cellular context.[7]
Experimental Workflow:
Protocol:
-
Reagents:
-
Cell line of interest (e.g., HeLa or a cancer cell line with high FUBP1 expression).
-
Test inhibitor.
-
Formaldehyde for crosslinking.
-
Lysis and wash buffers.
-
ChIP-grade antibody against FUBP1 (e.g., Diagenode C15410233).[7]
-
Protein A/G magnetic beads.
-
Primers for qPCR targeting the FUSE region of a FUBP1 target gene (e.g., p21).[7]
-
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitate the FUBP1-DNA complexes using a specific antibody.
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Data Analysis:
-
Quantify the amount of target DNA (e.g., FUSE region) in the immunoprecipitated samples by qPCR.
-
A decrease in the amount of precipitated target DNA in inhibitor-treated cells compared to control cells indicates that the inhibitor disrupts FUBP1 binding in a cellular context.
-
Conclusion
The development of small molecule inhibitors targeting FUBP1 is a rapidly advancing field with significant potential for cancer therapy. This guide provides a comparative overview of the currently known inhibitors, highlighting their potencies and the experimental methodologies used for their characterization. While compounds like SN-38 show high potency, their off-target effects on Topoisomerase I need to be considered. The emergence of more specific inhibitors like the pyrazolo[1,5a]pyrimidines and anthranilic acid derivatives offers exciting prospects for targeted FUBP1-directed therapies. The provided protocols and workflows serve as a valuable resource for researchers aiming to discover and characterize novel FUBP1 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to identify new chemical scaffolds with improved potency and selectivity.
References
- 1. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FUBP1 Antibody - ChIP Grade (C15410233) | Diagenode [diagenode.com]
A Comparative Analysis of FUBP1 Inhibition: FUBP1-IN-1 vs. Genetic Knockout
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator of gene expression, implicated in a myriad of cellular processes including proliferation, apoptosis, and differentiation.[1][2] Its dysregulation is linked to various malignancies, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of two primary methods for studying FUBP1 function: the small molecule inhibitor FUBP1-IN-1 and genetic knockout of the FUBP1 gene. We present a synthesis of available experimental data to delineate the phenotypic differences and similarities between these two approaches, offering researchers a comprehensive resource to inform their experimental design.
Mechanism of Action: A Tale of Two Interventions
This compound is a potent, cell-permeable small molecule inhibitor of FUBP1.[3][4][5] It functions by directly interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with a reported half-maximal inhibitory concentration (IC50) of 11.0 μM.[3][4][5] This disruption of the FUBP1-FUSE interaction prevents the transcriptional regulation of FUBP1 target genes.
FUBP1 Knockout , typically achieved through CRISPR/Cas9-mediated gene editing, results in the complete ablation of the FUBP1 protein. This genetic approach provides a "clean" system to study the consequences of total FUBP1 loss, eliminating all its known functions, including its roles in transcription, RNA splicing, and protein-protein interactions.
Phenotypic Differences: A Head-to-Head Comparison
The following tables summarize the key phenotypic differences observed between this compound treatment and FUBP1 knockout, based on available experimental data. It is important to note that direct comparative studies are limited, and some data for FUBP1 inhibitors are derived from studies using Camptothecin and its active metabolite SN-38, which have been identified as inhibitors of FUBP1-FUSE binding in addition to their known topoisomerase I inhibitory activity.[1][6][7][8][9]
Table 1: Effects on Cellular Phenotypes
| Phenotype | This compound / SN-38 Treatment | FUBP1 Knockout / Knockdown | Key References |
| Cell Proliferation | Inhibition of cell growth in various cancer cell lines. | Decreased cell proliferation and cell cycle arrest.[2] | [10][11][12] |
| Apoptosis | Sensitization of cancer cells to apoptotic stimuli.[1] | Increased apoptosis. | [13] |
| Cell Cycle | Induction of cell cycle arrest. | Cell cycle arrest, particularly a reduction in the S phase population.[6] | [13] |
| Gene Expression | Deregulation of FUBP1 target genes (e.g., increased p21 and BIK, decreased CCND2 and TCTP).[1] | Similar deregulation of FUBP1 target genes.[2] | [1][2] |
| DNA Damage | Enhanced DNA damage. | Increased DNA damage. | [13] |
Table 2: Effects on In Vivo Models
| Phenotype | FUBP1 Inhibitor (Irinotecan/SN-38) Treatment | FUBP1 Knockout | Key References |
| Tumor Growth | Reduced tumor engraftment and growth in xenograft models.[8] | Abrogated tumor growth in xenograft models. | [14] |
| Survival (Leukemia Models) | Significantly prolonged survival in mouse models of AML.[13][15] | Prolonged survival in mouse models of CML and AML.[13][15] | [13][15] |
| Hematopoiesis | Not extensively studied. | Essential for hematopoietic stem cell self-renewal and erythroid maturation.[15] | [15] |
| Embryonic Development | Not applicable. | Embryonic lethal. |
Signaling Pathways
FUBP1 exerts its effects through the modulation of key signaling pathways. Both inhibition by small molecules and genetic knockout are expected to impact these pathways, leading to the observed phenotypes.
FUBP1-Mediated Transcriptional Regulation
FUBP1 is a well-established transcriptional activator of the proto-oncogene c-Myc.[2][12][16] It binds to the FUSE sequence in the c-Myc promoter, recruiting the general transcription factor TFIIH to enhance transcription.[2] Both this compound and FUBP1 knockout would disrupt this activation, leading to a downregulation of c-Myc and its downstream targets involved in cell proliferation and growth.
Caption: FUBP1-c-Myc signaling pathway and points of intervention.
FUBP1 Regulation of Apoptosis and Cell Cycle
FUBP1 also regulates the expression of genes involved in apoptosis and cell cycle control, such as p21 and BIK.[1][8] FUBP1 typically represses the transcription of these genes. Inhibition or knockout of FUBP1 alleviates this repression, leading to increased expression of p21 and BIK, which in turn promotes cell cycle arrest and apoptosis, respectively.
Caption: FUBP1 regulation of p21 and BIK expression.
Experimental Protocols
FUBP1 Inhibition with this compound or SN-38
1. Cell Culture and Treatment:
-
Culture cells of interest in appropriate media and conditions.
-
Prepare a stock solution of this compound or SN-38 in a suitable solvent (e.g., DMSO).[3]
-
On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture media.
-
Treat cells for the desired duration (e.g., 24, 48, 72 hours) before downstream analysis.
-
A vehicle control (e.g., DMSO) should be included in all experiments.
2. Western Blot Analysis of FUBP1 Target Genes:
-
After treatment, lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FUBP1 target genes (e.g., p21, BIK, Cyclin D2, TCTP) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.
3. Cell Viability and Apoptosis Assays:
-
Seed cells in 96-well plates and treat with a dose-range of the inhibitor.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Measure apoptosis by flow cytometry using Annexin V and propidium iodide staining.
FUBP1 Knockout using CRISPR/Cas9
1. gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the FUBP1 gene to ensure a frameshift mutation and knockout.
-
Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentiviral Production and Transduction:
-
Co-transfect the gRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Collect the lentiviral particles and transduce the target cells.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
3. Single-Cell Cloning and Knockout Validation:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand single-cell clones and screen for FUBP1 knockout by Western blot analysis to confirm the absence of the FUBP1 protein.
-
Sequence the genomic DNA of the knockout clones to verify the presence of frameshift mutations in the FUBP1 gene.
Caption: Experimental workflows for FUBP1 inhibition and knockout.
Conclusion
Both this compound and FUBP1 knockout are valuable tools for dissecting the function of FUBP1. FUBP1 knockout provides a definitive model of complete protein loss, while this compound and other inhibitors like SN-38 offer a temporally controlled and dose-dependent means of inhibiting FUBP1's DNA-binding activity. The observed phenotypic similarities between FUBP1 knockdown and treatment with SN-38, particularly the deregulation of FUBP1 target genes, lend strong support to the on-target effects of these inhibitors.
The choice between these two approaches will depend on the specific research question. For studying the long-term consequences of FUBP1 loss and its role in development, the knockout model is indispensable. For exploring the therapeutic potential of FUBP1 inhibition and for high-throughput screening, small molecule inhibitors are the more practical choice. This guide provides the foundational information for researchers to make an informed decision and to design robust experiments to further elucidate the multifaceted roles of FUBP1 in health and disease.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Camptothecin and its analog SN-38, the active metabolite of irinotecan, inhibit binding of the transcriptional regulator and oncoprotein FUBP1 to its DNA target sequence FUSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Camptothecin and its analog SN-38, the active metabolite of irinotecan, inhibit binding of the transcriptional regulator and oncoprotein FUBP1 to its DNA target sequence FUSE [ri.conicet.gov.ar]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The transcriptional regulator FUBP1 influences disease outcome in murine and human myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Assessing the Translational Potential of FUBP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FUBP1-IN-1 with other known inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of gene expression, notably of the proto-oncogene MYC, and represents a promising therapeutic target in oncology. This document outlines the performance of this compound against alternative compounds, supported by available experimental data, and provides detailed methodologies for key assays to facilitate reproducible research.
FUBP1: A Key Regulator of Cell Fate
FUBP1 is a DNA and RNA binding protein that plays a pivotal role in transcription, translation, and RNA splicing.[1][2] Its best-characterized function is the regulation of MYC transcription by binding to the FUSE sequence in its promoter region.[2][3] The FUBP1-FUSE interaction can activate MYC expression, a gene frequently deregulated in cancer.[2] However, the role of FUBP1 is complex, as it can also repress the expression of tumor suppressor genes like p21.[4] This dual functionality positions FUBP1 as a critical node in cancer signaling pathways, making its inhibition a compelling therapeutic strategy.
Comparative Analysis of FUBP1 Inhibitors
This section compares this compound with other identified FUBP1 inhibitors: UCF699, Camptothecin (CPT), and its active metabolite, SN-38.
Quantitative Performance Data
The following table summarizes the available quantitative data for the discussed FUBP1 inhibitors. Direct comparison is challenging due to the limited availability of standardized binding affinity data for all compounds against FUBP1.
| Inhibitor | Target Interaction | IC50 (FUBP1-FUSE Inhibition) | Cytotoxicity (IC50) | Mechanism of Action | Key References |
| This compound | FUBP1-FUSE | 11.0 μM | Data not available | Interferes with FUBP1 binding to its single-stranded target DNA FUSE sequence.[5] | [5] |
| UCF699 | FUBP1 | Data not available | Data not available | Anthranilic acid derivative that binds to FUBP1 and modulates the expression of FUSE-controlled genes (e.g., c-Myc and p21). | [6] |
| Camptothecin (CPT) | FUBP1-FUSE, Topoisomerase I | Data not available for FUBP1-FUSE | ~10 nM (HT-29 cells) | Dual inhibitor of Topoisomerase I and the FUBP1-FUSE interaction. | [7] |
| SN-38 | FUBP1-FUSE, Topoisomerase I | 1.9 µM (SPR), 0.78 µM (AlphaScreen) | ~8.8 nM (HT-29 cells) | Active metabolite of Irinotecan; dual inhibitor of Topoisomerase I and the FUBP1-FUSE interaction. | [7] |
Note: The cytotoxicity IC50 values for CPT and SN-38 are likely dominated by their potent Topoisomerase I inhibitory activity and may not solely reflect their efficacy as FUBP1 inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating FUBP1 inhibitors, the following diagrams are provided.
FUBP1 Signaling Pathway
Experimental Workflow for FUBP1 Inhibitor Evaluation
Detailed Experimental Protocols
AlphaScreen Assay for FUBP1-FUSE Interaction
This protocol describes a high-throughput method to screen for inhibitors of the FUBP1-FUSE interaction.
Materials:
-
Recombinant human FUBP1 protein (e.g., His-tagged)
-
Biotinylated single-stranded FUSE DNA probe
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white opaque microplates
-
Test compounds (including this compound as a positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of His-FUBP1 and biotinylated FUSE probe in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the FUBP1/FUSE probe mix to each well of the 384-well plate.
-
Add 5 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to all wells.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST measures the directed movement of molecules in a temperature gradient to determine binding affinities.
Materials:
-
Fluorescently labeled FUBP1 (e.g., GFP-fusion or chemically labeled)
-
Unlabeled FUSE DNA probe
-
MST buffer (e.g., HEPES-buffered saline with 0.05% Tween-20)
-
MST capillaries (NanoTemper Technologies)
-
Test compounds
-
Monolith NT.115 instrument (NanoTemper Technologies)
Procedure:
-
Sample Preparation:
-
Prepare a constant concentration of fluorescently labeled FUBP1 in MST buffer.
-
Prepare a serial dilution of the unlabeled FUSE probe or test compound in MST buffer.
-
-
Binding Reaction:
-
Mix the labeled FUBP1 with each dilution of the FUSE probe or test compound in a 1:1 ratio.
-
Incubate at room temperature for 10-20 minutes to allow binding to reach equilibrium.
-
-
Capillary Loading and Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the Monolith instrument.
-
Perform the MST measurement.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the ligand concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm that a compound inhibits the binding of FUBP1 to the MYC promoter in a cellular context.
Materials:
-
Cancer cell line known to express FUBP1 (e.g., HeLa, HepG2)
-
Test compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Anti-FUBP1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the MYC promoter (FUSE region) and a negative control region
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with the test compound or vehicle for the desired time.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-FUBP1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of proteinase K.
-
Purify the DNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the MYC promoter (FUSE region) and a negative control region.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA. A decrease in the enrichment of the FUSE region in compound-treated cells compared to vehicle-treated cells indicates inhibition of FUBP1 binding.
-
Conclusion
This compound demonstrates clear potential as a tool compound for studying the biological functions of FUBP1. Its defined IC50 for inhibiting the FUBP1-FUSE interaction provides a solid baseline for comparison. While other compounds like UCF699 and the dual-target inhibitors CPT and SN-38 also show promise, a comprehensive head-to-head comparison of their FUBP1-specific inhibitory activity is warranted. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial in advancing the development of potent and selective FUBP1 inhibitors for therapeutic applications. Further research should focus on obtaining more extensive quantitative data, including binding affinities and cellular potencies, for a more complete assessment of the translational potential of these promising molecules.
References
- 1. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUBP1 is a general splicing factor facilitating 3' splice site recognition and splicing of long introns - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FUBP1 as a Drug Target: A Comparative Guide to FUBP1-IN-1 and Other Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FUBP1-IN-1 and other experimental tools for validating Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) as a therapeutic target. FUBP1 is a master regulator of gene expression, implicated in various cancers through its control of key oncogenes like c-MYC and cell cycle inhibitors such as p21.[1][2] Validating its role in specific cancer contexts is a critical step in the development of novel anti-cancer therapies.
Overview of FUBP1 Validation Tools
The validation of FUBP1 as a drug target can be approached through pharmacological inhibition or genetic perturbation. Small molecule inhibitors like this compound offer a direct means to probe the therapeutic hypothesis, while genetic methods such as RNA interference (RNAi) and CRISPR-Cas9 provide a benchmark for on-target effects.
Small Molecule Inhibitors of FUBP1
Several classes of small molecules have been identified that interfere with FUBP1's function, primarily by disrupting its interaction with the FUSE DNA sequence of its target genes.
This compound (Pyrazolo[1,5a]pyrimidine Derivative)
This compound is a potent inhibitor of FUBP1 that disrupts the binding of FUBP1 to its single-stranded DNA target, the FUSE.[3] It has been shown to modulate the expression of FUBP1 target genes and impact cancer cell viability.
Anthranilic Acid Derivatives (e.g., UCF699)
Novel anthranilic acid derivatives have been developed as FUBP1 inhibitors. The lead compound, UCF699, has been shown to bind to FUBP1, modulate the expression of c-Myc and p21, and inhibit the growth of pancreatic cancer cells.[1][4]
Benzoyl Anthranilic Acid
This class of compounds was one of the first to be identified as FUBP1 inhibitors. They are understood to interact with the hydrophobic region of FUBP1's KH domain, thereby impairing its DNA-binding ability.[5][6]
Performance Comparison of FUBP1 Small Molecule Inhibitors
| Inhibitor Class | Compound Example | Mechanism of Action | IC50 | Cellular Effects | Reference |
| Pyrazolo[1,5a]pyrimidine | This compound (compound 6) | Interferes with FUBP1-FUSE binding | 11.0 μM | Reduced cell expansion and induction of cell death in hepatocellular carcinoma cells. | [3] |
| Anthranilic Acid Derivative | UCF699 | Binds to FUBP1 and inhibits FUBP1-FUSE interaction. | Not explicitly stated | Dose-dependent decrease in c-Myc and increase in p21 expression in pancreatic cancer cells. | [1][4] |
| Benzoyl Anthranilic Acid | Not specified | Interacts with the hydrophobic region of the KH domain, impairing DNA binding. | > 300 μM (for early compounds) | Impaired FUBP1 binding to DNA probe in vitro. | [4][6] |
Genetic Tools for FUBP1 Validation
Genetic tools provide a highly specific means to validate FUBP1's role by directly reducing its expression or function. These methods are crucial for confirming that the phenotypes observed with small molecule inhibitors are indeed due to FUBP1 inhibition.
RNA Interference (siRNA/shRNA)
Short interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) can be used to transiently or stably knock down FUBP1 mRNA levels, leading to reduced FUBP1 protein expression.[7]
CRISPR-Cas9
The CRISPR-Cas9 system allows for the permanent knockout of the FUBP1 gene, providing a complete loss-of-function model to study its role in cellular processes.[8][9]
Comparison of Pharmacological and Genetic Tools
| Validation Tool | Mechanism | Duration of Effect | Key Advantages | Key Limitations |
| This compound | Pharmacological Inhibition | Reversible, dose-dependent | Mimics therapeutic intervention, tunable effect | Potential for off-target effects, requires careful validation |
| siRNA/shRNA | mRNA Knockdown | Transient to stable | High specificity for the target mRNA | Incomplete knockdown, potential for off-target effects, delivery challenges |
| CRISPR-Cas9 | Gene Knockout | Permanent | Complete loss-of-function, high specificity | Irreversible, potential for off-target edits, clonal selection required |
Experimental Protocols
Protocol 1: AlphaScreen Assay for FUBP1-FUSE Interaction
This protocol describes a high-throughput method to screen for and characterize inhibitors of the FUBP1-FUSE interaction.[10][11][12][13]
Materials:
-
Biotinylated FUSE DNA probe
-
His-tagged recombinant FUBP1 protein
-
Streptavidin-coated donor beads
-
Nickel-chelate acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Add His-tagged FUBP1 protein and biotinylated FUSE probe to the wells of a 384-well plate.
-
Add test compounds (e.g., this compound) at various concentrations.
-
Incubate at room temperature for 1 hour.
-
Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission between 520-620 nm.
-
A decrease in signal indicates inhibition of the FUBP1-FUSE interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[14][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., pancreatic, hepatocellular)
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Western blot reagents (FUBP1 antibody, secondary antibody, etc.)
Procedure:
-
Treat cultured cells with the test compound or DMSO for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes/plate.
-
Heat the samples across a range of temperatures in a thermocycler.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble FUBP1 by Western blot.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 3: FUBP1 Knockdown using shRNA and Validation
This protocol outlines the steps for stable knockdown of FUBP1 using a retroviral shRNA system.[7][18]
Materials:
-
Lentiviral or retroviral shRNA vector targeting FUBP1
-
Packaging plasmids
-
HEK293T cells for virus production
-
Target cancer cell line
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
qRT-PCR and Western blot reagents
Procedure:
-
Co-transfect HEK293T cells with the FUBP1 shRNA vector and packaging plasmids.
-
Harvest the viral supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the viral supernatant in the presence of polybrene.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the stable cell line.
-
Validate FUBP1 knockdown at the mRNA level by qRT-PCR and at the protein level by Western blot.
-
Use the validated knockdown cells for functional assays (e.g., proliferation, apoptosis, gene expression analysis of c-Myc and p21).
Protocol 4: CRISPR-Cas9 Mediated Knockout of FUBP1
This protocol provides a framework for generating FUBP1 knockout cell lines.[8][9][19][20][21]
Materials:
-
Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting FUBP1
-
Packaging plasmids
-
HEK293T cells for virus production
-
Target cancer cell line
-
Polybrene
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Western blot reagents
Procedure:
-
Design and clone a gRNA targeting a critical exon of the FUBP1 gene into a Cas9-expressing lentiviral vector.
-
Produce lentivirus in HEK293T cells and transduce the target cell line.
-
Isolate single cells by limiting dilution or FACS into 96-well plates.
-
Expand the single-cell clones.
-
Screen for FUBP1 knockout by extracting genomic DNA, PCR amplifying the target region, and analyzing for insertions/deletions (indels) by Sanger sequencing and TIDE/ICE analysis.
-
Confirm the absence of FUBP1 protein in knockout clones by Western blot.
-
Use the validated knockout clones for phenotypic and mechanistic studies.
Visualizing FUBP1's Role and Validation Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function [discovery.fiu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 9. CRISPR/Cas9-mediated gene knockout in human adipose stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. colorado.edu [colorado.edu]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electroporation-Based CRISPR-Cas9-Mediated Gene Knockout in THP-1 Cells and Single-Cell Clone Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of FUBP1 Inhibitors in Leukemia: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of inhibitors targeting the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a protein implicated in the progression of various cancers, including leukemia. FUBP1's role in regulating critical cellular processes such as cell cycle progression and apoptosis makes it a compelling target for novel anti-leukemic therapies.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data on FUBP1 inhibitors in leukemia models.
FUBP1: A Key Regulator in Leukemia
FUBP1 is a DNA- and RNA-binding protein that functions as a master regulator of gene expression.[2] Notably, it is a well-established activator of the MYC proto-oncogene, a key driver of cell proliferation.[2] FUBP1 can also repress the transcription of cell cycle inhibitors like p21.[2] In leukemia, overexpression of FUBP1 has been observed and is often associated with a poorer prognosis.[3] Knockdown of FUBP1 in leukemia models has been shown to decrease cell cycle activity, increase apoptosis, and prolong survival, highlighting its potential as a therapeutic target.[3]
Known FUBP1 Inhibitors
Several compounds have been identified as inhibitors of FUBP1, either directly or indirectly. This guide focuses on the most studied of these in the context of cancer and their potential application in leukemia:
-
Irinotecan and SN-38: Irinotecan is a topoisomerase I inhibitor that is converted in the body to its more active metabolite, SN-38.[4] Irinotecan has been shown to inhibit FUBP1 and is effective in preclinical models of leukemia.[3]
-
Pyrazolo[1,5a]pyrimidines: This class of compounds has been identified as direct inhibitors of the FUBP1-FUSE interaction.[5]
-
Benzoyl Anthranilic Acid Derivatives: These molecules have been shown to interact with the KH domain of FUBP1, impairing its DNA-binding ability.[6]
Comparative Efficacy Data
The following tables summarize the available quantitative data for FUBP1 inhibitors. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Cytotoxicity of FUBP1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation |
| SN-38 | P388 | Mouse Leukemia | 1.95-6.93 ng/mL | [4] |
| MLL-rearranged ALL | Acute Lymphoblastic Leukemia | 1.4-5.6 nM | [1] | |
| Primary MLL-rearranged ALL | Acute Lymphoblastic Leukemia | 13.9-434 nM | [1] | |
| HT-29 | Colon Cancer | 0.08 ± 0.04 µM | [7] | |
| HCT116 | Colon Cancer | 0.04 ± 0.02 µM | [7] | |
| Irinotecan | HT-29 | Colon Cancer | >10 µM | [7] |
| HCT116 | Colon Cancer | 5.8 ± 0.9 µM | [8] | |
| Pyrazolo[1,5a] pyrimidine (Compound 6) | - | (FUBP1-FUSE binding assay) | 11.0 µM | [5][9] |
| Benzoyl Anthranilic Acid | - | - | Data not available in leukemia models; noted to have low potency (>300 µM) | [6] |
Table 2: In Vivo Efficacy of Irinotecan in a Patient-Derived Xenograft (PDX) Model of MLL-rearranged ALL
| Treatment Group | Leukemic Burden in Peripheral Blood (End of Treatment) | Spleen Size | Outcome | Citation |
| Vehicle Control | 38-83% | Enlarged | Progressive Disease | [1] |
| Irinotecan | <0.2% | Significantly Smaller | Complete Remission | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of FUBP1 and the experimental approaches to study its inhibitors, the following diagrams are provided.
Caption: FUBP1 signaling pathway in leukemia.
Caption: Experimental workflow for evaluating FUBP1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures for leukemia cell lines.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
FUBP1 inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium. For primary leukemia samples, a higher density of 1 x 10^6 cells/mL may be used.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight.
-
Prepare serial dilutions of the FUBP1 inhibitors in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitors).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Leukemia cells treated with FUBP1 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells and treat with FUBP1 inhibitors for the desired time.
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
In Vivo Leukemia Xenograft Model
This protocol describes the establishment and use of a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Primary AML patient cells or leukemia cell lines
-
FUBP1 inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Equipment for intravenous injection
-
Bioluminescence imaging system (if using luciferase-expressing cells) or flow cytometer for monitoring engraftment
Procedure:
-
Expand primary AML cells or culture leukemia cell lines.
-
Inject 1-5 x 10^6 viable leukemia cells intravenously into each mouse.
-
Monitor the mice for signs of disease and engraftment. Engraftment can be monitored by weekly peripheral blood sampling and flow cytometry for human CD45+ cells, or by bioluminescence imaging.
-
Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer the FUBP1 inhibitor or vehicle control according to the desired dosing schedule and route of administration.
-
Continue to monitor disease progression and animal well-being.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest tissues (bone marrow, spleen, peripheral blood) for analysis of leukemic burden.
-
Perform survival analysis to determine the effect of the inhibitor on overall survival.
Conclusion and Future Directions
The available data, particularly for irinotecan and its active metabolite SN-38, strongly suggest that targeting FUBP1 is a viable therapeutic strategy for leukemia. The potent in vivo efficacy of irinotecan in preclinical models of ALL is especially promising.[1] However, the lack of comparative data for other FUBP1 inhibitors in leukemia models highlights a significant knowledge gap.
Future research should focus on:
-
Head-to-head comparisons of different classes of FUBP1 inhibitors in a panel of leukemia cell lines and in vivo models.
-
Determining the cytotoxic IC50 values of newer FUBP1 inhibitors, such as pyrazolo[1,5a]pyrimidines, in various leukemia subtypes.
-
Investigating the mechanisms of resistance to FUBP1 inhibitors.
-
Exploring combination therapies to enhance the anti-leukemic effects of FUBP1 inhibitors.
A more comprehensive understanding of the comparative efficacy and mechanisms of action of different FUBP1 inhibitors will be crucial for the clinical translation of this promising therapeutic approach for leukemia patients.
References
- 1. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5a]pyrimidines as a new class of FUSE binding protein 1 (FUBP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of FUBP1-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the FUBP1 inhibitor, FUBP1-IN-1, against other potential therapeutic alternatives targeting the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). Due to the limited publicly available preclinical and clinical data on this compound, this comparison focuses on its in vitro potency against established compounds with known FUBP1 inhibitory activity and extensive clinical documentation.
Executive Summary
FUBP1 has emerged as a compelling target in oncology due to its role in regulating the transcription of key oncogenes, most notably c-Myc. This compound is a potent inhibitor of this protein, demonstrating significant in vitro activity. However, a comprehensive assessment of its therapeutic index is currently hampered by the absence of in vivo efficacy and toxicity data. This guide leverages available information on this compound and contrasts it with the well-characterized topoisomerase I inhibitor, Irinotecan, and its active metabolite, SN-38, which have been shown to inhibit FUBP1 function. This comparative approach offers a preliminary evaluation of this compound's potential and highlights the critical need for further preclinical development.
Data Presentation: Comparative Analysis of FUBP1 Inhibitors
The following table summarizes the available quantitative data for this compound and comparative compounds. It is important to note that a direct comparison of the therapeutic index is not possible due to the lack of in vivo data for this compound.
| Compound | Target(s) | In Vitro Potency (IC50) | Clinical Status/Data |
| This compound | FUBP1 | 11.0 μM[1] | Preclinical; no in vivo data available |
| Irinotecan (prodrug of SN-38) | Topoisomerase I, FUBP1 | Indirect FUBP1 inhibition | FDA-approved; extensive clinical data on efficacy and toxicity available |
| SN-38 | Topoisomerase I, FUBP1 | Inhibits FUBP1-FUSE binding[2][3][4] | Active metabolite of Irinotecan; clinical data is derived from Irinotecan administration |
| Camptothecin | Topoisomerase I, FUBP1 | Inhibits FUBP1-FUSE binding[2][3][4] | Preclinical; parent compound for a class of chemotherapy drugs |
| UCF699 | FUBP1 | Dose-dependent inhibition of pancreatic cancer cell growth[5] | Preclinical; limited data available |
FUBP1 Signaling Pathway and Therapeutic Intervention
FUBP1 is a DNA- and RNA-binding protein that plays a critical role in gene expression. A primary mechanism of its oncogenic activity is through the binding to the Far Upstream Element (FUSE) of the c-Myc promoter, leading to the transcriptional activation of this potent oncogene. Inhibition of FUBP1, therefore, presents a promising strategy to downregulate c-Myc expression and suppress tumor growth.
Figure 1: Simplified FUBP1 signaling pathway and points of therapeutic intervention.
Experimental Protocols
A thorough evaluation of the therapeutic index of any drug candidate requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key experiments relevant to the assessment of FUBP1 inhibitors.
In Vitro IC50 Determination Assay
Objective: To determine the concentration of an inhibitor that reduces the activity of a biological process by 50%.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., hepatocellular carcinoma cells with high FUBP1 expression) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then in cell culture media.
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (media with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Therapeutic Index Evaluation Workflow
Objective: To determine the therapeutic window of a drug candidate by comparing its effective dose with its toxic dose in an animal model.
Figure 2: Experimental workflow for determining the therapeutic index of a FUBP1 inhibitor.
Discussion and Future Directions
This compound demonstrates potent in vitro inhibition of FUBP1, a promising target in oncology. However, the lack of in vivo data makes a definitive evaluation of its therapeutic index impossible at this stage.
In contrast, Irinotecan, a clinically approved drug, has been shown to inhibit FUBP1 activity. While its primary mechanism of action is topoisomerase I inhibition, its effect on FUBP1 provides a valuable clinical benchmark. The known therapeutic window and toxicity profile of Irinotecan can be used to infer the potential challenges and opportunities for developing selective FUBP1 inhibitors. For instance, treatment of mice with acute myeloid leukemia (AML) with irinotecan, which is known to inhibit both topoisomerase I and FUBP1, significantly prolonged survival[6]. This suggests that FUBP1 inhibition contributes to the therapeutic effect of irinotecan.
The development of novel FUBP1 inhibitors like UCF699, which has shown to reprogram pancreatic cancer cells to an anti-cancer phenotype, is encouraging[5].
Critical Next Steps for this compound:
-
In vivo Efficacy Studies: Establishing tumor xenograft models to determine the effective dose (ED50) of this compound in reducing tumor growth.
-
In vivo Toxicity Studies: Conducting dose-escalation studies in healthy animal models to determine the maximum tolerated dose (MTD) and the toxic/lethal doses (TD50/LD50).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its concentration with target engagement and downstream effects on c-Myc expression in vivo.
-
Head-to-Head Comparison: Once in vivo data is available, a direct comparison with other FUBP1 inhibitors, including potentially more selective next-generation compounds, will be crucial.
Conclusion
This compound is a valuable research tool for studying the biological functions of FUBP1. Its potential as a therapeutic agent is promising but requires extensive preclinical evaluation to establish a therapeutic index. By comparing its in vitro profile with the clinical data of Irinotecan/SN-38, we can appreciate the potential for FUBP1 inhibition as a therapeutic strategy. The future development of selective FUBP1 inhibitors will depend on demonstrating a favorable therapeutic window in preclinical models, ultimately paving the way for clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The transcriptional regulator FUBP1 influences disease outcome in murine and human myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FUBP1-IN-1: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for FUBP1-IN-1, a potent FUSE binding protein 1 (FUBP1) inhibitor used in scientific research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Key Safety and Handling Information
This compound is a chemical compound used in laboratory settings for research purposes. While a comprehensive Safety Data Sheet (SDS) containing detailed hazard information should be consulted prior to handling, general safety practices for laboratory chemicals of this nature should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
As this compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use, it is important to be aware of the properties of this solvent. DMSO can penetrate the skin, potentially carrying dissolved substances with it. Therefore, careful handling to avoid skin contact is paramount.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₅O₃ |
| Molecular Weight | 405.41 g/mol |
| CAS Number | 883003-62-1 |
| Appearance | A solid powder |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, whether in its pure solid form or dissolved in a solvent like DMSO, must be conducted in accordance with all applicable local, state, and federal regulations for chemical waste.
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
All waste containing this compound, including unused stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves), must be segregated from general laboratory waste.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the solvent used (e.g., "in DMSO"), the concentration, and the appropriate hazard symbols.
-
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware in a designated solid chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental supernatants, in a designated liquid chemical waste container. Do not mix with other incompatible waste streams.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Important Considerations:
-
Do NOT dispose of this compound down the drain.
-
Do NOT dispose of this compound in regular trash.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks and contribute to a safe research environment. Always prioritize safety and consult your institution's specific guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling FUBP1-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of FUBP1-IN-1, a potent FUSE binding protein 1 (FUBP1) inhibitor. Adherence to these guidelines is critical to minimize risk and ensure a safe research environment.
This compound is a chemical compound used in laboratory research. As with any chemical, understanding its properties and potential hazards is the first step in safe handling. The following information, derived from the product's Safety Data Sheet (SDS), outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to be implemented when working with this compound.
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should always be conducted prior to handling any chemical. For this compound, the following personal protective equipment is recommended to prevent skin contact, eye damage, and inhalation.
| PPE Category | Recommended Equipment | Specification Highlights |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be compliant with EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemically resistant, impervious gloves | Material and thickness should be chosen based on the specific laboratory conditions and duration of handling. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times to protect personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridge | Required if ventilation is inadequate or for handling large quantities. The type of cartridge depends on the potential for aerosolization. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact. The following step-by-step plan provides procedural guidance for working with this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available. The Safety Data Sheet for this compound should be reviewed by all personnel involved.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the solid form or preparing solutions.
-
Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, put on all required PPE as outlined in the table above. Ensure gloves are inspected for any tears or punctures before use.
-
Weighing and Solution Preparation: When handling the solid compound, use a balance within a chemical fume hood to avoid inhalation of any dust particles. When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment according to established laboratory protocols.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be segregated from general laboratory waste.
-
Waste Collection: Collect contaminated waste in a designated, clearly labeled, and sealed container. The container should be appropriate for chemical waste and stored in a designated hazardous waste accumulation area.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, to provide a clear visual guide for laboratory personnel.
Caption: Logical workflow for the safe handling of this compound.
By implementing these safety measures and operational plans, researchers can confidently and safely advance their work with this compound, fostering a culture of safety and responsibility within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
